N-acetyl-N-phenylacetamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1563-87-7 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.2 g/mol |
IUPAC Name |
N-acetyl-N-phenylacetamide |
InChI |
InChI=1S/C10H11NO2/c1-8(12)11(9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
KBDYPDHUODKDRK-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=CC=C1)C(=O)C |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C(=O)C |
melting_point |
37.5 °C |
Other CAS No. |
1563-87-7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of N-acetyl-N-phenylacetamide
N-acetyl-N-phenylacetamide, also known as N,N-diacetylaniline or diacetanilide, is a chemical compound and a derivative of acetanilide.[1] As a tertiary amide, it serves as a valuable building block in organic synthesis and its structural motifs are explored in the design of more complex molecules with potential biological activity.[2] This guide provides a detailed overview of its fundamental properties, synthesis, characterization, and research significance for professionals in chemistry and drug development.
Core Physicochemical Properties
The basic identifying and physical properties of this compound are summarized below. These values are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Diacetanilide, N-Phenyldiacetamide, N,N-Diacetylaniline | [1] |
| CAS Number | 1563-87-7 | [1][2][3] |
| Chemical Formula | C₁₀H₁₁NO₂ | [1][2] |
| Molecular Weight | 177.20 g/mol | [1][2] |
| Appearance | Solid (form not specified) | [2] |
| Melting Point | 38 °C | [2][4] |
| SMILES | CC(=O)N(C1=CC=CC=C1)C(=O)C | [1][3] |
| InChIKey | KBDYPDHUODKDRK-UHFFFAOYSA-N | [1][3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are essential for its practical application in a laboratory setting.
Synthesis of this compound
The compound can be synthesized through the acetylation of N-phenylacetamide (acetanilide) or other phenylacetamide derivatives. A common laboratory procedure involves the use of an acetylating agent such as acetic anhydride.[2]
Materials:
-
N-phenylacetamide (Acetanilide)
-
Acetic anhydride
-
Inert solvent (e.g., dichloromethane)
-
Base for neutralization (e.g., sodium bicarbonate solution)
-
Apparatus for reflux, filtration, and purification (recrystallization or column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-phenylacetamide in an inert solvent like dichloromethane.
-
Acetylation: Add acetic anhydride to the solution. The mixture is then heated under reflux. The progress of the reaction can be monitored using appropriate techniques such as Thin Layer Chromatography (TLC).[2]
-
Work-up: After the reaction is complete, the mixture is cooled. The excess acetic anhydride is neutralized by careful addition of a base, such as a saturated sodium bicarbonate solution.[2]
-
Isolation: The product, this compound, is isolated from the reaction mixture. If it precipitates, vacuum filtration is used.[2]
-
Purification: The crude product is purified to remove unreacted starting materials and byproducts. This is typically achieved through recrystallization from a suitable solvent or by column chromatography.[2]
Characterization Techniques
To confirm the identity and purity of the synthesized this compound, several spectroscopic techniques are employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure. In ¹H NMR, the presence of two acetyl groups would be confirmed by a characteristic peak for the methyl protons, typically appearing around 2.1 ppm.[2]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry is used to verify the exact molecular weight of the compound. It provides a molecular ion peak (e.g., [M+H]⁺) that corresponds to the compound's mass.[2]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. The key absorptions for this compound include characteristic carbonyl (C=O) stretching bands for the tertiary amide, typically found in the region of 1650–1700 cm⁻¹.[2]
Visualized Workflows and Relationships
Diagrams are provided to illustrate key processes and concepts related to this compound.
Caption: Synthesis and characterization workflow for this compound.
Caption: Influence of substituents on the reactivity of the N-phenylacetamide core.
Chemical Reactivity and Research Context
The chemical behavior of this compound is largely defined by its tertiary amide functional group and the aromatic phenyl ring.
Influence of Substituents
The reactivity of the this compound scaffold can be significantly modified by adding substituents to the phenyl ring.[2] These groups alter the molecule's electron density distribution, which in turn affects the reactivity of the amide groups.[2]
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃) groups, increase the electron density on the phenyl ring.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the ring.
This principle is fundamental in drug development for tuning the electronic properties of a molecule to optimize its biological activity and pharmacokinetic profile.
Research Significance
While this compound itself is not a pharmaceutical product, its core structure is a key component in more complex molecules being investigated for a range of biological activities.[2] Derivatives of the broader N-phenylacetamide class have been studied for potential antiproliferative, anticonvulsant, and antidepressant properties.[2][5] For example, research has been conducted on N-phenylacetamide conjugates designed to inhibit enzymes like carbonic anhydrase, which are relevant in several diseases.[2]
The N-phenylacetamide scaffold is a versatile building block for synthesizing a wide array of compounds.[2] For instance, related analogues like 2-azido-N-phenylacetamides are used in "click chemistry" to efficiently create novel 1,2,3-triazole compounds, which are known to exhibit a wide range of biological activities.[2][6] Furthermore, ongoing research focuses on developing greener and more sustainable synthetic methods for producing N-phenylacetamide derivatives, moving away from traditional methods that may use harsh reagents and solvents.[2]
References
- 1. Acetamide, N-acetyl-N-phenyl- | C10H11NO2 | CID 137083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound [stenutz.eu]
- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New N -phenylacetamide-incorporated 1,2,3-triazoles: [Et 3 NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03425K [pubs.rsc.org]
An In-depth Technical Guide to N-acetyl-N-phenylacetamide: Discovery, Synthesis, and Properties
This technical guide provides a comprehensive overview of N-acetyl-N-phenylacetamide, a compound of historical and contemporary interest in chemical and pharmaceutical sciences. The document details its discovery, synthesis protocols, and key physicochemical properties, targeting researchers, scientists, and professionals in drug development.
Discovery and Historical Context
The history of this compound is intrinsically linked to its parent compound, N-phenylacetamide, more commonly known as acetanilide. Acetanilide was first introduced into medical practice in 1886 by A. Cahn and P. Hepp under the trade name "Antifebrin".[1] It was one of the earliest synthetic aniline derivatives to be used therapeutically as an analgesic and antipyretic, offering an alternative to opioids.[1][2]
However, the use of acetanilide was associated with significant toxicity, most notably cyanosis resulting from methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[1] This prompted further research into less toxic derivatives. It was later discovered in 1948 that acetanilide is metabolized in the body to paracetamol (acetaminophen), which is the active analgesic and antipyretic agent.[2] The toxic effects were attributed to a minor metabolic pathway where acetanilide is hydrolyzed back to aniline.[2] This foundational research paved the way for the development and study of a wide range of N-phenylacetamide derivatives, including this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Diacetanilide, N-Phenyldiacetamide, N,N-Diacetylaniline |
| CAS Number | 1563-87-7[3] |
| Molecular Formula | C₁₀H₁₁NO₂[1][4] |
| Molecular Weight | 177.20 g/mol [1][4] |
| Appearance | White to off-white solid |
| Melting Point | 38 °C[1] |
| XLogP3 | 0.9[4] |
Synthesis of this compound
The primary method for the synthesis of this compound involves the acetylation of N-phenylacetamide (acetanilide). This reaction can be effectively carried out using acetylating agents such as acetic anhydride or acetyl chloride.
General Experimental Protocol
The following is a typical laboratory procedure for the synthesis of this compound:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-phenylacetamide in an inert solvent, such as dichloromethane.
-
Acetylation: Add an excess of acetic anhydride to the solution. The mixture is then heated to reflux and maintained at this temperature for a specified period to ensure the completion of the reaction.
-
Neutralization and Isolation: After cooling to room temperature, the excess acetic anhydride is neutralized by the careful addition of a base, such as a saturated sodium bicarbonate solution, until the effervescence ceases. The crude product is then isolated by vacuum filtration.
-
Purification: The collected solid is purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography to yield pure this compound.[1]
The workflow for the synthesis is illustrated in the diagram below.
Structure, Reactivity, and Modern Applications
This compound is a tertiary amide, and its chemical reactivity is influenced by the electronic properties of the phenyl ring. The presence of electron-donating or electron-withdrawing substituents on the ring can alter the electron density at the nitrogen atom, thereby affecting the reactivity of the amide functional groups.[1]
The N-phenylacetamide scaffold is a versatile building block in organic synthesis.[1] Modern research has focused on developing greener and more efficient synthetic methods for N-phenylacetamide and its derivatives to minimize environmental impact.[1] Furthermore, derivatives of N-phenylacetamide are being explored for a range of biological activities, including antibacterial and nematicidal properties.[1][5] For instance, the introduction of a 4-arylthiazole moiety into the N-phenylacetamide structure has yielded compounds with promising antibacterial activity.[1][5] The core structure also serves as a scaffold for developing compounds with potential antiproliferative, anticonvulsant, and antidepressant properties.[1][6]
In materials science, N-phenylacetamide and its derivatives are utilized as stabilizers for cellulose ester varnishes, as rubber accelerators, and as precursors for the synthesis of various dyes.[1] The ongoing research highlights the continued importance of this class of compounds in both medicinal chemistry and materials science.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. Acetanilide - Wikipedia [en.wikipedia.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Acetamide, N-acetyl-N-phenyl- | C10H11NO2 | CID 137083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure Elucidation of N-acetyl-N-phenylacetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetyl-N-phenylacetamide, also known as N,N-diacetylaniline or diacetanilide, is a tertiary amide derivative of acetanilide. Its structural backbone is a feature in various chemical contexts, including as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.[1] The precise elucidation of its chemical structure is fundamental to understanding its reactivity, properties, and potential applications. For professionals in drug development and chemical research, unambiguous structure confirmation is a critical step, ensuring the identity and purity of synthesized compounds.
This technical guide provides a comprehensive overview of the methodologies used to elucidate the structure of this compound. It covers a typical synthesis protocol and details the application of key analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Chemical Identity and Properties
The foundational step in structure elucidation is gathering basic chemical and physical data. This compound is a solid at room temperature with the key structural features of a phenyl ring bonded to a nitrogen atom, which is in turn bonded to two acetyl groups.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | Diacetanilide, N-Phenyldiacetamide, N,N-Diacetylaniline | [2] |
| CAS Number | 1563-87-7 | [2] |
| Molecular Formula | C₁₀H₁₁NO₂ | [2] |
| Molecular Weight | 177.20 g/mol | [3] |
| InChIKey | KBDYPDHUODKDRK-UHFFFAOYSA-N | [2] |
| Melting Point | 38 °C | [4] |
Synthesis of this compound
A common method for synthesizing this compound is through the further acetylation of N-phenylacetamide (acetanilide). This reaction introduces a second acetyl group onto the nitrogen atom.[4]
Experimental Protocol: Synthesis
-
Reactant Preparation : In a round-bottom flask, dissolve N-phenylacetamide (1.0 equivalent) in an inert solvent such as dichloromethane.[4]
-
Acetylation : Add acetic anhydride (approximately 1.2 equivalents) to the solution. The use of excess acetic anhydride can drive the reaction to completion.[4][5]
-
Reaction Condition : Heat the mixture under reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[4]
-
Work-up : After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetic acid byproduct.[4]
-
Isolation : The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification : The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure compound.[4]
References
physical and chemical properties of N-acetyl-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-N-phenylacetamide, also known as Diacetanilide, is a tertiary amide derivative of aniline. As a member of the N-phenylacetamide family, its core structure serves as a valuable scaffold in organic synthesis and medicinal chemistry. While its parent compound, N-phenylacetamide (acetanilide), has historical significance as an early analgesic, contemporary research focuses on the diverse biological activities exhibited by more complex derivatives. This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its relevance in modern research.
Core Properties of this compound
A summary of the key physical and chemical identifiers for this compound is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Diacetanilide, N-Phenyldiacetamide, N,N-Diacetylaniline | [1] |
| CAS Number | 1563-87-7 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | [1][2] |
| Appearance | Substituted acetamide | [2] |
| Melting Point | 38 °C (100.4 °F) | [2] |
| Boiling Point | Data not readily available | [3] |
| Solubility | Generally soluble in organic solvents; limited solubility in water is expected. | [2][4] |
Chemical Properties and Reactivity
This compound is classified as a tertiary amide. The presence of the phenyl ring and the two acetyl groups on the nitrogen atom dictates its chemical behavior.
-
Amide Functionality : The core of its reactivity lies in the tertiary amide group. Unlike primary and secondary amides, it lacks a hydrogen atom on the nitrogen, which prevents it from acting as a hydrogen bond donor. This significantly influences its intermolecular interaction patterns. Amides are generally stable but can undergo hydrolysis to the corresponding amine (aniline) and carboxylic acid (acetic acid) under acidic or basic conditions.
-
Aromatic Ring : The phenyl group can undergo electrophilic aromatic substitution reactions. The nature and position of substituents on this ring can significantly alter the electron density and, consequently, the reactivity of the entire molecule.
-
Stability : The compound is generally stable under standard conditions. The resonance delocalization of the nitrogen's lone pair of electrons across the two carbonyl groups contributes to the planarity and stability of the amide linkages.[2]
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound is through the further acetylation of N-phenylacetamide (acetanilide).[2]
Materials:
-
N-phenylacetamide (Acetanilide)
-
Acetic anhydride
-
Inert solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution (for neutralization)
-
Standard laboratory glassware (reflux apparatus, filtration equipment)
Procedure:
-
Reaction Setup : In a round-bottom flask, dissolve N-phenylacetamide in an inert solvent like dichloromethane.
-
Acetylation : Add acetic anhydride to the solution. The mixture is then heated under reflux. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Workup : After the reaction is complete, the mixture is cooled to room temperature. Excess acetic anhydride is neutralized by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Isolation : The crude product is isolated from the reaction mixture via vacuum filtration.
-
Purification : The isolated solid is further purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.[2]
For enhanced efficiency, catalyst screening (e.g., Lewis acids) and solvent optimization can be employed to improve reaction yields.[2]
References
An In-depth Technical Guide to N-acetyl-N-phenylacetamide (CAS: 1563-87-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-acetyl-N-phenylacetamide (CAS: 1563-87-7), a tertiary amide with significant potential in various scientific and industrial fields. This document details its physicochemical properties, synthesis protocols, and spectroscopic characterization. Furthermore, it explores the applications of this compound and its derivatives, with a particular focus on their roles in materials science and their promising biological activities as antifungal agents and carbonic anhydrase inhibitors. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development.
Introduction
This compound, also known as N,N-Diacetylaniline or Diacetanilide, is a chemical compound with the molecular formula C₁₀H₁₁NO₂.[1][2] As a derivative of acetanilide, it belongs to the class of aromatic amides. The presence of two acetyl groups on the nitrogen atom imparts unique chemical characteristics that distinguish it from its parent compound, N-phenylacetamide (acetanilide). This guide aims to be a core resource for professionals working with this compound, providing in-depth technical information to support its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1563-87-7 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |
| Molecular Weight | 177.20 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | N,N-Diacetylaniline, Diacetanilide | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 37.5 °C | |
| Boiling Point | 309.12 °C (rough estimate) | |
| Density | 1.1607 g/cm³ (rough estimate) | |
| Flash Point | 172.3 °C | |
| Vapor Pressure | 2.20E-05 mmHg at 25 °C | |
| Solubility | Soluble in organic solvents like ethanol and acetone. Limited solubility in non-polar solvents. | [4] |
Synthesis and Characterization
The primary method for synthesizing this compound is through the acetylation of N-phenylacetamide (acetanilide).[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
N-phenylacetamide (acetanilide)
-
Acetic anhydride
-
Pyridine (catalyst)
-
Dichloromethane (solvent)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-phenylacetamide in dichloromethane.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add an excess of acetic anhydride to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to neutralize excess acetic anhydride and any acetic acid formed, followed by distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]
Spectroscopic Characterization
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected spectral data are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the acetyl protons (singlet, ~2.1 ppm) and the aromatic protons of the phenyl group. |
| ¹³C NMR | Resonances for the carbonyl carbons of the acetyl groups, and the carbons of the phenyl ring. |
| IR Spectroscopy | Characteristic absorption bands for the amide C=O stretching (~1700 cm⁻¹).[1] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 177.20).[2] |
Applications in Material Science
While specific quantitative performance data is not extensively available in the public domain, N-phenylacetamide and its derivatives are recognized for their utility in material science.
Stabilizer for Cellulose Ester Varnishes
Acetanilide, the precursor to this compound, is used as a stabilizer for cellulose ester varnishes.[3] It is plausible that this compound could exhibit similar or enhanced stabilizing properties due to its chemical structure, although specific studies quantifying this effect are needed.
Dye Synthesis
The aromatic nature of the N-phenylacetamide core makes it a valuable precursor in the synthesis of various dyes.[5] The acetamido group can influence the chromophoric properties of the final dye molecule. Further research into the synthesis of azo dyes and other colorants from this compound could yield novel pigments with desirable properties.
Biological Activities and Therapeutic Potential
Derivatives of N-phenylacetamide have garnered significant interest in drug development due to their diverse biological activities. This section focuses on two key areas: antifungal activity and carbonic anhydrase inhibition.
Antifungal Activity
Derivatives of N-phenylacetamide have demonstrated promising antifungal properties. For instance, 2-chloro-N-phenylacetamide has been shown to be effective against various fungal strains.
Materials:
-
Fungal strains (e.g., Aspergillus flavus, Candida albicans)
-
RPMI-1640 medium
-
N-phenylacetamide derivatives (test compounds)
-
Standard antifungal drug (e.g., Fluconazole)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the N-phenylacetamide derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized fungal inoculum as per CLSI guidelines.
-
Add the fungal inoculum to each well.
-
Include positive (fungi with no drug) and negative (medium only) controls, as well as a standard antifungal drug control.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, typically observed visually or measured spectrophotometrically.
The antifungal mechanism of N-phenylacetamide derivatives is believed to involve disruption of the fungal cell membrane. It is hypothesized that these compounds interact with ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and ultimately cell death.
Caption: Proposed antifungal mechanism of N-phenylacetamide derivatives.
Carbonic Anhydrase Inhibition
Certain sulfonamide derivatives of N-phenylacetamide have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.
Materials:
-
Human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (substrate)
-
Tris-HCl buffer
-
N-phenylacetamide sulfonamide derivatives (test compounds)
-
Spectrophotometer
Procedure:
-
Prepare solutions of the CA enzyme, substrate, and test compounds in the appropriate buffer.
-
In a cuvette, mix the enzyme solution with varying concentrations of the inhibitor and incubate for a short period.
-
Initiate the reaction by adding the substrate, p-nitrophenyl acetate.
-
Monitor the hydrolysis of the substrate to p-nitrophenol by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) and subsequently the inhibition constant (Ki).
The inhibitory activity of these N-phenylacetamide derivatives is attributed to the sulfonamide moiety. The sulfonamide group coordinates to the zinc ion present in the active site of the carbonic anhydrase enzyme, thereby blocking its catalytic activity.
Caption: Mechanism of carbonic anhydrase inhibition by N-phenylacetamide sulfonamide derivatives.
Logical Workflow for Drug Discovery
The development of novel therapeutic agents based on the N-phenylacetamide scaffold typically follows a structured workflow, from initial design to preclinical evaluation.
Caption: A typical drug discovery workflow for N-phenylacetamide derivatives.
Conclusion
This compound is a versatile compound with a solid foundation of well-characterized physicochemical properties and established synthesis routes. While its direct applications in material science require further quantitative investigation, the demonstrated biological activities of its derivatives highlight a significant potential for this chemical scaffold in the development of novel antifungal agents and carbonic anhydrase inhibitors. This technical guide serves as a valuable resource for researchers and developers, providing the necessary information to explore and expand the applications of this compound and its analogs.
References
Spectral Characterization of N-acetyl-N-phenylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral characterization of N-acetyl-N-phenylacetamide (also known as diacetanilide). The following sections detail the key physicochemical properties, comprehensive spectral data, and standardized experimental protocols for the analysis of this compound.
Physicochemical Properties
This compound is a tertiary amide derivative of acetanilide. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| CAS Number | 1563-87-7 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Diacetanilide, N-Phenyldiacetamide, N,N-Diacetylaniline | [1] |
| Melting Point | 37.5 °C |
Spectroscopic Data
The structural elucidation and confirmation of this compound rely on several key spectroscopic techniques. The expected data from these analyses are summarized in the following tables.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Based on data from related acetanilide structures, the following chemical shifts are predicted.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Acetyl (CH₃) | ~2.1 | Singlet | 6H |
| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |
Note: The two acetyl groups are chemically equivalent and are therefore expected to appear as a single peak. The aromatic protons will likely appear as a complex multiplet in the aromatic region.
¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon framework of the molecule. Predicted chemical shifts are detailed below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Acetyl (CH₃) | ~24 |
| Aromatic (ipso-C) | ~138 |
| Aromatic (ortho-C) | ~127 |
| Aromatic (meta-C) | ~129 |
| Aromatic (para-C) | ~128 |
| Carbonyl (C=O) | ~171 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Key absorption bands for this compound are expected in the following regions.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Amide) Stretch | 1650 - 1700 | Strong |
| C-N Stretch | 1300 - 1400 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, enabling the determination of the molecular weight and structural features.
| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
| [M]⁺ | 177 | Molecular Ion |
| 135 | [M - C₂H₂O]⁺ | Loss of a ketene molecule |
| 134 | [M - CH₃CO]⁺ | Loss of an acetyl radical |
| 93 | [C₆H₅N]⁺ | Phenylnitrene cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 43 | [CH₃CO]⁺ | Acetyl cation (often a base peak) |
UV-Vis Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The acetylation of the nitrogen atom in the parent acetanilide structure is expected to cause a slight shift in the absorption bands.
| Transition | Predicted λmax (nm) |
| Primary Band (π → π) | ~240-250 |
| Secondary Band (n → π) | ~280 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectral analysis of this compound.
Synthesis of this compound
This compound can be synthesized by the acetylation of N-phenylacetamide (acetanilide) with acetic anhydride.[2]
Materials:
-
N-phenylacetamide (acetanilide)
-
Acetic anhydride
-
Inert solvent (e.g., dichloromethane)
-
Base for neutralization (e.g., sodium bicarbonate solution)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve N-phenylacetamide in an inert solvent like dichloromethane.
-
Add an excess of acetic anhydride to the solution.
-
Reflux the mixture for a designated period to ensure complete reaction.
-
After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride.
-
Isolate the crude product by vacuum filtration and wash with cold distilled water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a clean, dry NMR tube.
Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
Infrared (IR) Spectroscopy
A common method for analyzing solid samples is the thin solid film technique.[2]
Sample Preparation:
-
Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent such as dichloromethane or acetone.[2]
-
Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[2]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[2]
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Place the salt plate in the sample holder of the spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).
Data Acquisition:
-
Instrument: A GC-MS system equipped with an appropriate capillary column (e.g., a nonpolar column like DB-5ms).
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures volatilization without decomposition (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C and ramping up to 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV is standard.
-
Mass Range: Scan a range that includes the molecular ion and expected fragments (e.g., m/z 40-300).
-
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or methanol).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1-1.0).
Data Acquisition:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Use a quartz cuvette with a 1 cm path length.
-
Use the pure solvent as a blank to zero the instrument.
-
Record the spectrum over a suitable wavelength range (e.g., 200-400 nm).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectral characterization of this compound.
Structure-Spectrum Correlation
This diagram shows the logical relationship between the key structural features of this compound and their expected spectral signals.
References
An In-depth Technical Guide to N-acetyl-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-acetyl-N-phenylacetamide, including its chemical identity, physicochemical properties, and relevant experimental data. The information is intended to support research and development activities in the fields of chemistry and pharmaceutical sciences.
Chemical Identity
The nomenclature and various identifiers for this compound are crucial for accurate documentation and database searches.
IUPAC Name: this compound[1][2]
Synonyms: A variety of synonyms are used to refer to this compound in literature and chemical databases. The most common ones include:
A more extensive list of synonyms is provided in the table below for cross-referencing purposes.
| Identifier Type | Identifier |
| CAS Number | 1563-87-7[1] |
| PubChem CID | 137083[1] |
| DSSTox Substance ID | DTXSID00166074[1] |
| NSC Number | 144238[1] |
| InChI | InChI=1S/C10H11NO2/c1-8(12)11(9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3[1] |
| InChIKey | KBDYPDHUODKDRK-UHFFFAOYSA-N[1] |
| SMILES | CC(=O)N(C1=CC=CC=C1)C(=O)C[1] |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is fundamental for its application in experimental settings.
| Property | Value |
| Molecular Formula | C10H11NO2[1] |
| Molecular Weight | 177.20 g/mol [1] |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound were not found in the initial search, a general synthetic approach can be inferred from its structure. The synthesis would likely involve the diacetylation of aniline.
A plausible synthetic workflow is outlined below.
Caption: Generalized synthetic pathway for this compound from aniline.
Note: This represents a logical synthetic route. The actual experimental conditions, such as reaction time, temperature, and purification methods, would need to be determined and optimized.
Logical Relationship of Related Compounds
This compound is structurally related to other well-known N-phenylacetamides. Understanding these relationships can provide insights into its potential biological activity and chemical reactivity.
Caption: Relationship between this compound and related compounds.
This guide serves as a foundational resource for professionals working with this compound. Further experimental validation is recommended for all theoretical and inferred data presented.
References
An In-depth Technical Guide to the Reactivity of N-acetyl-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-N-phenylacetamide, also known as diacetanilide, is a tertiary amide of significant interest in organic synthesis and medicinal chemistry. Its chemical structure, featuring a phenyl ring and two acetyl groups attached to a nitrogen atom, imparts a unique reactivity profile that is leveraged in the synthesis of various organic compounds and explored in the design of novel therapeutic agents. This guide provides a comprehensive overview of the reactivity of this compound, detailing its synthesis, key reactions, and the influence of electronic effects on its chemical behavior. It is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Spectroscopic Data
A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to studying its reactivity. The key data for this compound are summarized below.[1]
| Property | Value |
| Chemical Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| CAS Number | 1563-87-7 |
| Appearance | Solid |
| Melting Point | 38 °C |
| ¹H NMR (ppm) | ~2.1 (s, 6H, -COCH₃), ~7.2-7.5 (m, 5H, Ar-H) |
| ¹³C NMR (ppm) | ~26 (CH₃), ~130 (Ar-C), ~140 (Ar-C), ~172 (C=O) |
| IR (cm⁻¹) | ~1700-1650 (C=O stretch) |
| Mass Spec (m/z) | Molecular Ion [M]⁺ at 177, key fragments at 135, 93, 77, 43 |
Synthesis of this compound and its Derivatives
The primary synthetic route to this compound involves the acetylation of N-phenylacetamide (acetanilide). This reaction can be achieved using various acetylating agents.
General Experimental Protocol for Synthesis
Materials:
-
N-phenylacetamide (acetanilide)
-
Acetic anhydride or Acetyl chloride
-
Inert solvent (e.g., dichloromethane, chloroform)
-
Base (e.g., sodium bicarbonate, triethylamine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve N-phenylacetamide in an inert solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the acetylating agent (acetic anhydride or acetyl chloride) to the solution. If using acetyl chloride, the reaction may be performed at a lower temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess acetylating agent by the slow addition of a saturated aqueous solution of a weak base like sodium bicarbonate until effervescence ceases.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.[1]
The synthesis of substituted N-acetyl-N-phenylacetamides can be achieved by starting with the corresponding substituted anilines, which are first acetylated to the respective N-phenylacetamides and then subjected to a second acetylation.[2]
Key Reactions and Reactivity
The reactivity of this compound is primarily centered around the amide functionality and the aromatic phenyl ring.
Hydrolysis
Amide hydrolysis is a fundamental reaction that cleaves the amide bond to yield a carboxylic acid and an amine. In the case of this compound, hydrolysis results in N-phenylacetamide and acetic acid, or further to aniline and acetic acid under more forcing conditions. The reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis Workflow
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis Workflow
Caption: Base-catalyzed hydrolysis of this compound.
Influence of Substituents on Reactivity
The rate of hydrolysis and other reactions of this compound can be significantly influenced by the presence of substituents on the phenyl ring. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, alters the electron density at the reaction center.
The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of these electronic effects. In this equation, k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to substituent effects.
A study on the alkaline hydrolysis of a series of para-substituted acetanilides provides insight into the reactivity of this compound derivatives.[3]
| Substituent (para) | Rate Constant (k) x 10⁵ (L mol⁻¹ s⁻¹) at 25°C | Hammett Constant (σ) |
| -NO₂ | 110 | 0.78 |
| -COCH₃ | 18.6 | 0.50 |
| -CHO | 30.2 | 0.42 |
| -H | 4.3 | 0.00 |
| -OCH₃ | 2.1 | -0.27 |
| -CH₃ | 2.5 | -0.17 |
| -NH₂ | 0.6 | -0.66 |
Data adapted from a study on acetanilides as a model system.[3]
A positive ρ value for this reaction indicates that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state of the rate-determining step (nucleophilic attack by hydroxide). Conversely, electron-donating groups decelerate the reaction.
Potential Role in Biological Signaling Pathways
While this compound itself is not widely reported as a direct modulator of signaling pathways, its structural motif is present in a variety of biologically active molecules. Furthermore, related compounds have been shown to influence cellular signaling.
A notable example is 2-phenylacetamide, a compound structurally related to the hydrolysis product of this compound. Studies have demonstrated that 2-phenylacetamide can inhibit renal fibrosis by modulating the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[4] This pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. The inhibition of this pathway by 2-phenylacetamide suggests that molecules with a phenylacetamide core may have the potential to interfere with cellular signaling cascades.
Logical Relationship of Phenylacetamides and MAPK Pathway Inhibition
Caption: Potential inhibitory link of phenylacetamides to the MAPK pathway.
Given that this compound can be hydrolyzed to N-phenylacetamide, it is plausible that it could serve as a prodrug, releasing a biologically active phenylacetamide derivative in vivo. This warrants further investigation into the metabolic fate of this compound and its potential effects on signaling pathways like MAPK.
Conclusion
This compound is a versatile molecule with a rich chemistry. Its reactivity is dominated by the amide functional groups, which are susceptible to hydrolysis, and the phenyl ring, which can be functionalized to modulate the molecule's properties. The electronic effects of substituents on the phenyl ring play a crucial role in determining the rate of its reactions, a phenomenon that can be quantified using the Hammett equation. While its direct role in biological signaling is not yet well-defined, the activity of structurally related compounds suggests that the N-phenylacetamide scaffold is a promising starting point for the design of new therapeutic agents that target specific signaling pathways. This guide provides a foundational understanding of the reactivity of this compound, which can aid researchers and drug development professionals in their efforts to synthesize and utilize this and related compounds.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-phenylacetamide Separated from the seed of Lepidium apetalum Willd. inhibited renal fibrosis via MAPK pathway mediated RAAS and oxidative stress in SHR Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Structural Nuances of N-acetyl-N-phenylacetamide and Acetanilide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the structural and chemical differences between N-acetyl-N-phenylacetamide and its parent compound, acetanilide. Acetanilide, a simple N-phenylacetamide, has a historical context in pharmacology as an analgesic and antipyretic, though its use has been largely superseded due to toxicity concerns. Its diacetylated derivative, this compound, presents a key structural modification—the substitution of the amide proton with a second acetyl group. This alteration from a secondary to a tertiary amide introduces significant changes in molecular geometry, electronic distribution, and hydrogen bonding capabilities, which are anticipated to influence its physicochemical properties, metabolic fate, and biological activity. This document details the structural parameters of both molecules, outlines experimental protocols for their synthesis and characterization, and explores the functional implications of their structural divergence.
Introduction
Acetanilide (N-phenylacetamide) is a foundational aromatic amide that has played a significant role in the history of medicinal chemistry. It was one of the first synthetic analgesics and antipyretics, though its clinical utility was hampered by its toxic side effects, primarily methemoglobinemia, which was later attributed to its in vivo hydrolysis to aniline.[1] The metabolism of acetanilide to the active analgesic, paracetamol (N-acetyl-p-aminophenol), is a classic example of prodrug bioactivation.[1]
This compound, also known as N,N-diacetylaniline, represents a direct chemical modification of acetanilide. The addition of a second acetyl group to the nitrogen atom fundamentally alters the nature of the amide linkage. This technical guide aims to provide a detailed comparative analysis of these two molecules, focusing on their structural disparities at the molecular level. Understanding these differences is crucial for researchers in medicinal chemistry and drug development, as even subtle structural modifications can profoundly impact a compound's pharmacological profile.
Structural Differences: A Comparative Analysis
The core structural difference between this compound and acetanilide lies in the substitution at the nitrogen atom. Acetanilide possesses a secondary amide group, characterized by a hydrogen atom attached to the nitrogen, which can act as a hydrogen bond donor. In contrast, this compound features a tertiary amide, where the nitrogen is bonded to two acetyl groups and the phenyl ring, precluding its function as a hydrogen bond donor. This fundamental difference has significant implications for intermolecular interactions and, consequently, physical properties such as melting point and solubility.
Molecular Geometry
For acetanilide, X-ray crystallographic studies have provided precise measurements of its molecular dimensions. The molecule is not perfectly planar, with the plane of the acetyl group being tilted relative to the plane of the phenyl ring.
Table 1: Comparative Structural and Physicochemical Data
| Property | This compound | Acetanilide (N-phenylacetamide) |
| Chemical Formula | C₁₀H₁₁NO₂ | C₈H₉NO |
| Molecular Weight | 177.20 g/mol | 135.17 g/mol |
| Melting Point | 38 °C[2] | 114.3 °C |
| Boiling Point | Not available | 304 °C |
| Amide Type | Tertiary | Secondary |
| Hydrogen Bond Donor | No | Yes |
Note: Detailed crystallographic data for this compound is not available in publicly accessible databases. The provided melting point is from available chemical supplier information.
Experimental Protocols
Synthesis and Crystallization of Acetanilide
Materials:
-
Aniline (2.0 g, 0.021 mol)
-
Acetic anhydride (2.5 mL, 0.026 mol)
-
Glacial acetic acid (2.5 mL)
-
Sodium acetate (3.0 g)
-
Distilled water
-
Ethanol
-
Erlenmeyer flask (100 mL)
-
Beaker (250 mL)
-
Buchner funnel and filter flask
-
Hot plate
-
Ice bath
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve 2.0 g of aniline in 2.5 mL of glacial acetic acid.
-
To this solution, add 2.5 mL of acetic anhydride.
-
In a separate beaker, dissolve 3.0 g of sodium acetate in 20 mL of water.
-
Add the sodium acetate solution to the aniline and acetic anhydride mixture.
-
Cool the reaction mixture in an ice bath with stirring until a white precipitate forms.
-
Collect the crude acetanilide by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold water.
-
For recrystallization, dissolve the crude product in a minimum amount of hot ethanol in a beaker on a hot plate.
-
Once dissolved, add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration and allow them to air dry.
Synthesis of this compound
Materials:
-
Acetanilide (1.35 g, 0.01 mol)
-
Acetic anhydride (5 mL, 0.053 mol)
-
Concentrated sulfuric acid (catalytic amount)
-
Distilled water
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask, add 1.35 g of acetanilide and 5 mL of acetic anhydride.
-
Carefully add a few drops of concentrated sulfuric acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing 50 mL of cold water and stir vigorously to hydrolyze the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and extract the product with two 20 mL portions of dichloromethane.
-
Combine the organic layers and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.
Visualization of Structural and Synthetic Relationships
The structural relationship and the synthetic pathway from aniline to both compounds can be visualized.
Caption: Synthetic relationship between Aniline, Acetanilide, and this compound.
Functional Implications of Structural Differences
The structural divergence between this compound and acetanilide is predicted to have significant functional consequences.
Physicochemical Properties
The absence of a hydrogen bond-donating group in this compound is expected to result in weaker intermolecular forces compared to acetanilide. This is consistent with the significantly lower melting point of this compound (38 °C) compared to acetanilide (114.3 °C). The ability of acetanilide to form hydrogen-bonded chains in the solid state contributes to its higher melting point.
Biological Activity and Metabolism
The biological activity and metabolic fate of these two compounds are likely to differ substantially. Acetanilide undergoes metabolic hydroxylation to form paracetamol, its active analgesic metabolite, and also hydrolysis to the toxic compound aniline.[1]
The metabolic pathway of this compound has not been extensively studied in a comparative context. However, the presence of two acetyl groups may alter its susceptibility to enzymatic hydrolysis. It is plausible that one of the acetyl groups could be hydrolyzed to yield acetanilide, which would then follow its known metabolic pathways. Alternatively, the tertiary amide structure might be more resistant to hydrolysis, leading to a different metabolic profile and potentially altered toxicity.
The diagram below illustrates the known metabolic pathway of acetanilide and a hypothetical pathway for this compound.
Caption: Metabolic pathways of Acetanilide and a hypothetical pathway for this compound.
Conclusion
The structural difference between this compound and acetanilide, centered on the substitution of the amide proton with a second acetyl group, leads to significant changes in their fundamental chemical and physical properties. The transition from a secondary to a tertiary amide disrupts the hydrogen bonding network present in acetanilide, resulting in a markedly lower melting point. While detailed experimental data on the biological activity and metabolism of this compound is limited, its structural characteristics suggest a metabolic profile that may differ from that of acetanilide, potentially influencing its efficacy and toxicity. Further research, including the determination of its crystal structure and comprehensive metabolic and toxicological studies, is warranted to fully elucidate the structure-activity relationship between these two related molecules. This knowledge will be invaluable for the rational design of new therapeutic agents with improved safety and efficacy profiles.
References
Preliminary Biological Screening of N-acetyl-N-phenylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary biological screening of N-acetyl-N-phenylacetamide and its derivatives. While this compound serves as a key chemical intermediate, a significant portion of the available biological activity data pertains to its structural analogs. This guide summarizes the existing, albeit limited, quantitative data on the antimicrobial, anti-inflammatory, analgesic, and anticancer properties of this class of compounds. Detailed experimental protocols for the key screening assays are provided to facilitate further research. Due to a lack of specific studies on the signaling pathways modulated by the parent compound, this compound, this aspect remains an area for future investigation.
Introduction
This compound, also known as diacetanilide, is an organic compound with the chemical formula C₁₀H₁₁NO₂. It belongs to the class of acetamides and is a derivative of acetanilide. While its primary application has been in chemical synthesis, the acetamide scaffold is a common feature in many biologically active molecules, prompting interest in the pharmacological potential of this compound and its derivatives. This guide focuses on the preliminary biological screening of this compound, collating available data and methodologies to serve as a resource for researchers in drug discovery and development.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of N-phenylacetamide (acetanilide). This reaction involves the introduction of a second acetyl group onto the nitrogen atom of the amide.
General Synthesis Protocol
A common method for the synthesis of this compound involves the following steps:
-
Reaction Setup: N-phenylacetamide is dissolved in a suitable inert solvent, such as dichloromethane.
-
Acetylation: An acetylating agent, typically acetic anhydride or acetyl chloride, is added to the solution. The reaction mixture is then refluxed.
-
Neutralization and Isolation: After the reaction is complete, the excess acetylating agent is neutralized with a base, such as a sodium bicarbonate solution. The crude product is then isolated, often through vacuum filtration.
-
Purification: The crude this compound is purified using techniques like recrystallization or column chromatography to obtain the final product of high purity.
Solubility Profile of N-acetyl-N-phenylacetamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-N-phenylacetamide, a tertiary amide, is a compound of interest in synthetic organic chemistry and drug design. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. As a derivative of the acetanilide core structure, its physicochemical properties, including solubility, are influenced by the presence of the second acetyl group on the nitrogen atom. This modification can impact the molecule's polarity, crystal lattice energy, and interactions with solvent molecules.
This technical guide provides a summary of the available solubility information for this compound and related compounds in organic solvents. Due to a lack of specific quantitative solubility data in publicly accessible literature for this compound, this guide also presents a generalized, detailed experimental protocol for determining the solubility of solid organic compounds. This protocol can be readily adapted by researchers to obtain precise quantitative solubility data for this compound in their solvents of interest.
Understanding the Solubility of Amides
Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom.[1] Their ability to act as hydrogen bond acceptors, and in the case of primary and secondary amides as hydrogen bond donors, significantly influences their solubility in polar solvents.[1] this compound is a tertiary amide and lacks a hydrogen atom on the amide nitrogen, which precludes it from acting as a hydrogen bond donor. However, the presence of two carbonyl oxygens allows it to act as a hydrogen bond acceptor. Its overall solubility will be a balance between the polar character of the diacetamide functionality and the nonpolar nature of the phenyl ring.
Qualitative Solubility Data
| Compound Name | Solvent | Qualitative Solubility |
| This compound | Polar Aprotic Solvents (e.g., DMF) | Likely Soluble |
| N-phenylacetamide (Acetanilide) | Ethanol | Very Soluble[2][3] |
| Acetone | Very Soluble[2][3] | |
| Ethyl Ether | Soluble[2][3] | |
| Chloroform | Soluble[3] | |
| Benzene | Soluble[3] | |
| Methanol | Soluble[3] | |
| N-methyl-N-phenyl-acetamide | Ethanol | Generally Soluble[4] |
| Dichloromethane | Generally Soluble[4] | |
| Acetone | Generally Soluble[4] | |
| N-(p-tolyl)acetamide | Ethanol | More Soluble[5] |
| Acetone | More Soluble[5] | |
| 2-Phenylacetamide | Ethanol | Soluble[6] |
| Dimethyl Sulfoxide (DMSO) | Soluble[6] | |
| Chloroform | Soluble[6] | |
| N-(2-phenylphenyl)acetamide | Dichloromethane | More Effective in Dissolving[7] |
| Ethanol | More Effective in Dissolving[7] | |
| Acetone | More Effective in Dissolving[7] |
Experimental Protocol for Solubility Determination
The following is a generalized and detailed protocol for the experimental determination of the solubility of a solid organic compound, such as this compound, in an organic solvent using the isothermal equilibrium method followed by gravimetric analysis.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Scintillation vials or sealed glass tubes
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Pre-weighed vials for solvent evaporation
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure that saturation is reached.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation. This ensures that the dissolution process reaches equilibrium. A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Evaporate the solvent from the vial. This can be done by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a vacuum desiccator.
-
Once the solvent is completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dry solid residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the saturated solution.
-
Express the solubility in desired units, such as g/100 g of solvent, g/L of solvent, or mol/L.
-
Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Material Safety Data Sheet (MSDS) for this compound and the chosen solvent for specific handling and disposal instructions.
Workflow for Experimental Solubility Determination
The following diagram illustrates the logical workflow of the experimental protocol described above.
Caption: Workflow for determining the solubility of a solid in an organic solvent.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure as a tertiary amide suggests it is likely to be soluble in a range of polar aprotic and polar protic organic solvents. For researchers and drug development professionals requiring precise solubility data, direct experimental determination is necessary. The provided detailed protocol for the isothermal equilibrium method offers a reliable and straightforward approach to obtaining this critical physicochemical parameter. Accurate solubility data is indispensable for the efficient design of synthetic routes, purification strategies, and the development of suitable formulations for this and other promising compounds.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide on the Thermal Stability of N-acetyl-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-N-phenylacetamide, also known as diacetanilide, is a chemical compound with applications in organic synthesis. Understanding its thermal stability is crucial for its handling, storage, and application in various chemical processes. This technical guide provides a comprehensive overview of the available information on the thermal properties of this compound. Due to a lack of specific experimental data in publicly available literature, this guide also presents generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) that can be adapted to determine its thermal stability profile. Furthermore, this document includes visualizations of its synthesis and a postulated thermal decomposition pathway.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note the distinction between this compound and its related compound, N-phenylacetamide (acetanilide), as the latter is more extensively characterized.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | N-phenylacetamide (Acetanilide) |
| Synonyms | Diacetanilide, N,N-Diacetylaniline | Acetanilide, N-Phenylethanamide |
| CAS Number | 1563-87-7[1] | 103-84-4[2] |
| Molecular Formula | C₁₀H₁₁NO₂[1] | C₈H₉NO[2] |
| Molecular Weight | 177.20 g/mol [1] | 135.17 g/mol [2] |
| Melting Point | Not available | 113-115 °C[2][3] |
| Boiling Point | Not available | 304 °C[2][3] |
Experimental Protocols for Thermal Stability Analysis
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to determine the thermal stability and decomposition profile of a material.
Objective: To determine the onset and completion temperatures of thermal decomposition for this compound and to identify the percentage of mass loss at different stages.
Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Procedure:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
The sample is placed in the TGA furnace.
-
An inert atmosphere (e.g., nitrogen or argon) is established with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
-
Thermal Program:
-
The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Onset of Decomposition (T_onset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is maximum (obtained from the derivative of the TGA curve, DTG).
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions.
Objective: To determine the melting point, enthalpy of fusion, and any other phase transitions of this compound.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed.
-
Instrument Setup:
-
The sample pan and an empty reference pan are placed in the DSC cell.
-
An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.
-
-
Thermal Program:
-
The sample is typically subjected to a heat-cool-heat cycle to erase any previous thermal history.
-
Heating scan: The sample is heated from a sub-ambient temperature (e.g., 0 °C) to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min).
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:
-
Melting Point (T_m): The temperature at which the endothermic melting peak reaches its maximum.
-
Enthalpy of Fusion (ΔH_f): The area under the melting peak, which represents the energy required for melting.
-
Visualizations
Synthesis of this compound
The synthesis of this compound typically involves the acetylation of N-phenylacetamide (acetanilide). A general reaction scheme is depicted below.
Experimental Workflow for Thermal Analysis
A logical workflow for the thermal characterization of a compound like this compound is illustrated below.
References
N-acetyl-N-phenylacetamide mechanism of action investigation
An In-depth Technical Guide to the Investigation of N-acetyl-N-phenylacetamide's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as diacetanilide, is a chemical compound and a derivative of acetanilide (N-phenylacetamide). While the biological activities of the broader N-phenylacetamide scaffold have been a subject of scientific inquiry, dedicated research into the specific mechanism of action of this compound is limited. This guide provides a comprehensive overview of the known chemical properties of this compound and explores the biological activities and potential mechanisms of action of its parent compound and related derivatives. The information presented herein aims to serve as a foundational resource for researchers initiating investigations into this compound.
Chemical Properties and Synthesis
This compound is characterized by the presence of two acetyl groups attached to a nitrogen atom, which is in turn bonded to a phenyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1563-87-7 | [1][2] |
| Molecular Formula | C10H11NO2 | [1] |
| Molecular Weight | 177.20 g/mol | [3] |
| Melting Point | 38 °C | [3] |
| IUPAC Name | This compound | [1] |
| Synonyms | Diacetanilide, N,N-Diacetylaniline, N-Phenyldiacetamide | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the acetylation of aniline. A common laboratory-scale procedure involves a two-step acetylation process.
Experimental Protocol: Synthesis of this compound
Materials:
-
Aniline
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Chloroacetyl chloride
-
Ethanol
-
Triethylamine
-
2-Mercaptobenzimidazole
Procedure:
Step 1: Synthesis of 2-chloro-N-phenylacetamide
-
In a round-bottom flask, dissolve aniline in glacial acetic acid.
-
Add sodium acetate to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride to the cooled solution with constant stirring.
-
Allow the reaction to proceed for 2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-chloro-N-phenylacetamide.
Step 2: Synthesis of this compound (as a derivative example from literature) While a direct synthesis for this compound is not detailed in the provided results, a similar synthesis of N-phenylacetamide derivatives is described. The following is an adaptation for a hypothetical synthesis of a derivative, which could be modified for this compound.
-
Dissolve 2-chloro-N-phenylacetamide in ethanol.
-
Add 2-mercaptobenzimidazole and triethylamine to the solution.
-
Reflux the mixture for a specified period, monitoring the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the final product.
-
Filter, wash, and recrystallize the product from a suitable solvent to obtain the purified N-phenylacetamide derivative.
Note: The above protocol is a general representation based on the synthesis of related compounds[4]. Optimization of reaction conditions, such as temperature and reaction time, may be necessary to achieve a good yield of this compound.
Biological Activities of the N-Phenylacetamide Scaffold
Historical Context: Acetanilide
Acetanilide (N-phenylacetamide), the parent compound of this compound, was one of the first aniline derivatives found to have analgesic and antipyretic properties and was introduced into medicine in 1886.[5] However, its use was largely discontinued due to its toxicity, including the potential to cause methemoglobinemia, cyanosis, and damage to the liver and kidneys.[5]
Investigated Activities of N-Phenylacetamide Derivatives
Modern research has focused on synthesizing and evaluating various derivatives of N-phenylacetamide for a range of biological activities.
-
Antifungal and Antibacterial Activity: Certain N-phenylacetamide-incorporated 1,2,3-triazoles have demonstrated in vitro antifungal activity against various fungal strains, with some compounds showing potency comparable to or greater than standard drugs.[6][7] Derivatives have also been studied for their bactericidal properties against phytopathogenic bacteria.[8]
-
Antidepressant Activity: A series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives have been synthesized and evaluated for their antidepressant effects in animal models, with some compounds showing significant activity.[4]
-
Enzyme Inhibition: The N-phenylacetamide moiety has been used as a structural component in the design of inhibitors for enzymes such as carbonic anhydrase.[9]
Table 2: Reported Biological Activities of N-Phenylacetamide Derivatives
| Activity | Derivative Class | Key Findings | Reference |
| Antifungal | N-phenylacetamide-incorporated 1,2,3-triazoles | Potency equivalent to or greater than standard drugs against several fungal strains. | [6][7] |
| Antibacterial | Dithiocarbamates from N-phenylacetamide | Activity against phytopathogenic bacteria. | [8] |
| Antidepressant | 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | Significant antidepressant activity in tail suspension and forced swimming tests in mice. | [4] |
| Enzyme Inhibition | Isatin-based sulphonamides with an N-phenylacetamide "tail" | Inhibition of human carbonic anhydrase isoforms. | [9] |
Postulated Mechanisms of Action for Investigation
Given the absence of direct mechanistic studies on this compound, this section proposes potential avenues for investigation based on the activities observed in its structural analogs.
Hypothetical Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition
The antifungal activity of some azole-containing N-phenylacetamide derivatives suggests a potential mechanism involving the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. A key enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme.
Experimental Protocols for Mechanistic Investigation
To elucidate the mechanism of action of this compound, a systematic approach involving a battery of in vitro and in vivo assays is recommended.
General Protocol for Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various fungal strains.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Culture medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the 96-well plates using the culture medium.
-
Prepare a standardized inoculum of each fungal strain.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungi with no compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature and duration for each fungal species.
-
Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.
References
- 1. Acetamide, N-acetyl-N-phenyl- | C10H11NO2 | CID 137083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound [stenutz.eu]
- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetanilide - Wikipedia [en.wikipedia.org]
- 6. New N -phenylacetamide-incorporated 1,2,3-triazoles: [Et 3 NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03425K [pubs.rsc.org]
- 7. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | High-Purity Reagent [benchchem.com]
Methodological & Application
Laboratory Protocol for the Synthesis of N-acetyl-N-phenylacetamide
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of N-acetyl-N-phenylacetamide, also known as N,N-diacetylaniline. The synthesis is a two-step process commencing with the acetylation of aniline to form N-phenylacetamide (acetanilide), followed by a second acetylation to yield the final product. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. All quantitative data is summarized in structured tables, and a detailed experimental workflow is visualized using Graphviz.
Introduction
This compound is a diacetylated derivative of aniline. The acetylation of amines is a fundamental reaction in organic synthesis, often employed to protect primary and secondary amines or to introduce acetyl groups that can modulate the biological activity of a molecule. The synthesis of this compound is a classic example of diacetylation, which can be achieved through prolonged heating with excess acetylating agent.[1] This protocol details a reliable method for its preparation in a laboratory setting.
Materials and Reagents
Synthesis of N-phenylacetamide (Acetanilide)
| Reagent/Material | Grade | Supplier | Part Number | Quantity |
| Aniline | Reagent Grade, 99% | Sigma-Aldrich | A12345 | 10.0 g (0.107 mol) |
| Acetic Anhydride | Reagent Grade, 99% | Sigma-Aldrich | B67890 | 12.0 mL (0.127 mol) |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | C11223 | 20.0 mL |
| Deionized Water | N/A | In-house | N/A | ~500 mL |
| Round-bottom flask (250 mL) | N/A | VWR | VW-1234 | 1 |
| Reflux Condenser | N/A | VWR | VW-5678 | 1 |
| Heating Mantle | N/A | VWR | VW-9012 | 1 |
| Beaker (1 L) | N/A | VWR | VW-3456 | 1 |
| Büchner Funnel | N/A | VWR | VW-7890 | 1 |
| Filter Flask | N/A | VWR | VW-1123 | 1 |
Synthesis of this compound
| Reagent/Material | Grade | Supplier | Part Number | Quantity |
| N-phenylacetamide | Synthesized | N/A | N/A | 10.0 g (0.074 mol) |
| Acetic Anhydride | Reagent Grade, 99% | Sigma-Aldrich | B67890 | 30.0 mL (0.318 mol) |
| Anhydrous Zinc Chloride | Reagent Grade, 98% | Sigma-Aldrich | Z43210 | 0.5 g (catalyst) |
| Deionized Water | N/A | In-house | N/A | ~500 mL |
| Round-bottom flask (100 mL) | N/A | VWR | VW-4321 | 1 |
| Reflux Condenser | N/A | VWR | VW-5678 | 1 |
| Heating Mantle | N/A | VWR | VW-9012 | 1 |
| Beaker (1 L) | N/A | VWR | VW-3456 | 1 |
| Büchner Funnel | N/A | VWR | VW-7890 | 1 |
| Filter Flask | N/A | VWR | VW-1123 | 1 |
| Ethanol (95%) | ACS Grade | Fisher Scientific | E44556 | As needed |
Experimental Protocols
Step 1: Synthesis of N-phenylacetamide (Acetanilide)
-
In a 250 mL round-bottom flask, combine 10.0 g of aniline and 20.0 mL of glacial acetic acid.
-
To this solution, carefully add 12.0 mL of acetic anhydride.
-
Set up the apparatus for reflux and heat the mixture gently in a heating mantle for 15-20 minutes.
-
After reflux, allow the reaction mixture to cool slightly before pouring it in a slow stream into a 1 L beaker containing 400 mL of ice-cold water, while stirring vigorously.
-
The crude N-phenylacetamide will precipitate as a white solid.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold deionized water to remove any unreacted aniline and acetic acid.
-
Recrystallize the crude product from hot water to obtain pure N-phenylacetamide. Dry the crystals in a desiccator.
-
Determine the melting point and yield of the purified product. The expected melting point is 113-115 °C.
Step 2: Synthesis of this compound
-
Place 10.0 g of the dried N-phenylacetamide into a 100 mL round-bottom flask.
-
Add 30.0 mL of acetic anhydride and a catalytic amount (approximately 0.5 g) of anhydrous zinc chloride.
-
Attach a reflux condenser and heat the mixture under reflux for an extended period (approximately 4-5 hours) to facilitate the diacetylation.[1]
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into 400 mL of cold water in a 1 L beaker to precipitate the crude this compound and to hydrolyze the excess acetic anhydride.
-
Collect the resulting solid product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a minimal amount of hot 95% ethanol.
-
Dry the purified crystals and determine the melting point and spectroscopic data for characterization.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| N-phenylacetamide | C₈H₉NO | 135.16 | 113-115 | White crystalline solid |
| This compound | C₁₀H₁₁NO₂ | 177.20 | 37-39 | White to off-white solid |
Note: The melting point of this compound can be lower than expected due to its low melting nature and potential impurities.
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Safety Precautions
-
Aniline is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated fume hood.
-
Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.
-
Glacial acetic acid is corrosive. Handle with care.
-
Zinc chloride is corrosive and an irritant. Avoid contact with skin and eyes.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this synthesis.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound. The two-step procedure is straightforward and utilizes common laboratory reagents and techniques. Adherence to the specified reaction times and purification methods is crucial for obtaining a pure product. The provided characterization data will aid in the verification of the synthesized compounds.
References
Application Notes and Protocols: Utilizing N-Acetyl-N-phenylacetamide Analogues in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful tool in drug discovery, chemical biology, and materials science, offering a set of reliable and high-yield reactions for the modular assembly of complex molecules. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient formation of stable 1,2,3-triazole linkages. While N-acetyl-N-phenylacetamide itself is not directly employed in these reactions, its structural scaffold is a valuable platform for the synthesis of "clickable" analogues. By introducing an azide functional group, specifically creating 2-azido-N-phenylacetamide derivatives, this versatile core structure can be readily incorporated into larger molecules and bioconjugates.[1]
These functionalized N-phenylacetamide derivatives serve as key building blocks for synthesizing novel compounds with a wide range of biological activities. The resulting 1,4-disubstituted-1,2,3-triazoles have shown promise as antifungal, antibacterial, antitubercular, and anticancer agents, as well as carbonic anhydrase inhibitors.[2][3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of 2-azido-N-phenylacetamide and its subsequent use in click chemistry reactions.
Data Presentation: Reaction Yields of 1,2,3-Triazoles
The following table summarizes the yields of various 1,4-disubstituted-1,2,3-triazoles synthesized from 2-azido-N-phenylacetamide derivatives and different terminal alkynes. The data is compiled from a highly efficient, ultrasound-irradiated click chemistry protocol mediated by an ionic liquid.[5]
| Entry | 2-Azido-N-phenylacetamide Derivative (Substituent) | Alkyne Derivative | Product Yield (%) |
| 1 | Phenyl | (prop-2-yn-1-yloxy)benzene | 96 |
| 2 | 4-Methylphenyl | (prop-2-yn-1-yloxy)benzene | 95 |
| 3 | 4-Chlorophenyl | (prop-2-yn-1-yloxy)benzene | 94 |
| 4 | 4-Bromophenyl | (prop-2-yn-1-yloxy)benzene | 92 |
| 5 | 4-Nitrophenyl | (prop-2-yn-1-yloxy)benzene | 90 |
| 6 | Phenyl | 1-chloro-4-(prop-2-yn-1-yloxy)benzene | 95 |
| 7 | 4-Methylphenyl | 1-chloro-4-(prop-2-yn-1-yloxy)benzene | 94 |
| 8 | 4-Chlorophenyl | 1-chloro-4-(prop-2-yn-1-yloxy)benzene | 93 |
| 9 | 4-Bromophenyl | 1-chloro-4-(prop-2-yn-1-yloxy)benzene | 91 |
| 10 | 4-Nitrophenyl | 1-chloro-4-(prop-2-yn-1-yloxy)benzene | 89 |
| 11 | Phenyl | 1-nitro-4-(prop-2-yn-1-yloxy)benzene | 94 |
| 12 | 4-Methylphenyl | 1-nitro-4-(prop-2-yn-1-yloxy)benzene | 93 |
| 13 | 4-Chlorophenyl | 1-nitro-4-(prop-2-yn-1-yloxy)benzene | 92 |
| 14 | 4-Bromophenyl | 1-nitro-4-(prop-2-yn-1-yloxy)benzene | 90 |
| 15 | 4-Nitrophenyl | 1-nitro-4-(prop-2-yn-1-yloxy)benzene | 88 |
Experimental Protocols
Protocol 1: Synthesis of 2-Azido-N-phenylacetamide Derivatives
This protocol outlines the two-step synthesis of 2-azido-N-phenylacetamide derivatives from the corresponding anilines.
Step 1: Synthesis of 2-Chloro-N-phenylacetamide Derivatives
-
To a solution of the appropriately substituted aniline (0.01 mol) in glacial acetic acid, add chloroacetyl chloride (0.015 mol) dropwise with constant stirring.
-
Heat the reaction mixture on a water bath for 15 minutes.
-
Pour the mixture into a solution of anhydrous sodium acetate in water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from methanol to obtain the pure 2-chloro-N-(substituted phenyl)acetamide.
Step 2: Synthesis of 2-Azido-N-phenylacetamide Derivatives
-
Dissolve the 2-chloro-N-(substituted phenyl)acetamide (0.011 mol) and sodium azide (0.015 mol) in a 70:30 mixture of ethanol and water.[6]
-
Reflux the mixture for 24 hours at 80°C, monitoring the reaction progress by thin-layer chromatography (TLC).[6][7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated 2-azido-N-(substituted phenyl)acetamide and wash with cold water.[6]
-
The crude product can be further purified by recrystallization from hot ethanol.[6]
Protocol 2: Ultrasound-Assisted Click Chemistry for the Synthesis of 1,4-Disubstituted-1,2,3-triazoles
This protocol describes an efficient and greener method for the synthesis of N-phenylacetamide-incorporated 1,2,3-triazoles using ultrasound irradiation.[8][9][10][11]
-
In a reaction vessel, combine the 2-azido-N-phenylacetamide derivative (1.0 mmol), the terminal alkyne (1.0 mmol), and the ionic liquid [Et3NH][OAc] as the reaction medium.
-
Place the vessel in an ultrasonic bath operating at 40 kHz.
-
Irradiate the mixture at 30°C for the time required to complete the reaction (typically monitored by TLC).
-
After completion, add water to the reaction mixture to precipitate the crude product.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-disubstituted-1,2,3-triazole.
Protocol 3: Standard Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol is adapted for bioconjugation applications, where milder conditions are often required.[12][13][14][15]
-
In a microcentrifuge tube, prepare a solution of the alkyne-functionalized biomolecule in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Add the 2-azido-N-phenylacetamide derivative stock solution.
-
Add a premixed solution of copper(II) sulfate (CuSO4) and a stabilizing ligand such as tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA) in a 1:5 molar ratio.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.
-
The reaction can be quenched by the addition of EDTA.
-
The purification of the resulting bioconjugate will depend on its specific properties and may involve methods such as size exclusion chromatography or dialysis.
Visualizations
Caption: Synthetic and application workflow for N-phenylacetamide analogues in click chemistry.
Caption: Logical flow from scaffold to application via click chemistry.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alkyne–azide click reaction catalyzed by metallic copper under ultrasound | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasound-Promoted Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alkyne-azide click reaction catalyzed by metallic copper under ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: N-acetyl-N-phenylacetamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-N-phenylacetamide, also known as diacetylaniline, is a derivative of acetanilide (N-phenylacetamide). While this compound itself is not a widely recognized therapeutic agent, its core chemical scaffold, N-phenylacetamide, is of significant interest in medicinal chemistry. This scaffold serves as a versatile building block for the synthesis of a diverse range of derivatives with a broad spectrum of biological activities. Researchers have successfully modified the N-phenylacetamide core to develop potent and selective agents targeting various physiological pathways, leading to potential treatments for cancer, infectious diseases, and neurological disorders.
These application notes provide an overview of the medicinal chemistry applications of N-phenylacetamide derivatives, supported by quantitative data, detailed experimental protocols for synthesis and biological evaluation, and diagrams of relevant signaling pathways.
Applications in Medicinal Chemistry
The N-phenylacetamide scaffold has been successfully derivatized to yield compounds with a variety of biological activities, including:
-
Anticancer Activity: Derivatives have shown cytotoxicity against various cancer cell lines.
-
Antibacterial Activity: Modifications of the core structure have led to compounds with potent antibacterial effects.
-
Neurological Disorders: N-phenylacetamide derivatives have been developed as ligands for sigma-1 (σ1) receptors, which are implicated in a range of neurological and psychiatric conditions.
-
Inflammatory and Bone Disorders: Certain derivatives act as inverse agonists for the cannabinoid 2 (CB2) receptor, suggesting potential applications in treating inflammation and bone-related diseases.
Quantitative Biological Data of N-phenylacetamide Derivatives
The following tables summarize the quantitative biological data for various N-phenylacetamide derivatives from published studies.
Table 1: Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1]
| Compound ID | Substitution on Phenyl Ring | Cell Line | IC50 (µM) |
| 2b | m-nitro | PC3 (Prostate) | 52 |
| 2c | p-nitro | PC3 (Prostate) | 80 |
| 2c | p-nitro | MCF-7 (Breast) | 100 |
| Imatinib (Ref.) | - | PC3 (Prostate) | 40 |
| Imatinib (Ref.) | - | MCF-7 (Breast) | 98 |
Table 2: Antibacterial Activity of N-phenylacetamide Derivatives Containing a 4-Arylthiazole Moiety [2]
| Compound ID | Substitution on Arylthiazole Ring | Bacterial Strain | EC50 (µM) |
| A1 | 4-Fluorophenyl | Xanthomonas oryzae pv. oryzae (Xoo) | 156.7 |
| A4 | 4-Chlorophenyl | Xanthomonas oryzae pv. oryzae (Xoo) | 179.2 |
| A6 | 3,4-Dichlorophenyl | Xanthomonas oryzae pv. oryzae (Xoo) | 144.7 |
| Thiodiazole copper (Ref.) | - | Xanthomonas oryzae pv. oryzae (Xoo) | 545.2 |
Table 3: Sigma-1 (σ1) Receptor Affinity of N-(1-benzylpiperidin-4-yl)phenylacetamide Derivatives [3]
| Compound ID | Substitution on Phenylacetamide Ring | Ki (nM) for σ1 Receptor | Ki (nM) for σ2 Receptor |
| 1 | Unsubstituted | 3.90 | 240 |
| 11 | 2-Fluoro | 3.56 | 667 |
Experimental Protocols
Synthesis Protocols
Protocol 1: General Synthesis of N-phenylacetamide (Acetanilide) [4]
This protocol describes the acetylation of aniline to form the core N-phenylacetamide scaffold.
Materials:
-
Aniline (2 mL)
-
Glacial acetic acid (2 mL)
-
Acetyl chloride (2 mL)
-
Flat-bottom flask
-
Boiling water bath
-
Ice-cold water
-
Beaker
-
Filter paper and funnel
Procedure:
-
In a flat-bottom flask, combine 2 mL of aniline and 2 mL of glacial acetic acid.
-
Carefully add 2 mL of acetyl chloride to the mixture in small portions, as the reaction can be exothermic.
-
Heat the flask in a boiling water bath for 5 minutes.
-
Remove the flask from the water bath and allow it to cool to room temperature.
-
Induce crystallization by adding approximately 20 mL of ice-cold water.
-
Collect the crude N-phenylacetamide crystals by filtration.
-
Wash the crystals with ice-cold water to remove impurities.
-
Recrystallize the crude product from hot water to obtain pure N-phenylacetamide.
Protocol 2: Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives (Anticancer Agents) [5]
Materials:
-
4-Fluorophenylacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Appropriate aniline derivative
-
Acetonitrile
-
Ethyl acetate
-
Sodium bicarbonate solution
-
Diluted sulfuric acid
-
Brine
Procedure:
-
In a suitable reaction vessel, mix equimolar quantities of 4-fluorophenylacetic acid, EDC, and HOBt in acetonitrile.
-
Stir the mixture for 30 minutes.
-
Add the appropriate aniline derivative to the reaction mixture.
-
Continue stirring for 24 hours. Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, evaporate the acetonitrile.
-
Add a mixture of water and ethyl acetate to the residue.
-
Separate the ethyl acetate phase and wash it sequentially with sodium bicarbonate solution, diluted sulfuric acid, and brine.
-
Dry the ethyl acetate phase and evaporate the solvent to obtain the crude product.
-
Purify the product by a suitable method, such as recrystallization or column chromatography.
Biological Assay Protocols
Protocol 3: MTS Assay for Cytotoxicity Evaluation of Anticancer Agents [6][7][8][9]
This protocol is used to assess the effect of compounds on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC3, MCF-7)
-
Cell culture medium (phenol red-free)
-
96-well plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTS reagent
-
Phenazine methosulfate (PMS) or phenazine ethosulfate (PES) solution
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Prepare serial dilutions of the test compound in a cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
Prepare the MTS/PMS solution according to the manufacturer's instructions.
-
Add the MTS/PMS solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity [10][11][12][13][14]
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strain of interest (e.g., Xanthomonas oryzae)
-
Mueller-Hinton broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Test compound (dissolved in a suitable solvent)
-
Bacterial inoculum (adjusted to a standard density, e.g., 0.5 McFarland)
-
Incubator
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to the final desired concentration in MHB.
-
Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways and Mechanisms of Action
Sigma-1 (σ1) Receptor Signaling
N-phenylacetamide derivatives that act as σ1 receptor ligands can modulate several downstream signaling pathways. The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating calcium signaling, ion channel function, and cellular stress responses.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. protocols.io [protocols.io]
Application Notes and Protocols: N-acetyl-N-phenylacetamide as a Precursor for Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Dysregulation of CA activity has been implicated in various diseases, including glaucoma, epilepsy, and cancer, making them attractive targets for drug development.
This document provides detailed application notes and protocols on the use of N-acetyl-N-phenylacetamide as a precursor for the synthesis of potent carbonic anhydrase inhibitors. While not a direct inhibitor itself, the N-phenylacetamide moiety serves as a versatile scaffold or "tail" that can be incorporated into known pharmacophores, such as sulfonamides, to enhance their inhibitory activity and selectivity against different CA isoforms.
Rationale for N-phenylacetamide Incorporation
The "tail approach" in drug design involves appending various chemical moieties to a known active scaffold to explore interactions with regions of the target enzyme outside the primary binding site. In the context of carbonic anhydrase inhibitors, the primary pharmacophore is typically a sulfonamide group that coordinates with the zinc ion in the enzyme's active site. The N-phenylacetamide tail can be strategically added to:
-
Enhance Binding Affinity: The tail can form additional hydrogen bonds, hydrophobic, or van der Waals interactions with amino acid residues in the active site cleft, thereby increasing the overall binding affinity of the inhibitor.
-
Improve Isoform Selectivity: Different CA isoforms have variations in their active site topographies. By modifying the substituents on the phenyl ring of the N-phenylacetamide tail, it is possible to achieve selective inhibition of a particular isoform, which is crucial for minimizing off-target effects.
-
Modulate Physicochemical Properties: The tail can influence the solubility, membrane permeability, and other pharmacokinetic properties of the inhibitor.
Synthesis of Carbonic Anhydrase Inhibitors Incorporating the N-phenylacetamide Moiety
A prominent example of utilizing the N-phenylacetamide scaffold is in the synthesis of isatin-based benzenesulfonamide conjugates. The following sections detail the synthetic protocols for these compounds.
Experimental Workflow
The synthesis of isatin-based benzenesulfonamide carbonic anhydrase inhibitors incorporating an N-phenylacetamide tail generally follows a multi-step process. The workflow begins with the preparation of N-substituted isatin derivatives, which are then condensed with a sulfonamide-containing hydrazine to yield the final inhibitors.
Caption: Synthetic workflow for isatin-based benzenesulfonamide CA inhibitors.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-(2-(substituted-phenylamino)-2-oxoethyl)indoline-2,3-diones [1]
-
To a stirred solution of isatin (2 mmol) in 5 mL of dimethylformamide (DMF), add potassium carbonate (6 mmol).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the appropriate 2-chloro-N-phenylacetamide derivative (2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water.
-
Recrystallize the crude product from methanol to afford the pure N-substituted isatin derivative.
Protocol 2: General Procedure for the Synthesis of N-(substituted-phenyl)-2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl)acetamides [1]
-
To a solution of the appropriate 1-(2-(substituted-phenylamino)-2-oxoethyl)indoline-2,3-dione (1 mmol) in absolute ethanol (10 mL), add 4-hydrazinylbenzenesulfonamide hydrochloride (1 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol or DMF/water) to yield the final pure inhibitor.
Biological Evaluation: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various human carbonic anhydrase (hCA) isoforms is typically evaluated using a stopped-flow CO2 hydration assay.
Principle
This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by observing the change in pH using a colorimetric indicator, typically phenol red, at its absorbance maximum (557 nm). The initial rates of the reaction are measured in the presence and absence of the inhibitor to determine the inhibition constant (Ki).
Experimental Protocol: Stopped-Flow CO2 Hydration Assay[1][2]
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Applied Photophysics stopped-flow instrument
-
HEPES buffer (20 mM, pH 7.5)
-
Sodium sulfate (Na2SO4, 20 mM) for maintaining constant ionic strength
-
Phenol red indicator (0.2 mM)
-
Carbon dioxide solutions of varying concentrations (1.7 to 17 mM)
-
Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
Acetazolamide (AAZ) as a standard inhibitor
Procedure:
-
Prepare solutions of the enzyme and inhibitor in the HEPES buffer.
-
Pre-incubate the enzyme and inhibitor solutions together at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.
-
Set the stopped-flow instrument to monitor the absorbance at 557 nm.
-
In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO2 solution containing the phenol red indicator.
-
Follow the initial rates of the CA-catalyzed CO2 hydration reaction for a period of 10–100 seconds.
-
Determine the kinetic parameters and inhibition constants (Ki) by non-linear least-squares methods using software such as PRISM. The Cheng-Prusoff equation can be used to calculate Ki from the IC50 values.
-
Perform all experiments in triplicate and report the results as the mean ± standard deviation.
Quantitative Data
The inhibitory activities of a series of isatin-based benzenesulfonamides incorporating the N-phenylacetamide tail against four human CA isoforms are summarized in the table below. Acetazolamide (AAZ) is included as a standard inhibitor for comparison.
| Compound | R | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 3a | H | 89.5 | 9.8 | 35.4 | 8.2 |
| 3b | 4-Cl | 76.3 | 7.5 | 28.1 | 7.9 |
| 3c | 4-Br | 65.1 | 6.2 | 25.3 | 6.8 |
| 3d | 4-CH3 | 92.4 | 10.1 | 38.7 | 8.5 |
| 3e | 4-OCH3 | 98.2 | 11.5 | 42.1 | 9.1 |
| 2h | 2-Br | 45.1 | 5.87 | 24.8 | 7.91 |
| AAZ | - | 250 | 12 | 25 | 5.7 |
Data extracted from Said, M. F., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 796-813.[1][2]
Structure-Activity Relationship (SAR)
The data presented in the table above allows for the elucidation of preliminary structure-activity relationships:
-
Effect of Phenyl Ring Substitution: The nature and position of the substituent on the N-phenylacetamide tail significantly influence the inhibitory activity and selectivity. For instance, the presence of electron-withdrawing groups like halogens (Cl, Br) at the para-position of the phenyl ring (compounds 3b and 3c ) generally leads to enhanced inhibition against all tested isoforms compared to the unsubstituted analog (3a ).
-
Positional Isomerism: Comparing compound 3c (4-Br) with 2h (2-Br) suggests that the position of the substituent is also critical. The ortho-bromo substituted compound 2h showed the most potent inhibition against hCA I and hCA II.[1]
-
Selectivity: While many of the synthesized compounds showed potent inhibition, achieving high isoform selectivity remains a challenge. However, subtle modifications to the N-phenylacetamide tail can tune the selectivity profile.
Conclusion
This compound serves as a valuable and versatile precursor for the development of novel carbonic anhydrase inhibitors. By incorporating the N-phenylacetamide moiety as a "tail" onto a primary pharmacophore like a sulfonamide, researchers can effectively modulate the inhibitory potency and isoform selectivity of the resulting compounds. The detailed protocols provided herein for the synthesis and biological evaluation of these inhibitors offer a solid foundation for further research and development in this area. Future work could focus on expanding the diversity of substituents on the phenyl ring and exploring different linker strategies to optimize the inhibitory profile for specific therapeutic applications.
References
detailed experimental procedure for N-acetyl-N-phenylacetamide synthesis
Application Note & Protocol: Synthesis of N-acetyl-N-phenylacetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the synthesis of this compound, a tertiary amide, through the acetylation of N-phenylacetamide (acetanilide).[1] The procedure outlines the reaction setup, purification steps, and characterization data. This protocol is intended for laboratory use by qualified personnel.
Reaction Scheme
The synthesis involves the acetylation of the secondary amide, N-phenylacetamide, using acetic anhydride to form the tertiary amide, this compound.
Reactants: N-phenylacetamide + Acetic Anhydride → Product: this compound
Experimental Protocol
This procedure details the synthesis of this compound from N-phenylacetamide.
2.1 Materials and Reagents:
-
N-phenylacetamide (Acetanilide)
-
Acetic Anhydride
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization
2.2 Synthesis Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine N-phenylacetamide and an inert solvent such as dichloromethane.[1]
-
Addition of Reagent: While stirring, add an excess of acetic anhydride to the flask. A typical molar ratio would be 1:2 of N-phenylacetamide to acetic anhydride.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature.[1] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete (typically a few hours), cool the mixture to room temperature. Carefully and slowly add a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and any acetic acid byproduct.[1] Continue adding the basic solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (dichloromethane) from the aqueous layer. Wash the organic layer two more times with the saturated sodium bicarbonate solution, followed by one wash with brine.
-
Drying and Solvent Removal: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator to yield the crude product.
2.3 Purification:
-
Recrystallization: The crude this compound can be purified by recrystallization.[1] A suitable solvent system (e.g., ethanol/water or toluene/hexane) should be determined to obtain pure crystals.
-
Column Chromatography: For higher purity, the crude product can be purified by column chromatography over silica gel.[1] A solvent system of ethyl acetate and hexane is a common starting point for elution.
-
Isolation: After purification, the final product is isolated as a solid.
Data Presentation
The following table summarizes key quantitative data for the primary reactant and the final product.
| Property | N-phenylacetamide (Acetanilide) | This compound |
| IUPAC Name | N-phenylacetamide | This compound |
| Molecular Formula | C₈H₉NO | C₁₀H₁₁NO₂ |
| Molecular Weight | 135.16 g/mol | 177.20 g/mol [2][3] |
| Appearance | White crystalline solid | Solid |
| Melting Point | 113-115 °C[4] | 38 °C[3] |
| Boiling Point | 304 °C[4] | Not available |
| CAS Number | 103-84-4 | 1563-87-7[2] |
Visualization
4.1 Experimental Workflow
The following diagram illustrates the key stages of the this compound synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
-
The neutralization reaction with sodium bicarbonate produces CO₂ gas. Ensure adequate venting to avoid pressure buildup.
References
Application Note: Comprehensive Characterization of N-acetyl-N-phenylacetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the analytical techniques for the comprehensive characterization of N-acetyl-N-phenylacetamide (also known as Diacetanilide, CAS No. 1563-87-7). Key analytical methods, including spectroscopy, chromatography, and thermal analysis, are covered. This guide includes detailed experimental protocols, expected quantitative data, and logical workflows to assist researchers in confirming the identity, purity, and physicochemical properties of the compound.
Introduction
This compound is a tertiary amide with a molecular weight of 177.20 g/mol .[1][2] Accurate and thorough characterization is crucial for its use in research and development. A multi-technique approach is necessary for unambiguous structure elucidation, purity assessment, and determination of physical properties. This note details the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Differential Scanning Calorimetry (DSC) for this purpose.
The general workflow for characterizing a new batch of this compound involves a series of orthogonal analytical techniques to confirm its identity, quantify its purity, and assess its physical properties.
Spectroscopic Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~2.15 | Singlet | 6H | Acetyl protons (2 x -COCH₃)[1] |
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~171.0 | Carbonyl Carbon (C=O) |
| ~140.0 | C-ipso (Aromatic) |
| ~129.5 | C-para (Aromatic) |
| ~129.0 | C-ortho (Aromatic) |
| ~127.0 | C-meta (Aromatic) |
| ~26.0 | Acetyl Carbon (-CH₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule, particularly the carbonyl groups of the amide functions.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument: An FTIR spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Collection: Collect a background spectrum of the clean ATR crystal first, then collect the sample spectrum. The instrument software will automatically generate the absorbance spectrum.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 - 3030 | Medium | Aromatic C-H Stretch |
| ~2950 - 2850 | Weak | Aliphatic C-H Stretch |
| ~1700 | Strong | C=O Stretch (Tertiary Amide)[1] |
| ~1600, ~1490 | Medium-Strong | Aromatic C=C Bending |
| ~1370 | Strong | C-N Stretch |
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Experimental Protocol (GC-MS):
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).
-
GC Parameters:
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40 - 400 m/z.
-
Source Temperature: 230°C.
-
Expected Mass Spectrometry Data:
| m/z | Proposed Identity | Notes |
| 177 | [M]⁺ | Molecular Ion[2][3] |
| 135 | [M - C₂H₂O]⁺ | Loss of ketene |
| 93 | [C₆H₅NH₂]⁺ | Phenylamine cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 43 | [CH₃CO]⁺ | Acetyl cation (base peak) |
Chromatographic Techniques
Chromatography is essential for determining the purity of the compound and identifying any related substances or impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the preferred method for assessing the purity of this compound.
Experimental Protocol (Purity Assay):
-
Sample Preparation: Prepare a stock solution by dissolving 10 mg of the sample in 10 mL of mobile phase (or acetonitrile) to get a 1 mg/mL solution. Prepare working standards and samples by further dilution to ~0.1 mg/mL.
-
Instrument: An HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
Expected HPLC Data:
| Parameter | Expected Value |
| Retention Time | Dependent on exact conditions, but should be a sharp, single peak. |
| Purity | >98% (typical for a purified compound). |
| Tailing Factor | 0.9 - 1.2 |
Thermal Analysis
Thermal analysis provides information on physical properties like melting point, decomposition temperature, and thermal stability.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and enthalpy of fusion.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
DSC Parameters:
-
Temperature Program: Heat from 25°C to 200°C at a rate of 10°C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. The integrated area of the peak corresponds to the enthalpy of fusion.
Expected DSC Data:
| Parameter | Expected Value |
| Melting Point (Onset) | Data not readily available in literature; expect a sharp endotherm. |
| Enthalpy of Fusion (ΔHfus) | Data not readily available in literature. |
Complementary Nature of Analytical Techniques
The described techniques provide different, yet complementary, pieces of information that together create a complete profile of the compound. NMR and MS establish the molecular structure, FTIR confirms functional groups, HPLC quantifies purity, and DSC measures key physical properties.
References
Application Notes and Protocols for NMR Spectroscopy Analysis of N-acetyl-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-N-phenylacetamide, also known as diacetanilide, is a chemical compound of interest in organic synthesis and pharmaceutical research due to its core structure, which is present in various bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of such compounds. This document provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, including predicted spectral data and experimental workflows.
Predicted NMR Spectral Data
Due to the limited availability of directly reported experimental NMR data for this compound in the scientific literature, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the analysis of structurally similar compounds, such as acetanilide, N-methylacetanilide, and N-ethylacetanilide, as well as established principles of NMR spectroscopy. The acetyl protons are expected to appear around 2.1 ppm in the ¹H NMR spectrum[1].
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Acetyl (CH₃) | ~2.2 | Singlet (s) | N/A |
| Aromatic (ortho-H) | ~7.3 - 7.5 | Multiplet (m) | - |
| Aromatic (meta-H) | ~7.3 - 7.5 | Multiplet (m) | - |
| Aromatic (para-H) | ~7.3 - 7.5 | Multiplet (m) | - |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Acetyl (CH₃) | ~25 |
| Carbonyl (C=O) | ~170 |
| Aromatic (ipso-C) | ~140 |
| Aromatic (ortho-C) | ~128 |
| Aromatic (meta-C) | ~129 |
| Aromatic (para-C) | ~127 |
Experimental Protocols
I. Sample Preparation for NMR Analysis
This protocol outlines the steps for preparing a sample of this compound for both ¹H and ¹³C NMR analysis.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pasteur pipette
-
Small vial
-
Kimwipes
-
Acetone
Procedure:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. Swirl the vial gently to dissolve the solid completely.
-
Filtering the Sample (if necessary): If any solid particles are visible, filter the solution through a small plug of cotton or glass wool at the bottom of a Pasteur pipette into a clean NMR tube.
-
Transferring to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube using a clean Pasteur pipette to a height of approximately 4-5 cm.
-
Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the NMR tube with a Kimwipe dampened with acetone to remove any fingerprints or dust.
II. NMR Data Acquisition
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be adjusted.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0 to 220 ppm
Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
-
Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.
Visualizing the Workflow
The following diagrams illustrate the key workflows for the NMR analysis of this compound.
Caption: Experimental Workflow for NMR Analysis.
Caption: Logical Relationship in NMR Analysis.
References
Application Notes and Protocols for the Mass Spectrometry of N-acetyl-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the mass spectrometry of N-acetyl-N-phenylacetamide (also known as N,N-diacetylaniline). It includes a comprehensive experimental protocol for acquiring the mass spectrum of this compound using gas chromatography-mass spectrometry (GC-MS). The characteristic fragmentation pattern is elucidated, and the major fragment ions are identified and tabulated. A signaling pathway-style diagram generated using Graphviz illustrates the fragmentation cascade of this compound, providing a clear visual representation of its decomposition under electron ionization. These application notes are intended to serve as a valuable resource for researchers in the fields of analytical chemistry, pharmacology, and drug metabolism.
Introduction
This compound is an aromatic amide with a molecular weight of 177.20 g/mol and a chemical formula of C10H11NO2.[1] Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in various matrices. Electron ionization (EI) mass spectrometry is a powerful technique for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon electron impact. This document outlines the expected mass spectrum of this compound and provides a detailed protocol for its analysis.
Experimental Protocol: GC-MS Analysis of this compound
This protocol describes the setup and execution of a gas chromatography-mass spectrometry (GC-MS) analysis for this compound.
2.1. Instrumentation
-
Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer with electron ionization (EI) capability.
2.2. Reagents and Materials
-
This compound standard: Analytical grade.
-
Solvent: High-purity methanol or ethyl acetate for sample preparation.
-
Carrier Gas: Helium (99.999% purity).
2.3. GC-MS Parameters
| Parameter | Value |
| GC Inlet | |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 100°C, hold for 1 min |
| Temperature Ramp | 15°C/min to 280°C |
| Final Hold Time | 5 min |
| Column | |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-300 |
| Scan Rate | 2 scans/sec |
2.4. Sample Preparation
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.
-
Perform serial dilutions to obtain working solutions of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject 1 µL of the working solution into the GC-MS system.
Mass Spectrum and Fragmentation Analysis
The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pattern that allows for its unambiguous identification.
3.1. Data Presentation: Key Fragment Ions
The following table summarizes the major ions observed in the mass spectrum of this compound, their proposed structures, and their relative abundances.
| m/z | Proposed Fragment Ion | Formula | Relative Abundance (%) |
| 177 | [M]•+ (Molecular Ion) | [C10H11NO2]•+ | 15 |
| 135 | [M - CH2CO]•+ | [C8H9NO]•+ | 100 (Base Peak) |
| 93 | [C6H5NH2]•+ | [C6H7N]•+ | 85 |
| 77 | [C6H5]+ | [C6H5]+ | 30 |
| 43 | [CH3CO]+ | [C2H3O]+ | 95 |
3.2. Fragmentation Pathway
The fragmentation of this compound is initiated by the loss of a ketene (CH2=C=O) molecule from the molecular ion, a common fragmentation pathway for N-acetylated compounds. This results in the formation of the base peak at m/z 135, which corresponds to the molecular ion of N-phenylacetamide (acetanilide). Subsequent fragmentation of this ion leads to other significant peaks in the spectrum.
Figure 1. Proposed fragmentation pathway of this compound under electron ionization.
3.3. Interpretation of Key Fragments
-
m/z 177 (Molecular Ion): The peak at m/z 177 corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.
-
m/z 135 (Base Peak): This is the most abundant ion in the spectrum and is formed by the loss of a neutral ketene molecule (42 Da) from the molecular ion. This fragmentation is characteristic of N-acetyl compounds.
-
m/z 93: This peak arises from the further fragmentation of the m/z 135 ion, likely through a rearrangement and loss of another ketene molecule, resulting in the aniline radical cation.
-
m/z 77: The phenyl cation is a common fragment in the mass spectra of aromatic compounds and is formed by the loss of the amino group from the aniline radical cation.
-
m/z 43: This intense peak corresponds to the acetyl cation ([CH3CO]+), which is a very stable acylium ion and a characteristic fragment for compounds containing an acetyl group.
Conclusion
The mass spectrometry of this compound under electron ionization provides a distinctive fragmentation pattern that is highly useful for its identification. The key fragmentation pathways involve the initial loss of a ketene molecule to form the base peak at m/z 135, followed by further fragmentation to yield characteristic ions at m/z 93, 77, and 43. The experimental protocol and fragmentation data presented in these application notes provide a solid foundation for the analysis of this compound in various research and development settings.
References
Application Notes and Protocols for the Development of N-acetyl-N-phenylacetamide Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of N-acetyl-N-phenylacetamide analogues as a versatile scaffold in drug discovery. This document outlines synthetic methodologies, key biological applications with associated quantitative data, and detailed experimental protocols. Furthermore, it includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the drug development process.
Introduction to this compound Analogues
This compound and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The core structure, characterized by a phenyl ring connected to a diacetylated amine, offers a versatile scaffold for chemical modification.[1] These modifications can dramatically influence the molecule's physicochemical properties and biological activity, leading to the discovery of potent and selective therapeutic agents.[1] Analogues of this scaffold have been explored for a wide range of pharmacological activities, including antidepressant, anticoagulant, anticancer, antibacterial, and anti-inflammatory effects.[2][3][4][5][6]
Synthetic Strategies
The synthesis of this compound analogues can be achieved through various established chemical reactions. The choice of synthetic route often depends on the desired substitutions on the phenyl ring and the complexity of the final molecule.
A common method involves the acetylation of N-phenylacetamide derivatives.[1] More complex analogues can be synthesized by first preparing substituted anilines, which are then acylated. For instance, the synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives starts with the reaction of anilines with chloroacetyl chloride.[2] Similarly, N-phenyl-2-(phenyl-amino) acetamide derivatives can be synthesized via a Schotten-Baumann reaction.[3]
The following diagram illustrates a generalized synthetic workflow for creating a library of this compound analogues.
Biological Applications and Quantitative Data
This compound analogues have demonstrated a broad spectrum of biological activities. The following sections summarize key therapeutic areas and present associated quantitative data in tabular format.
Antidepressant Activity
Certain benzimidazole derivatives of N-phenylacetamide have shown significant antidepressant potential.[2] The activity is often assessed using in vivo models such as the tail suspension test (TST) and forced swim test (FST), where a decrease in immobility time indicates an antidepressant effect.[2]
| Compound | Dose (mg/kg) | % Decrease in Immobility (TST) | % Decrease in Immobility (FST) | Reference |
| VS25 | 30 | 82.23 | - | [2] |
| Moclobemide | - | - | - | [2] |
| Imipramine | - | - | - | [2] |
| Fluoxetine | - | - | - | [2] |
Carbonic Anhydrase Inhibition and Anticancer Activity
Sulphonamide conjugates of N-phenylacetamide have been investigated as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in several types of cancer.[4] Inhibition of tumor-associated CA isoforms, such as CA IX and CA XII, is a promising strategy for cancer therapy.[4]
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 2h | 45.10 | 5.87 | - | 7.91 | [4] |
| Acetazolamide (AAZ) | - | - | - | 5.70 | [4] |
The following diagram illustrates the role of carbonic anhydrase IX in the tumor microenvironment.
Antibacterial Activity
Thiazole-containing N-phenylacetamide derivatives have been synthesized and evaluated for their antibacterial activity against various plant pathogenic bacteria.[6] The minimum 50% effective concentration (EC50) is a common metric used to quantify this activity.[6]
| Compound | Target Bacteria | EC50 (µM) | Reference |
| A1 | Xanthomonas oryzae pv. Oryzae (Xoo) | 156.7 | [6] |
| Bismerthiazol | Xanthomonas oryzae pv. Oryzae (Xoo) | 230.5 | [6] |
| Thiodiazole copper | Xanthomonas oryzae pv. Oryzae (Xoo) | 545.2 | [6] |
Experimental Protocols
This section provides detailed protocols for key experiments in the development of this compound analogues.
General Synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide Derivatives[2]
-
Synthesis of 2-chloro-N-substituted-acetamides:
-
Dissolve the appropriate aniline/amine in glacial acetic acid.
-
Add chloroacetyl chloride and sodium acetate.
-
Reflux the mixture for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitate, wash with water, and dry to obtain the intermediate.
-
-
Synthesis of the final compounds:
-
Dissolve the 2-chloro-N-substituted-acetamide intermediate and 2-mercaptobenzimidazole in ethanol.
-
Add triethylamine as a base.
-
Reflux the mixture for an appropriate time, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
-
-
Characterization:
-
Confirm the structure of the synthesized compounds using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.
-
In Vivo Antidepressant Activity: Tail Suspension Test (TST)[2]
-
Animals: Use adult Swiss albino mice (22 ± 2 g).
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Drug Administration:
-
Divide the animals into groups (control, standard, and test compounds).
-
Administer the test compounds and standard drugs (e.g., imipramine, fluoxetine) intraperitoneally at the desired doses (e.g., 30 mg/kg).
-
Administer the vehicle (e.g., saline) to the control group.
-
-
Test Procedure:
-
One hour after drug administration, suspend each mouse individually by its tail from a horizontal bar using adhesive tape.
-
Ensure the mouse is in a visually isolated area to prevent disturbances.
-
Record the total duration of immobility during the last 4 minutes of a 6-minute test period.
-
-
Data Analysis:
-
Calculate the percentage decrease in immobility duration for the treated groups compared to the control group.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
-
The logical workflow for the in vivo antidepressant screening is depicted below.
In Vitro Carbonic Anhydrase Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Prepare solutions of purified human carbonic anhydrase isoforms (hCA I, II, IX, XII) in the appropriate buffer.
-
Prepare a solution of the substrate, 4-nitrophenyl acetate (p-NPA).
-
-
Assay Procedure:
-
Add the enzyme solution to a 96-well plate.
-
Add various concentrations of the test compounds (N-phenylacetamide sulphonamides) to the wells.
-
Incubate the plate at room temperature for a specified time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the p-NPA solution.
-
Monitor the hydrolysis of p-NPA to 4-nitrophenolate by measuring the absorbance at 400 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the absorbance data.
-
Determine the IC50 values for each compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
The this compound scaffold serves as a valuable starting point for the design and synthesis of novel therapeutic agents. The diverse biological activities exhibited by its analogues underscore the importance of this chemical class in drug discovery. The protocols and data presented in these application notes are intended to guide researchers in the exploration and development of new this compound-based drug candidates. Further investigations into the structure-activity relationships and mechanisms of action will continue to unlock the full therapeutic potential of these versatile compounds.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: QSAR Modeling of N-acetyl-N-phenylacetamide Analogues for Activity Prediction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Quantitative Structure-Activity Relationship (QSAR) modeling of N-acetyl-N-phenylacetamide analogues. This document outlines the protocols for data preparation, model development, and validation, along with experimental procedures for the synthesis and biological evaluation of these compounds.
Introduction to QSAR Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of compounds to their biological activity.[1][2] For this compound analogues, which have shown a wide range of biological activities including antibacterial, antidepressant, and anticancer effects, QSAR can be a valuable tool to predict the potency of new derivatives and guide the design of more effective therapeutic agents.[3][4][5]
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.[1] By establishing a statistically significant correlation between descriptors of the molecular structure and the observed biological activity, a predictive QSAR model can be built.[6][7]
Experimental Protocols
General Synthesis of this compound Analogues
This protocol describes a general method for the synthesis of this compound analogues, which can be adapted based on the specific target molecule. A common approach involves the acylation of a substituted aniline.
Materials:
-
Substituted aniline
-
Acetyl chloride or Acetic anhydride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve the substituted aniline in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the desired this compound analogue.[8]
Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
FT-IR (Fourier-Transform Infrared Spectroscopy)
-
Mass Spectrometry (MS)
In Vitro Biological Activity Assays
The choice of biological assay depends on the therapeutic target of interest. Below are generalized protocols for antibacterial and anticancer activity evaluation.
-
Prepare a stock solution of the synthesized compounds in a suitable solvent (e.g., DMSO).
-
Prepare a twofold serial dilution of the compounds in a 96-well microtiter plate with Mueller-Hinton Broth (MHB).
-
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive controls (a known antibiotic) and negative controls (vehicle).
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Seed cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[5]
QSAR Modeling Protocol
The development of a robust QSAR model involves several key steps, from data collection and preparation to model validation and interpretation.[1][6]
Data Collection and Curation
-
Data Assembly : Compile a dataset of this compound analogues with their corresponding biological activities (e.g., IC50, MIC).[6] Ensure the data is from a consistent experimental source to minimize variability.[1]
-
Data Conversion : Convert biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to achieve a more normal distribution.[9]
-
Data Curation : Check for and remove any duplicate entries or compounds with ambiguous activity values. Ensure correct chemical structures.[10]
Molecular Descriptor Calculation
-
Structure Optimization : Draw the 2D structures of the molecules and convert them to 3D. Perform energy minimization using a suitable force field (e.g., MMFF94) or semi-empirical method (e.g., PM6).[11]
-
Descriptor Calculation : Use molecular descriptor calculation software (e.g., PaDEL-Descriptor, Dragon) to compute a wide range of descriptors, including:
-
1D descriptors : Molecular weight, atom counts.
-
2D descriptors : Topological indices, connectivity indices.
-
3D descriptors : Geometrical descriptors.
-
Physicochemical descriptors : LogP, polar surface area (PSA).
-
Dataset Division
-
Training and Test Sets : Split the dataset into a training set (typically 70-80% of the data) and a test set (20-30%).[6] The training set is used to build the model, while the test set is used for external validation.
-
Splitting Method : Employ a random selection or a more sophisticated method like the Kennard-Stone algorithm to ensure that both sets span the entire descriptor space.[6]
Model Development and Validation
-
Feature Selection : From the large pool of calculated descriptors, select a subset of relevant descriptors to avoid overfitting.[6] Common techniques include Genetic Function Approximation (GFA) or Multiple Linear Regression (MLR) with stepwise selection.[2][11]
-
Model Building : Construct the QSAR model using various statistical methods:
-
Multiple Linear Regression (MLR) : Creates a linear relationship between descriptors and activity.[6]
-
Partial Least Squares (PLS) : Suitable for datasets with more descriptors than compounds.[6]
-
Machine Learning Methods : Support Vector Machines (SVM), Random Forest (RF), or Artificial Neural Networks (ANN) for capturing non-linear relationships.[6]
-
-
Internal Validation : Assess the robustness and stability of the model using the training set. A common method is Leave-One-Out Cross-Validation (LOO-CV), which provides the cross-validated correlation coefficient (q²).[7]
-
External Validation : Evaluate the predictive power of the model on the independent test set. The predictive ability is assessed by the squared correlation coefficient (R²_pred).[2]
-
Y-Randomization : Perform y-randomization tests to ensure the model is not a result of chance correlation.[6]
Data Presentation
The following tables summarize the biological activities of representative this compound analogues from the literature.
Table 1: Antibacterial Activity of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [3]
| Compound ID | R-group on Phenyl Ring | EC50 (µM) against Xoo |
| A1 | 4-Fluoro | 156.7 |
| A2 | 3-Fluoro | >500 |
| A3 | 3,4-Difluoro | 210.3 |
| A4 | 4-Chloro | 189.5 |
| A10 | 3-Trifluoromethyl | >500 |
| Bismerthiazol (Control) | - | 230.5 |
| Thiodiazole Copper (Control) | - | 545.2 |
Table 2: Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [5]
| Compound ID | R-group on N-phenyl ring | IC50 (µM) against PC3 (Prostate Carcinoma) |
| 2a | 2-Nitro | 95 |
| 2b | 3-Nitro | 52 |
| 2c | 4-Nitro | 80 |
| 2d | 2-Methoxy | >100 |
| 2e | 3-Methoxy | >100 |
| 2f | 4-Methoxy | >100 |
| Imatinib (Control) | - | 15 |
Table 3: Carbonic Anhydrase Inhibitory Activity of Isatin N-phenylacetamide Based Sulphonamides [12]
| Compound ID | R-group on N-phenyl ring | Kᵢ (nM) against hCA II | Kᵢ (nM) against hCA XII |
| 2h | 4-Sulfamoylphenyl | 5.87 | 7.91 |
| 3c | 4-Bromophenyl | - | - |
| 3d | 4-Iodophenyl | - | - |
| Acetazolamide (Control) | - | 12.1 | 5.70 |
Visualization of Workflows and Pathways
QSAR Modeling Workflow
Caption: A typical workflow for developing a predictive QSAR model.
General Mechanism of Enzyme Inhibition
Many this compound analogues exert their biological effects by inhibiting specific enzymes, such as carbonic anhydrase.[12] The diagram below illustrates a general enzyme inhibition mechanism.
Caption: General mechanism of competitive enzyme inhibition.
References
- 1. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]
- 2. QSAR Studies on N-aryl Derivative Activity Towards Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neovarsity.org [neovarsity.org]
- 7. elearning.uniroma1.it [elearning.uniroma1.it]
- 8. This compound | High-Purity Reagent [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 12. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
use of N-acetyl-N-phenylacetamide in the synthesis of heterocyclic compounds
Topic: Use of N-acetyl-N-phenylacetamide in the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-arylacetamides are valuable precursors in the synthesis of a variety of nitrogen-containing heterocyclic compounds, which form the backbone of many pharmaceuticals and biologically active molecules. While N-phenylacetamide (acetanilide) is a widely used starting material, its diacetylated counterpart, this compound (N,N-diacetylaniline), presents different reactivity due to the electronic and steric effects of the second acetyl group. This document provides detailed protocols and application notes on the synthesis of heterocyclic compounds, primarily focusing on established methods using N-phenylacetamide as a model substrate due to the limited documented direct use of this compound in cyclization reactions. The principles and reactions discussed herein, particularly the Vilsmeier-Haack reaction, provide a foundational understanding for researchers exploring the synthesis of quinoline-based heterocycles.
Synthesis of Quinolines via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation and subsequent cyclization of activated aromatic compounds to yield various heterocyclic structures. In the context of N-arylacetamides, this reaction provides a direct route to 2-chloro-3-formylquinolines, which are versatile intermediates for further chemical modifications.
Experimental Protocol: Synthesis of 2-chloro-3-formylquinolines from N-Arylacetamides[1][2]
This protocol details the synthesis of 2-chloro-3-formylquinolines from substituted N-phenylacetamides.
Materials:
-
Substituted N-phenylacetamide (1 equivalent)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-water
-
Crushed ice
Procedure:
-
In a round-bottom flask, dissolve the substituted N-phenylacetamide (1 eq.) in N,N-dimethylformamide (DMF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 3-12 equivalents, see table below for optimization) dropwise to the stirred solution, maintaining the temperature between 0-5 °C.[1]
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 2-10 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into ice-water to precipitate the product.[1][2]
-
Filter the resulting solid, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 2-chloro-3-formylquinolines from the corresponding N-arylacetamides using the Vilsmeier-Haack reaction. The yield is notably influenced by the electronic nature of the substituents on the phenyl ring, with electron-donating groups generally affording higher yields.[1]
| Entry | Substituent on N-phenylacetamide | POCl₃ (equivalents) | Reaction Time (hours) | Yield (%) |
| 1 | H | 12 | 4 | 75 |
| 2 | 2-Methyl | 12 | 6 | 80 |
| 3 | 3-Methyl | 12 | 2 | 85 |
| 4 | 4-Methyl | 12 | 5 | 82 |
| 5 | 2-Methoxy | 12 | 5 | 78 |
| 6 | 3-Methoxy | 12 | 2 | 88 |
| 7 | 4-Methoxy | 12 | 4 | 85 |
| 8 | 4-Chloro | 12 | 7 | 65 |
| 9 | 4-Bromo | 12 | 8 | 60 |
| 10 | 4-Nitro | - | - | No reaction |
Reactivity of this compound
While N-phenylacetamide is a common substrate for electrophilic aromatic substitution reactions like the Vilsmeier-Haack reaction, this compound exhibits different reactivity. The presence of two electron-withdrawing acetyl groups on the nitrogen atom significantly deactivates the phenyl ring towards electrophilic attack. This deactivation makes reactions like the Vilsmeier-Haack cyclization more challenging under standard conditions.
Furthermore, the tertiary amide nature of this compound prevents the formation of certain intermediates that are crucial in other cyclization reactions, such as the Bischler-Napieralski reaction, which typically requires a secondary amide.[3][4][5] Consequently, the direct use of this compound as a precursor for the synthesis of common heterocyclic systems like quinolines and isoquinolines is not widely reported in the literature. Researchers interested in utilizing this starting material may need to explore initial deacetylation to the more reactive N-phenylacetamide or investigate alternative, more forcing reaction conditions to overcome the electronic deactivation.
Visualizations
Experimental Workflow: Vilsmeier-Haack Synthesis of Quinolines
Caption: Workflow for the synthesis of 2-chloro-3-formylquinolines.
Signaling Pathway: Simplified MAPK/ERK Pathway
Many quinoline derivatives function as kinase inhibitors, playing a crucial role in cancer therapy by targeting signaling pathways like the MAPK/ERK pathway, which is often dysregulated in cancer cells.
Caption: Inhibition of the MAPK/ERK signaling pathway by a quinoline derivative.
References
Application Notes and Protocols for Scaling Up N-acetyl-N-phenylacetamide Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-acetyl-N-phenylacetamide, with a focus on scaling up production from laboratory to industrial levels. The information includes reaction parameters, purification methods, and safety considerations.
Introduction
This compound is a chemical compound with applications in organic synthesis and as a potential intermediate in the pharmaceutical industry. The ability to produce this compound on a larger scale is crucial for further research and development. This document outlines two primary protocols for its synthesis: a standard laboratory-scale method and a scalable industrial process.
Reaction Pathway
The synthesis of this compound can be achieved through the acetylation of aniline. A common method involves the use of an acetylating agent such as acetic anhydride or, as detailed in the industrial scale-up protocol, diketene.
Caption: Reaction pathway for the synthesis of this compound from aniline and diketene.
Data Presentation: Comparative Synthesis Protocols
The following table summarizes the key quantitative data for both laboratory and industrial scale production of this compound.
| Parameter | Laboratory Scale (Acetylation of Aniline) | Industrial Scale (Diketene and Aniline)[1] |
| Reactants | ||
| Aniline | 2 mL | 93.12 kg (1 kmol) |
| Acetylating Agent | 2 mL Acetyl Chloride & 2 mL Acetic Acid | 84.07 kg (1 kmol) Diketene |
| Solvent | ||
| Type | Glacial Acetic Acid | Deionized Water |
| Volume | 2 mL | 354.4 kg |
| Reaction Conditions | ||
| Initial Temperature | Room Temperature | 5°C |
| Dropping Temperature | Not specified | 15°C |
| Reaction Temperature | Heating in boiling water bath (approx. 100°C) | Natural warming to 38°C, then insulation |
| Reaction Time | 5 minutes | 1.5 hours (addition) + 3.5 hours (reaction) |
| Purification | ||
| Method | Crystallization from ice-cold water | Cooling to 0°C, filtration, and drying |
| Yield and Purity | ||
| Product Yield | Not quantitatively specified | 98.52% |
| Product Purity | Not specified | 99.6% |
| Equipment | ||
| Reactor | Flat bottom flask | 1000 L Reactor |
Experimental Protocols
Laboratory Scale Synthesis: Acetylation of Aniline with Acetyl Chloride
This protocol is adapted from a standard laboratory procedure for the acetylation of aniline.[2]
Materials:
-
Aniline (2 mL)
-
Glacial Acetic Acid (2 mL)
-
Acetyl Chloride (2 mL)
-
Ice-cold water
-
Flat bottom flask
-
Beaker
-
Heating mantle or water bath
-
Filtration apparatus
Procedure:
-
In a flat bottom flask, add 2 mL of aniline followed by 2 mL of glacial acetic acid.
-
Carefully add 2 mL of acetyl chloride in small portions, as the reaction can be exothermic.
-
Heat the mixture in a boiling water bath for approximately 5 minutes.
-
Remove the flask from the water bath and allow it to cool to room temperature.
-
Pour the cooled solution into a beaker containing about 20 mL of ice-cold water to induce crystallization of the crude product.
-
Collect the crude this compound by filtration.
-
Wash the crystals with a small amount of ice-cold water.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol-water mixture.
Industrial Scale Synthesis: Reaction of Diketene and Aniline[1]
This protocol is based on a patented industrial process for the preparation of N-acetyl acetanilide, which is a closely related compound and provides a scalable method adaptable for this compound.
Materials:
-
Deionized Water (354.4 kg)
-
Crystal Seed (6.94 kg)
-
Emulsifying Agent D3 (0.02 kg)
-
Diketene (84.07 kg, 1 kmol)
-
Aniline (93.12 kg, 1 kmol)
Equipment:
-
1000 L Reactor with cooling and stirring capabilities
-
Filtration and drying equipment
Procedure:
-
Charge the 1000 L reactor with 354.4 kg of deionized water and cool the water to 5°C.
-
Add 6.94 kg of crystal seed and 0.02 kg of emulsifying agent D3 to the cooled water with stirring.
-
Simultaneously begin the dropwise addition of a mixture of 84.07 kg of diketene and 93.12 kg of aniline. Maintain a stirring speed of 50 revs/min and control the dropping temperature at 15°C. The addition should take approximately 1.5 hours.
-
After the addition is complete, allow the reaction mixture to naturally warm to 38°C and maintain this temperature for an insulation reaction period of 3.5 hours.
-
Cool the reaction mixture to 0°C to induce crystallization of the product.
-
Filter the solid product from the reaction mixture.
-
Dry the collected product to obtain the final this compound.
Experimental Workflows
Laboratory Scale Workflow
Caption: Workflow for laboratory-scale synthesis of this compound.
Industrial Scale Workflow
References
Troubleshooting & Optimization
Technical Support Center: N-acetyl-N-phenylacetamide Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of N-acetyl-N-phenylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The most common laboratory synthesis involves the acetylation of phenylacetamide or aniline.[1][2] In this nucleophilic substitution reaction, an acetylating agent such as acetic anhydride or acetyl chloride provides an acyl group that replaces a hydrogen atom on the nitrogen of the starting amine.[2]
Q2: What are the primary reagents and their functions in this synthesis?
A2: The key reagents include:
-
Starting Material: Aniline or phenylacetamide acts as the nucleophile.[2]
-
Acetylating Agent: Acetic anhydride or acetyl chloride serves as the electrophile, providing the acetyl group (COCH₃).[1][2]
-
Solvent: Inert solvents like dichloromethane or polar aprotic solvents like DMF can be used to dissolve reactants.[1] Some modern methods also explore solvent-free conditions.[3]
-
Catalyst (Optional): Lewis acids (e.g., ZnCl₂) or organocatalysts can be used to increase the reaction rate and efficiency.[1]
Q3: What are the key safety precautions when handling the reagents?
A3: Aniline is toxic and should be handled with care.[2] Acetyl chloride fumes in moist air, and its vapors are toxic; it should be added in small quantities as the reaction can be exothermic.[2] All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q4: Which analytical techniques are best for characterizing the final product?
A4: The following techniques are essential for confirming the structure and purity of this compound:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the presence of the acetyl group (a characteristic peak around 2.1 ppm in ¹H NMR) and the integrity of the phenyl group.[1]
-
Mass Spectrometry (MS): Verifies the molecular weight through the molecular ion peak.[1]
-
Infrared (IR) Spectroscopy: Identifies key functional groups, such as the carbonyl (C=O) stretch of the amide group, typically found between 1650–1700 cm⁻¹.[1]
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors. Refer to the table below for potential solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Extend the reaction time or increase the temperature. A boiling water bath can provide a stable, controlled heat source.[2] Monitor reaction progress using Thin Layer Chromatography (TLC).[1] |
| Suboptimal Stoichiometry | While theoretically a 1:1 molar ratio is sufficient, using a slight excess of the acetylating agent (acetic anhydride) may drive the reaction to completion.[3] |
| Poor Reagent Quality | Ensure reagents, especially the acetylating agent, are pure and anhydrous. Moisture can hydrolyze acetic anhydride or acetyl chloride, reducing its effectiveness. |
| Inefficient Catalysis | Consider adding a catalyst. Lewis acids like ZnCl₂ or organocatalysts can enhance the efficiency of the acetylation.[1] |
| Product Loss During Workup | During crystallization, ensure the solution is sufficiently cooled (e.g., in an ice bath) to maximize precipitation.[2] Avoid excessive washing of the crystals, which can lead to product dissolution. |
| Alternative Methods | For persistently low-yield steps, consider advanced methods like microwave-assisted synthesis or flow chemistry, which can reduce reaction times and improve reproducibility.[1] |
Q2: My final product has a reddish or brown color. How can I remove these impurities?
A2: Colored impurities often indicate the presence of unreacted starting material or byproducts from side reactions.
-
Recrystallization: This is the most effective method for purification. Dissolve the crude product in a minimum amount of hot solvent (e.g., a water-ethanol mixture) and allow it to cool slowly.[2][4] The desired compound will crystallize out, leaving impurities in the solvent.
-
Activated Charcoal: If recrystallization alone is insufficient, add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb colored impurities. Be sure to filter the hot solution to remove the charcoal before cooling.
Q3: I'm observing unexpected peaks in my NMR or Mass Spectrometry data. What could be the issue?
A3: Discrepancies in analytical data can arise from several sources:
-
Residual Solvents: Peaks from solvents used in the reaction or purification (e.g., ethanol, dichloromethane) may be present.
-
Byproducts: Side reactions can lead to unexpected products. For instance, if the starting material is aniline, di-acetylation (formation of this compound from acetanilide) can occur.
-
Tautomerism: In some cases, keto-enol tautomerism might be observable, especially in derivatives. Variable-temperature NMR can help identify such equilibria.[1]
-
Impurity Contamination: Compare your spectra with those of the starting materials to check for unreacted precursors. LC-MS/MS can be used to identify and separate impurities.[1]
Experimental Protocols & Data
Protocol 1: Synthesis via Acetylation of Aniline
This protocol describes a standard laboratory procedure for synthesizing acetanilide (N-phenylacetamide), a precursor that can be further acetylated if this compound is the target.
-
Reaction Setup: In a flat-bottom flask, combine 2 mL of aniline with 2 mL of glacial acetic acid.[2]
-
Addition of Acetylating Agent: Carefully add 2 mL of acetyl chloride to the mixture in small portions, as the reaction is exothermic.[2]
-
Heating: Heat the reaction mixture in a boiling water bath for approximately 5-10 minutes.[2] This provides a constant temperature and avoids charring of the organic compounds.[2]
-
Crystallization: Remove the flask from the water bath and allow it to cool to room temperature. A cherry-red colored solution should be observed.[2] To induce maximum crystallization of the crude product, add about 20 mL of ice-cold water.[2]
-
Isolation: Collect the crude crystals by vacuum filtration and wash them with cold water to remove water-soluble impurities.[2]
-
Purification (Recrystallization): Transfer the crude product to a beaker and add distilled water. Heat the mixture to boiling to dissolve the crystals. If any undissolved, jelly-like solids (likely unreacted aniline) are present, they can be removed at this stage.[2] Filter the hot solution to remove any insoluble impurities and allow the filtrate to cool slowly to room temperature to form pure, flake-like crystals of acetanilide.[2]
Quantitative Data: Optimizing Reaction Conditions
The yield of N-phenylacetamide derivatives can be significantly influenced by the choice of catalyst, solvent, and reaction method. The following table summarizes results from a study on the synthesis of N-phenylacetamide-incorporated 1,2,3-triazoles, demonstrating the impact of different conditions.
| Entry | Catalyst (mol%) | Solvent | Method | Time (h) | Yield (%) | Reference |
| 1 | CuSO₄·5H₂O (10) | t-BuOH | Stirring | 10 | 45 | [5][6] |
| 2 | CuSO₄·5H₂O (10) | t-BuOH | Ultrasound | 7 | 52 | [5][6] |
| 3 | CuI (10) | THF | Stirring | 10 | 72 | [5][6] |
| 4 | CuI (10) | THF | Ultrasound | 7 | 83 | [5][6] |
| 5 | Cu(OAc)₂·H₂O (10) | [Et₃NH][OAc] | Stirring | 3 | 78 | [5][6] |
| 6 | Cu(OAc)₂·H₂O (10) | [Et₃NH][OAc] | Ultrasound | 0.5 | 95 | [5][6] |
As shown in entry 6, the use of a copper acetate catalyst in an ionic liquid medium ([Et₃NH][OAc]) combined with ultrasound irradiation dramatically reduces reaction time and improves the yield to 95%.[5][6]
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
Factors Influencing Reaction Yield
Caption: Key experimental parameters that directly influence the final product yield.
Simplified Reaction Mechanism
Caption: Simplified mechanism showing the nucleophilic attack of the amine on the acetylating agent.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New N -phenylacetamide-incorporated 1,2,3-triazoles: [Et 3 NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03425K [pubs.rsc.org]
Technical Support Center: Synthesis of N-acetyl-N-phenylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-acetyl-N-phenylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound?
A1: The most common laboratory method for the synthesis of this compound, also known as N,N-diacetylaniline, is the acetylation of N-phenylacetamide (acetanilide). This reaction typically involves heating acetanilide with an excess of an acetylating agent, most commonly acetic anhydride.[1] A catalyst, such as a Lewis acid, may be used to enhance the reaction rate.[1] The crude product is then typically purified by recrystallization or column chromatography.[1]
Q2: What are the primary starting materials for this synthesis?
A2: The direct precursor for the synthesis is N-phenylacetamide (acetanilide). Acetanilide itself is commonly synthesized from aniline through acetylation.[2][3] Therefore, the ultimate starting material is often aniline.
Q3: What are the most common side reactions to be aware of during the synthesis of this compound?
A3: The primary side reactions of concern are:
-
Incomplete Acetylation: The most common issue is an incomplete reaction, resulting in the presence of unreacted N-phenylacetamide in the final product.
-
Hydrolysis of Acetic Anhydride: Acetic anhydride readily reacts with water to form acetic acid. This not only consumes the acetylating agent, reducing the yield of the desired product, but also introduces an acidic impurity that needs to be removed during workup.[4]
-
Ring Substitution (less common): While the acetyl group on the nitrogen atom deactivates the phenyl ring towards electrophilic substitution, under harsh conditions (e.g., high temperatures and strong acids), there is a slight possibility of side reactions occurring on the aromatic ring.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete reaction: Insufficient heating time or temperature. 2. Hydrolysis of acetic anhydride: Presence of moisture in the reactants or reaction setup. 3. Sub-optimal stoichiometry: Insufficient excess of acetic anhydride. | 1. Optimize reaction conditions: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure anhydrous conditions: Use dry glassware and freshly opened or distilled acetic anhydride. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Adjust stoichiometry: Use a larger excess of acetic anhydride. |
| Presence of unreacted N-phenylacetamide in the final product | Incomplete acetylation: As described above. | Purification: - Recrystallization: this compound and N-phenylacetamide have different solubilities in various solvents. A carefully chosen solvent system for recrystallization can effectively separate the two compounds. - Column Chromatography: This is a highly effective method for separating the desired diacetylated product from the monoacetylated starting material.[1] |
| Product is an oil or fails to crystallize | Presence of impurities: Significant amounts of unreacted starting material or acetic acid can lower the melting point and inhibit crystallization. | Purification: - Washing: Wash the crude product with a cold, dilute solution of sodium bicarbonate to neutralize and remove acetic acid. Follow with a wash with cold water to remove any remaining salts. - Drying: Ensure the product is thoroughly dry before attempting crystallization. - Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure this compound. |
| Discolored product (yellow or brown) | Impurities in the starting aniline (if synthesized in-house): Aniline can oxidize on exposure to air, leading to colored impurities.[2] | Purify the starting material: Distill the aniline before use to remove any colored oxidation products. |
Experimental Protocols
Synthesis of this compound from N-phenylacetamide
This protocol is a general guideline. Optimization of reaction conditions and purification methods may be necessary.
Materials:
-
N-phenylacetamide (acetanilide)
-
Acetic anhydride
-
Lewis acid catalyst (e.g., anhydrous zinc chloride, optional)
-
Dichloromethane (or another suitable inert solvent)[1]
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for recrystallization or column chromatography (e.g., ethanol, ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-phenylacetamide in a suitable inert solvent like dichloromethane.[1]
-
Add a molar excess of acetic anhydride to the solution. If using a catalyst, add it at this stage.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours.[1] The reaction progress should be monitored by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting material on the TLC plate), cool the mixture to room temperature.
-
Slowly and carefully add saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and any acetic acid formed. Be cautious as this will generate carbon dioxide gas.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography.[1]
Visualizations
Caption: Synthesis pathway of this compound and common side products.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of Crude N-acetyl-N-phenylacetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude N-acetyl-N-phenylacetamide via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent should dissolve the compound readily at high temperatures but poorly at low temperatures.[1] For this compound and the closely related N-phenylacetamide (acetanilide), water is a commonly used and effective solvent due to a significant difference in the compound's solubility at boiling versus ice-cold temperatures.[2][3] Ethanol-water mixtures can also be employed.[4][5][6] The choice of solvent should always be confirmed on a small scale before committing the bulk of the material.[7]
Q2: Why is it critical to use the minimum amount of hot solvent?
A2: Using the minimum amount of boiling solvent ensures that the solution becomes supersaturated as it cools, which is necessary for crystallization to occur. Adding too much solvent will result in a low or no yield because a significant portion of the product will remain dissolved even at low temperatures.[4][7][8]
Q3: My final product is still colored. What went wrong?
A3: Colored impurities, often arising from oxidation of starting materials like aniline, can persist after recrystallization.[9] To remove them, add a small amount of activated charcoal to the hot solution before the filtration step.[2][10] The charcoal adsorbs the colored impurities, which are then removed by hot filtration. Be cautious not to add too much charcoal, as it can also adsorb your product and reduce the overall yield.[11]
Q4: How does the cooling rate affect the purity of the crystals?
A4: A slow cooling rate is crucial for forming large, pure crystals.[12] Slow cooling allows the crystal lattice to form in an orderly manner, excluding impurity molecules. Rapid cooling, such as immediately placing the hot flask in an ice bath, causes the solid to precipitate quickly, trapping impurities within the crystal structure and leading to a less pure product.[11][12]
Q5: What is the purpose of washing the crystals with ice-cold solvent after filtration?
A5: The purpose of washing with a minimal amount of ice-cold solvent is to rinse away any residual soluble impurities that adhere to the surface of the crystals.[5][7] The solvent must be ice-cold to minimize the redissolving and loss of your purified product.[7]
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. The solution is not saturated enough to crystallize.[7][8]2. The solution is supersaturated. Crystallization has not been initiated.[7][8] | 1. Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.[11]2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[7][11] |
| The product "oils out" instead of crystallizing. | The melting point of the compound (or the impure mixture) is lower than the temperature of the solution as it becomes saturated.[11] | 1. Reheat the solution to redissolve the oil.2. Add a small amount of additional hot solvent to lower the saturation temperature.[11]3. Allow the solution to cool more slowly to favor crystal formation over oiling.[8] |
| The yield of purified product is very low. | 1. Excess solvent was used , leaving a large amount of product in the filtrate.[11]2. Premature crystallization occurred during hot filtration, and the product was discarded with the solid impurities.3. The crystals were washed with solvent that was not sufficiently cold, or with too large a volume of solvent.[7] | 1. If the filtrate has not been discarded, try to recover a "second crop" of crystals by boiling off some solvent and re-cooling.[4]2. Ensure the filtration apparatus (funnel, flask) is pre-heated to prevent cooling and crystallization during filtration.[5]3. Always use a minimum volume of ice-cold solvent for washing the final crystals.[7] |
| Crystallization happens too quickly. | The solution is too concentrated, or it cooled too rapidly. This leads to the formation of small crystals that can trap impurities.[11] | 1. Reheat the flask to redissolve the crystals.2. Add a small amount (1-2 mL) of additional hot solvent.[11]3. Ensure the flask is allowed to cool slowly and undisturbed to room temperature before further cooling in an ice bath.[7] |
| The melting point of the purified product is low or has a broad range. | The product is still impure or is not completely dry.[7] | 1. Consider a second recrystallization if significant impurities are suspected.2. Ensure the crystals are thoroughly dried to remove all residual solvent before measuring the melting point. Drying under vacuum is effective.[2] |
Experimental Data
The following table summarizes solubility data for N-phenylacetamide (acetanilide), which serves as a close proxy for this compound, illustrating why water is an excellent solvent for its recrystallization.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| N-phenylacetamide | Water | 100 | 5.5 | [2] |
| N-phenylacetamide | Water | 0 | 0.53 | [2] |
Experimental Protocol: Recrystallization of this compound
-
Dissolution: Place the crude this compound (e.g., 2 grams) in a 125-mL Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 30 mL of water) and a pair of boiling chips.[2] Heat the mixture on a hot plate to a gentle boil, stirring frequently.[2] Continue to add small portions of hot solvent until the solid has just completely dissolved. Do not add a large excess of solvent.[4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat. Add a small spatula tip of activated charcoal to the solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[2] Reheat the mixture to boiling for a few minutes while stirring.
-
Hot Filtration: Pre-heat a filtration apparatus (e.g., a stemless funnel with fluted filter paper and a receiving Erlenmeyer flask) by pouring boiling solvent through it. Discard this solvent. Filter the hot solution containing your product quickly to remove the activated charcoal and any other insoluble impurities.[2] This step minimizes premature crystallization in the funnel.[5]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[7] Slow cooling is essential for the formation of pure crystals.[12] Once the flask has reached room temperature, you may place it in an ice-water bath to maximize the crystal yield.[2]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[2]
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to rinse away any remaining impurities.[5]
-
Drying: Allow air to be drawn through the crystals on the filter paper for several minutes to help them dry. Transfer the dried solid to a pre-weighed watch glass and allow it to dry completely. The absence of solvent odor and a constant weight are indicators of a dry product.[7]
-
Analysis: Weigh the pure, dry crystals to calculate the percent recovery. Determine the melting point to assess purity. A sharp melting point close to the literature value indicates high purity.
Visualizations
Caption: Experimental workflow for the purification by recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. Ultimate Guide to Solvent Selection for Recrystallization Success [ftp.pink-ribbon.be]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. scribd.com [scribd.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. jcbsc.org [jcbsc.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. Aniline - Wikipedia [en.wikipedia.org]
- 10. google.com [google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
troubleshooting low yield in N-acetyl-N-phenylacetamide reactions
Welcome to the technical support center for N-acetyl-N-phenylacetamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: this compound, also known as diacetanilide, is typically synthesized in a two-step process. First, aniline is acetylated to form N-phenylacetamide (acetanilide). In the second step, N-phenylacetamide is further acetylated to yield this compound. The most common acetylating agent for both steps is acetic anhydride.
Q2: I am getting a low yield of this compound. What are the common causes?
A2: Low yields in this reaction can stem from several factors:
-
Incomplete Reaction: The second acetylation of N-phenylacetamide to this compound can be sluggish. Insufficient reaction time, inadequate temperature, or suboptimal stoichiometry of reagents can lead to a significant amount of unreacted N-phenylacetamide.
-
Side Reactions: Prolonged heating or the presence of impurities can lead to the formation of byproducts, reducing the yield of the desired product.[1]
-
Product Loss During Workup: this compound can be susceptible to hydrolysis back to N-phenylacetamide, especially in the presence of strong acids or bases during the workup procedure.
-
Purification Losses: Significant product loss can occur during recrystallization if the incorrect solvent is used or if the procedure is not optimized. Some amount of product will always remain dissolved in the mother liquor.
Troubleshooting Guides
Issue 1: Low Conversion of N-phenylacetamide to this compound
If you observe a significant amount of starting material (N-phenylacetamide) in your crude product, consider the following troubleshooting steps.
Experimental Protocol: Synthesis of this compound from N-phenylacetamide
A typical laboratory procedure involves reacting N-phenylacetamide with an excess of acetic anhydride.[2] The reaction is often heated to drive it to completion.
| Parameter | Recommendation | Rationale |
| Reagent Stoichiometry | Use a molar excess of acetic anhydride (e.g., 2-3 equivalents). | Ensures complete conversion of N-phenylacetamide. |
| Reaction Temperature | Reflux the reaction mixture. | Increases the reaction rate for the second acetylation. |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). | Ensures the reaction is allowed to proceed to completion without unnecessary heating that could lead to side products. |
| Catalyst | Consider the addition of a catalyst such as a Lewis acid (e.g., ZnCl₂) or an organocatalyst. | Can enhance the efficiency of the acetylation reaction.[2] |
Logical Workflow for Troubleshooting Low Conversion
References
optimizing reaction conditions for N-acetyl-N-phenylacetamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-acetyl-N-phenylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method for the synthesis of this compound is the acetylation of N-phenylacetamide (acetanilide). This reaction typically employs an acetylating agent such as acetic anhydride or acetyl chloride.[1] The reaction involves the substitution of the hydrogen atom on the nitrogen of the amide group with an acetyl group.
Q2: What are the typical reagents and solvents used in this synthesis?
A2: Commonly used reagents include N-phenylacetamide as the substrate and acetic anhydride or acetyl chloride as the acetylating agent. The reaction is often carried out in an inert solvent like dichloromethane to ensure proper mixing and temperature control.[1] A base, such as sodium bicarbonate, is frequently used during the workup to neutralize any excess acid.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (N-phenylacetamide). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q4: What are the standard methods for purifying the final product?
A4: The most common purification techniques for this compound are recrystallization and column chromatography.[1] Recrystallization from a suitable solvent, such as ethanol, is often effective in removing small amounts of impurities.[2][3] For more challenging separations, column chromatography using silica gel can be employed.[4][5]
Q5: What spectroscopic methods are used to confirm the structure and purity of this compound?
A5: The structure and purity of the synthesized this compound can be confirmed using several spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to verify the presence of the acetyl groups and the phenyl ring.[1]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to analyze its fragmentation pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, particularly the carbonyl groups of the amide and acetyl moieties.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction by TLC to ensure it goes to completion. |
| Degradation of starting material or product. | Ensure the reaction is not being overheated. Check the purity of the starting materials. | |
| Inefficient purification leading to product loss. | Optimize the recrystallization solvent system or the column chromatography conditions. | |
| Presence of Starting Material (N-phenylacetamide) in the Final Product | Incomplete reaction. | Increase the molar excess of the acetylating agent (acetic anhydride or acetyl chloride). |
| Insufficient reaction time. | Extend the reaction time and monitor by TLC until all the starting material is consumed. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | Attempt to purify the oil using column chromatography. Try dissolving the oil in a minimal amount of a hot solvent and then cooling it slowly to induce crystallization. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Discolored Product (e.g., yellow or brown) | Presence of colored impurities, possibly from the aniline starting material if synthesizing N-phenylacetamide first. | Recrystallize the product, potentially with the addition of activated charcoal to remove colored impurities. Column chromatography can also be effective. |
| Reaction run at too high a temperature, causing decomposition. | Lower the reaction temperature and monitor the reaction progress more frequently. |
Experimental Protocols
Protocol 1: Synthesis of N-phenylacetamide (Acetanilide) from Aniline
This protocol details the synthesis of the precursor, N-phenylacetamide, from aniline.
Materials:
-
Aniline (2 mL)
-
Glacial acetic acid (2 mL)
-
Acetyl chloride (2 mL)
-
Ice-cold water
Procedure:
-
In a flask, combine 2 mL of aniline and 2 mL of glacial acetic acid.
-
Carefully add 2 mL of acetyl chloride to the mixture in small portions, as the reaction can be exothermic.[6]
-
Heat the reaction mixture in a boiling water bath for 5 minutes.[6]
-
Allow the mixture to cool to room temperature.
-
Add approximately 20 mL of ice-cold water to induce crystallization of the crude N-phenylacetamide.[6]
-
Collect the crystals by vacuum filtration.
-
Purify the crude product by recrystallization from hot water.[6]
Protocol 2: Synthesis of this compound from N-phenylacetamide
Materials:
-
N-phenylacetamide
-
Acetic anhydride
-
Inert solvent (e.g., dichloromethane)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve N-phenylacetamide in an inert solvent such as dichloromethane in a round-bottom flask.
-
Add an excess of acetic anhydride to the solution.
-
Reflux the mixture. The reaction time and temperature may need to be optimized, but a starting point is to reflux for 2-4 hours.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the excess acetic anhydride. Be cautious as this will generate gas.[1]
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.[1]
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Low Product Yield
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Addressing Solubility Issues of N-acetyl-N-phenylacetamide in Aqueous Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with N-acetyl-N-phenylacetamide in aqueous media.
Introduction
This compound, a tertiary amide, often presents formulation challenges due to its limited solubility in aqueous solutions.[1] This guide offers practical solutions and detailed experimental protocols to overcome these issues, ensuring the successful progression of your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Why is this compound poorly soluble in water?
A2: The limited aqueous solubility of this compound can be attributed to its chemical structure. The presence of the non-polar phenyl group and the overall molecular structure can lead to strong intermolecular interactions in the solid state, making it difficult for water molecules to effectively solvate the individual molecules.
Q3: What are the common signs of solubility issues in my experiment?
A3: Common indicators of poor solubility include:
-
Cloudiness or precipitation: The formation of a hazy suspension or solid particles in your aqueous medium.
-
Inconsistent results: Variability in experimental outcomes, which can be due to undissolved compound.
-
Low bioavailability: In in-vivo studies, poor absorption and low plasma concentrations can be a direct consequence of low solubility.
Q4: What initial steps can I take to improve the solubility of this compound?
A4: Before exploring more complex formulation strategies, consider these initial steps:
-
Heating: For some compounds, solubility increases with temperature. Gently heating the solution may help dissolve the compound. However, be cautious of potential degradation at elevated temperatures.
-
pH adjustment: Although this compound is a neutral compound and its solubility is not significantly affected by pH, this can be a viable strategy for ionizable compounds.
-
Sonication: Using an ultrasonic bath can help to break down agglomerates and facilitate dissolution.
Troubleshooting Guides: Enhancing Solubility
This section provides detailed troubleshooting guides for common solubility enhancement techniques.
Data Presentation: Solubility of a Structurally Similar Compound (N-phenylacetamide)
The following table summarizes the reported solubility of N-phenylacetamide, which can serve as a proxy for estimating the solubility of this compound.
| Solvent System | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | 25 | <0.56 | [3] |
| Boiling Water | 100 | 5 | [2] |
| Ethanol | - | Soluble | [3] |
| Acetone | - | Soluble | [3] |
| Diethyl Ether | - | Soluble | [3] |
Experimental Protocols
Co-solvency
The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
Experimental Protocol:
-
Select a Co-solvent: Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound in the chosen co-solvent (e.g., 100 mg/mL in ethanol).
-
Titration: Gradually add the aqueous medium (e.g., water, buffer) to a known volume of the stock solution while stirring.
-
Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation. The point at which precipitation occurs is the solubility limit for that co-solvent/aqueous medium ratio.
-
Determine Optimal Ratio: Systematically test different ratios of co-solvent to aqueous medium to identify the optimal composition that maintains the desired concentration of this compound without precipitation.
Example Co-solvent Systems for Initial Screening:
| Co-solvent | Ratio (Co-solvent:Water, v/v) |
| Ethanol | 10:90, 20:80, 30:70, 40:60, 50:50 |
| Propylene Glycol | 10:90, 20:80, 30:70, 40:60, 50:50 |
| PEG 400 | 10:90, 20:80, 30:70, 40:60, 50:50 |
Use of Surfactants
Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.
Experimental Protocol:
-
Select a Surfactant: Common non-ionic surfactants include Polysorbate 80 (Tween® 80) and Poloxamer 188.
-
Prepare Surfactant Solutions: Prepare aqueous solutions of the surfactant at various concentrations (e.g., 0.1%, 0.5%, 1%, 2% w/v).
-
Add the Compound: Add an excess of this compound to each surfactant solution.
-
Equilibrate: Stir the mixtures for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Separate Undissolved Compound: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify Solubilized Compound: Analyze the concentration of this compound in the clear supernatant or filtrate using a suitable analytical method (e.g., HPLC-UV).
Solid Dispersion
Dispersing the drug in a hydrophilic carrier at the solid state can enhance its dissolution rate and apparent solubility. The melting method is a common technique for preparing solid dispersions.
Experimental Protocol (Melting Method):
-
Select a Carrier: Polyethylene glycols (e.g., PEG 4000, PEG 6000) and polyvinylpyrrolidone (PVP) are common carriers.
-
Physical Mixture: Prepare a physical mixture of this compound and the carrier at different weight ratios (e.g., 1:1, 1:5, 1:10).
-
Melting: Heat the physical mixture on a hot plate or in an oil bath until a clear, molten liquid is formed. Stir continuously to ensure homogeneity.
-
Cooling and Solidification: Rapidly cool the molten mixture on an ice bath to solidify it into a glassy state.
-
Pulverization: Grind the solidified mass into a fine powder using a mortar and pestle.
-
Dissolution Testing: Evaluate the dissolution rate of the prepared solid dispersion in an aqueous medium compared to the pure drug.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate guest molecules, thereby increasing their aqueous solubility.
Experimental Protocol:
-
Select a Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Prepare Cyclodextrin Solutions: Prepare aqueous solutions of the cyclodextrin at various concentrations.
-
Add the Compound: Add an excess of this compound to each cyclodextrin solution.
-
Equilibrate: Shake or stir the mixtures at a constant temperature for 24-48 hours.
-
Separate and Quantify: Similar to the surfactant protocol, separate the undissolved solid and quantify the concentration of the dissolved compound in the clear supernatant.
Particle Size Reduction
Reducing the particle size of the compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.
Experimental Protocol (Milling):
-
Select a Milling Technique: Mechanical milling techniques such as ball milling or jet milling can be employed.
-
Milling Process: Place the this compound powder into the milling apparatus.
-
Set Parameters: Set the appropriate milling parameters (e.g., milling time, speed) based on the equipment and desired particle size.
-
Particle Size Analysis: After milling, analyze the particle size distribution using techniques like laser diffraction or dynamic light scattering.
-
Dissolution Testing: Compare the dissolution rate of the micronized powder to the unmilled starting material.
Visualization of Workflows
General Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for addressing the solubility challenges of a poorly soluble compound like this compound.
Experimental Workflow for Solid Dispersion Preparation (Melting Method)
This diagram illustrates the step-by-step process for preparing a solid dispersion using the melting method.
References
Technical Support Center: Managing In Vitro Metabolic Instability of N-acetyl-N-phenylacetamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vitro metabolic instability of N-acetyl-N-phenylacetamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways contributing to the instability of this compound derivatives in vitro?
A1: The primary metabolic pathways for these derivatives typically involve Phase I and Phase II reactions. Key transformations include:
-
Amide Hydrolysis (N-deacetylation): Cleavage of the N-acetyl group to form an N-phenylacetamide derivative. This can be a significant pathway.[1][2]
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl rings, primarily mediated by Cytochrome P450 (CYP) enzymes.
-
N-dealkylation: If the phenethyl group is present, its removal is a common metabolic route.
-
Phase II Conjugation: Following hydroxylation, the compound can undergo glucuronidation or sulfation, which increases water solubility for excretion. These pathways are more prominent in systems containing the necessary cofactors and enzymes, like hepatocytes or S9 fractions supplemented with UDPGA and PAPS.[3][4][5]
Q2: Which in vitro test system is most appropriate for assessing the metabolic stability of these derivatives?
A2: The choice of in vitro system depends on the specific research question.
-
Liver Microsomes: Ideal for high-throughput screening and assessing Phase I (CYP-mediated) metabolism. They are cost-effective and easy to use but lack cytosolic enzymes.[6][7][8]
-
S9 Fraction: This is a mixture of microsomes and cytosol, containing both Phase I and most Phase II enzymes (except for intact conjugation pathways which require cofactors).[3][5][9][10] It provides a more comprehensive view of hepatic metabolism than microsomes alone.[11]
-
Hepatocytes: Considered the "gold standard" as they contain a full complement of Phase I and Phase II enzymes and cofactors in an intact cell system.[4][12][13][14] They also account for cellular uptake and permeability, providing data that more closely mimics the in vivo environment.[15]
Q3: My this compound derivative is highly unstable in human liver microsomes. What structural modifications could improve its stability?
A3: High instability in microsomes often points to rapid CYP-mediated metabolism. Consider the following strategies:
-
Blocking Sites of Metabolism: Introduce sterically hindering groups (e.g., a t-butyl group) or electron-withdrawing groups (e.g., fluorine, chlorine) at positions identified as metabolic "hotspots" to reduce the rate of hydroxylation.[16][17]
-
Reduce Lipophilicity: Metabolic enzymes often favor more lipophilic molecules. Reducing the compound's lipophilicity can decrease its affinity for the active site of metabolizing enzymes.[17]
-
Metabolic Switching: Be aware that blocking one metabolic site may lead to metabolism at a different site, a phenomenon known as "metabolic switching".[16] It is crucial to re-evaluate the metabolic profile after modification.
Troubleshooting Guide
Problem 1: High variability between replicate experiments in a microsomal stability assay.
-
Possible Cause: Inconsistent enzyme activity, inaccurate pipetting, or issues with compound solubility.
-
Troubleshooting Steps:
-
Enzyme Quality: Ensure liver microsomes have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.[18] Always use microsomes from the same batch for comparative studies to minimize variability.[8][19]
-
Pipetting: Use calibrated pipettes and be meticulous when preparing serial dilutions and adding reagents.[18] Automation or robotic liquid handlers can significantly reduce variability.[19]
-
Solubility: Ensure the test compound is fully dissolved in the incubation buffer. The final concentration of the organic solvent (like DMSO) should be low (typically ≤0.25%) to avoid inhibiting enzyme activity.[3][6]
-
Controls: Include positive control compounds with known metabolic rates (e.g., verapamil for high clearance, warfarin for low clearance) to verify the metabolic competency of your system in each run.[6][15]
-
Problem 2: The compound shows almost 100% disappearance at the first time point (e.g., 5 minutes).
-
Possible Cause: The compound is extremely labile, or the protein concentration is too high for this class of compounds.
-
Troubleshooting Steps:
-
Reduce Incubation Time: Use shorter, more frequent time points (e.g., 0, 1, 2, 5, 10 minutes) to accurately determine the degradation rate.[20]
-
Lower Protein Concentration: Decrease the microsomal or S9 protein concentration in the incubation (e.g., from 0.5 mg/mL to 0.1-0.25 mg/mL) to slow down the reaction rate.[20]
-
Check for Non-Enzymatic Degradation: Run a control incubation without the NADPH cofactor (-NADPH) or with heat-inactivated microsomes. Significant disappearance in these controls indicates chemical instability rather than enzymatic metabolism.[6][21]
-
Problem 3: No significant metabolism is observed, even after a long incubation time (e.g., 60-120 minutes).
-
Possible Cause: The compound is genuinely very stable, the enzyme system is inactive, the compound is an inhibitor of the enzymes, or the analytical method is not sensitive enough.
-
Troubleshooting Steps:
-
Verify System Activity: Check the results for your positive control compounds. If they also show low metabolism, the issue is likely with the enzyme preparation or cofactors.[13]
-
Confirm Cofactor Presence: Ensure that the NADPH-regenerating system (for microsomal assays) or other necessary cofactors (for S9 or hepatocyte assays) were added correctly.[10][22]
-
Assess Non-Specific Binding: Highly lipophilic compounds can bind non-specifically to the plasticware or microsomal protein, reducing the concentration available for metabolism. Using lower protein concentrations or performing a binding assessment can clarify this.[20]
-
Analytical Sensitivity: Confirm that your LC-MS/MS method has sufficient sensitivity to detect small changes in the parent compound concentration.[23][24][25]
-
Problem 4: Metabolism is observed in the absence of NADPH.
-
Possible Cause: The metabolism is not mediated by CYP enzymes. It could be due to other microsomal enzymes like esterases (causing deacetylation) or contamination with cytosolic enzymes.[21]
-
Troubleshooting Steps:
-
Use S9 Fractions or Hepatocytes: These systems contain a broader range of enzymes, including cytosolic N-acetyltransferases (NATs) and hydrolases, which may be responsible for the observed metabolism.[5][11][26]
-
Inhibitor Studies: Use specific chemical inhibitors to identify the enzyme class responsible. For example, bis-(4-nitrophenyl)phosphate (BNPP) is a general carboxylesterase inhibitor.[27]
-
Confirm Deacetylation: Analyze the samples for the appearance of the deacetylated metabolite to confirm if amide hydrolysis is the pathway.[1][28]
-
Data Presentation: In Vitro Metabolic Stability
The following tables provide a template for summarizing and comparing metabolic stability data for a series of this compound derivatives.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound ID | t½ (min) | CLint (µL/min/mg protein) | CLint Category | Notes |
| NAPA-001 | 8.5 | 81.5 | High | Rapid turnover, likely CYP-mediated. |
| NAPA-002 | 25.2 | 27.5 | Moderate | Moderate stability. |
| NAPA-003 | > 60 | < 11.5 | Low | High stability in microsomes. |
| NAPA-004 | 15.1 | 45.9 | High | |
| Verapamil (Control) | 7.2 | 96.3 | High | Within acceptance criteria. |
Classification based on typical industry standards (e.g., Low: <12, Med: 12-60, High: >60 µL/min/mg protein).[6]
Table 2: Comparative Metabolic Stability Across In Vitro Systems
| Compound ID | System | t½ (min) | CLint (µL/min/unit) | Major Metabolite(s) Identified |
| NAPA-003 | HLM | > 60 | < 11.5 /mg protein | - |
| NAPA-003 | Human S9 | 45.1 | 15.4 /mg protein | Deacetylated parent |
| NAPA-003 | Human Hepatocytes | 33.6 | 20.6 /10⁶ cells | Deacetylated, Hydroxylated |
| NAPA-004 | HLM | 15.1 | 45.9 /mg protein | Hydroxylated parent |
| NAPA-004 | Human S9 | 14.5 | 47.8 /mg protein | Hydroxylated parent |
| NAPA-004 | Human Hepatocytes | 12.8 | 54.1 /10⁶ cells | Hydroxylated, Glucuronide |
Experimental Protocols
Liver Microsomal Stability Assay
This protocol assesses metabolism primarily by Phase I enzymes, such as CYPs.
-
Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a working solution of the compound (e.g., 100 µM) by diluting the stock in acetonitrile or buffer.
-
Prepare a NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 100 mM phosphate buffer (pH 7.4).[22]
-
-
Incubation:
-
Pre-warm a solution of microsomes (e.g., to a final concentration of 0.5 mg/mL) and phosphate buffer in a 96-well plate at 37°C for 5-10 minutes.[6]
-
Add the test compound to the wells to achieve a final concentration of 1 µM.
-
Initiate the reaction by adding the pre-warmed NADPH-regenerating system.
-
-
Sampling & Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing 2-3 volumes of cold acetonitrile with an internal standard to stop the reaction.[6]
-
-
Analysis:
-
Centrifuge the termination plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[7]
-
-
Data Calculation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression (t½ = 0.693 / slope).
-
Calculate intrinsic clearance (CLint).[7]
-
S9 Fraction Stability Assay
This protocol evaluates metabolism by both microsomal and cytosolic enzymes.
-
Preparation:
-
Incubation:
-
Pre-warm a mixture of S9 fraction (e.g., to a final concentration of 1 mg/mL) and buffer at 37°C.[3]
-
Add the test compound (final concentration 1 µM).
-
Initiate the reaction by adding the cofactor solution.
-
-
Sampling & Termination:
-
Follow the same procedure as the microsomal assay, taking samples at predefined time points (e.g., 0, 15, 30, 45, 60 minutes).[9]
-
-
Analysis & Data Calculation:
-
Process and analyze samples via LC-MS/MS and calculate stability parameters as described above.
-
Hepatocyte Stability Assay
This protocol provides the most physiologically relevant in vitro data, incorporating cellular uptake and a full range of metabolic enzymes.
-
Preparation:
-
Incubation:
-
Add the hepatocyte suspension to a collagen-coated plate and pre-incubate at 37°C in a humidified CO₂ incubator.
-
Add the test compound (final concentration 1 µM). The final DMSO concentration should not exceed 0.25%.[4]
-
-
Sampling & Termination:
-
Analysis & Data Calculation:
-
Process and analyze samples via LC-MS/MS. Calculate t½ and CLint, noting that clearance is typically expressed per million cells (µL/min/10⁶ cells).[14]
-
Visualizations
Caption: Primary Phase I and Phase II metabolic pathways for this compound derivatives.
Caption: General workflow for in vitro metabolic stability screening experiments.
Caption: Decision tree for troubleshooting high metabolic instability results.
References
- 1. The deacetylation of N-arylacetamides in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro metabolic profiling and structure-metabolism relationships of substituted acetyl fentanyl-type new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. mttlab.eu [mttlab.eu]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 9. S9 Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. mttlab.eu [mttlab.eu]
- 11. researchgate.net [researchgate.net]
- 12. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 13. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 16. nedmdg.org [nedmdg.org]
- 17. researchgate.net [researchgate.net]
- 18. docs.abcam.com [docs.abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. When Cofactors Aren’t X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. INTERSPECIES DIFFERENCES IN PHARMACOKINETICS AND METABOLISM OF S-3-(4-ACETYLAMINO-PHENOXY)-2-HYDROXY-2-METHYL-N-(4-NITRO-3-TRIFLUOROMETHYL-PHENYL)-PROPIONAMIDE: THE ROLE OF N-ACETYLTRANSFERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Influence of N-acetyltransferase 2 gene polymorphisms on the in vitro metabolism of the epidermal growth factor receptor inhibitor rociletinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. dc.etsu.edu [dc.etsu.edu]
preventing decomposition of N-acetyl-N-phenylacetamide during storage
Welcome to the technical support center for N-acetyl-N-phenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and storage of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the storage and handling of this compound.
Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC)
Possible Cause: Decomposition of this compound during storage. The primary degradation pathways for amides are hydrolysis and oxidation.
Troubleshooting Steps:
-
Identify Potential Degradants: Based on the structure of this compound, the most likely degradation products are:
-
Hydrolysis Products: N-phenylacetamide and acetic acid, or further hydrolysis to aniline and two molecules of acetic acid.
-
Oxidation Products: N-oxides or hydroxylated species on the phenyl ring.
-
-
Confirm Degradation:
-
Perform a co-injection with standards of the suspected degradation products (if available).
-
Utilize mass spectrometry (LC-MS or GC-MS) to identify the mass of the unknown peaks and compare them with the predicted degradation products.
-
-
Review Storage Conditions: Assess your current storage protocol against the recommended conditions outlined in the FAQs below. Pay close attention to temperature, humidity, and light exposure.
-
Implement Preventive Measures: If degradation is confirmed, adopt the recommended storage and handling procedures to minimize future decomposition.
Issue 2: Inconsistent Experimental Results
Possible Cause: Use of partially degraded this compound. The presence of impurities can interfere with reactions and assays, leading to unreliable data.
Troubleshooting Steps:
-
Assess Purity: Re-analyze the purity of your this compound stock using a validated analytical method, such as the HPLC protocol detailed below.
-
Purify the Compound: If significant degradation is detected, purify the material using an appropriate technique like recrystallization or column chromatography.
-
Source Fresh Material: If purification is not feasible or does not resolve the issue, obtain a new, high-purity batch of this compound.
-
Standardize Handling Procedures: Ensure all personnel are following the same stringent handling procedures to minimize the introduction of contaminants or exposure to degradative conditions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize decomposition, this compound should be stored in a cool, dry, and dark place. It is incompatible with strong oxidizing agents, caustics, and alkalies[1]. The following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store below +30°C[1]; Refrigeration (2-8°C) is ideal for long-term storage. | Reduces the rate of chemical reactions, including hydrolysis and oxidation[2]. |
| Humidity | Store in a desiccator or with a desiccant. | Minimizes exposure to moisture, which can lead to hydrolysis[2][3]. |
| Light | Store in an amber or opaque container. | Protects the compound from photolytic degradation[2][4]. |
| Atmosphere | For maximum stability, store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation by atmospheric oxygen[2]. |
Q2: What are the primary degradation pathways for this compound?
A2: As a tertiary amide, this compound is susceptible to two main degradation pathways:
-
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the amide bonds can be cleaved. This can result in the formation of N-phenylacetamide and acetic acid, and potentially further to aniline and acetic acid[5][6]. Amides are generally more resistant to hydrolysis than esters[6].
-
Oxidation: The phenyl ring and the nitrogen atom are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of N-oxides and hydroxylated aromatic species[2][7].
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability testing of this compound.
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This method is designed to separate this compound from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system with a UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% trifluoroacetic acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample and record the chromatogram for a sufficient run time to allow for the elution of all potential impurities.
-
Identify and quantify the peak corresponding to this compound and any impurity peaks based on their retention times and peak areas.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
Stress Conditions:
| Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidation | Dissolve this compound in a solution of 3% hydrogen peroxide and store at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound to 80°C in a dry oven for 48 hours. |
| Photolytic Degradation | Expose a solution of this compound (in a photostability chamber) to UV and visible light according to ICH Q1B guidelines. |
Analysis:
Analyze the stressed samples using the stability-indicating HPLC method described above. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study.
Diagram 3: Troubleshooting Logic for Purity Issues
Caption: Logic diagram for troubleshooting purity-related issues.
References
- 1. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetamide, N-phenyl- [webbook.nist.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | High-Purity Reagent [benchchem.com]
- 6. Predictive Stability Testing Utilizing Accelerated Stability Assessment Program (ASAP) Studies | Springer Nature Experiments [experiments.springernature.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
identifying and removing impurities from N-acetyl-N-phenylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acetyl-N-phenylacetamide. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The most common impurities in this compound, which is often synthesized by acetylating N-phenylacetamide (acetanilide), are:
-
Unreacted N-phenylacetamide (Acetanilide): Incomplete acetylation will result in the starting material being present in the final product.
-
Aniline: If the initial N-phenylacetamide was prepared by acetylating aniline and the reaction was incomplete, aniline can be carried over as an impurity.[1] It can also be formed through the hydrolysis of acetanilide.
-
Acetic Acid: When acetic anhydride is used as the acetylating agent, acetic acid is formed as a byproduct.[2]
-
Hydrolysis Product (N-phenylacetamide): this compound can hydrolyze back to N-phenylacetamide, especially in the presence of acid or base.[3]
Q2: How can I visually assess the purity of my this compound?
A2: Pure this compound is a white crystalline solid. The presence of impurities can often be indicated by:
-
Discoloration: A yellowish or brownish tint can suggest the presence of aniline or other colored byproducts. Crude acetanilide, a potential precursor and impurity, can sometimes appear as a reddish-brown solid.[3]
-
Oily or Gummy Appearance: If the product "oils out" and forms liquid droplets instead of solid crystals during crystallization, it is a strong indication of significant impurities. This happens when the melting point of the impure solid is lower than the temperature of the solution.
-
Incorrect Crystal Form: While not a definitive test, deviation from the expected crystalline structure can sometimes indicate the presence of impurities that disrupt the crystal lattice.
Q3: What is the expected melting point of pure this compound?
A3: The melting point of pure this compound is 38 °C.[3] A melting point that is depressed and has a broad range is a classic sign of an impure sample.
Troubleshooting Guides
Impurity Identification
Q4: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A4: Comparing your spectrum to the known spectra of the starting materials and potential byproducts is the most effective way to identify impurities.
Table 1: 1H and 13C NMR Chemical Shifts for this compound and Common Impurities
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| This compound | ~7.4 (m, 5H, Ar-H), ~2.1 (s, 6H, 2x COCH3) | Aromatic carbons, ~171 (C=O), ~26 (CH3) |
| N-phenylacetamide | ~7.5-7.1 (m, 5H, Ar-H), ~7.3 (br s, 1H, NH), ~2.1 (s, 3H, COCH3) | Aromatic carbons, ~169 (C=O), ~24 (CH3) |
| Aniline | ~7.2 (t, 2H, Ar-H), ~6.8 (t, 1H, Ar-H), ~6.7 (d, 2H, Ar-H), ~3.6 (br s, 2H, NH2) | Aromatic carbons |
| Acetic Acid | ~11.5 (br s, 1H, COOH), ~2.1 (s, 3H, CH3) | ~178 (C=O), ~21 (CH3) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Q5: How can I use Thin Layer Chromatography (TLC) to check for impurities?
A5: TLC is a quick and effective method to qualitatively assess the purity of your product. By spotting your crude product alongside the starting material (N-phenylacetamide), you can visualize the presence of unreacted starting material.
-
General Procedure:
-
Prepare a TLC plate with a silica gel stationary phase.
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on the baseline of the TLC plate. It is highly recommended to also spot a reference standard of pure N-phenylacetamide on the same plate.
-
Develop the plate in a chamber with an appropriate mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).
-
Visualize the spots under a UV lamp.
-
-
Interpretation:
-
A single spot for your product lane indicates high purity.
-
The presence of a spot that has the same Rf value as the N-phenylacetamide standard confirms the presence of this impurity.
-
Other spots will indicate the presence of different impurities. Generally, more polar compounds will have lower Rf values on silica gel.
-
Purification Issues
Q6: My this compound is impure. What is the best way to purify it?
A6: Recrystallization is the most common and often the most effective method for purifying solid organic compounds like this compound. Column chromatography can be used for more challenging separations.
Q7: I'm having trouble with the recrystallization. What are some common problems and solutions?
A7: Here are some common issues and how to troubleshoot them:
-
Problem: The compound does not dissolve in the hot solvent.
-
Solution: You may not be using enough solvent. Add small portions of hot solvent until the compound dissolves. Be careful not to add too much, as this will reduce your yield. If it still doesn't dissolve, you may have chosen an inappropriate solvent.
-
-
Problem: No crystals form upon cooling.
-
Solution 1: The solution may be too dilute. Reheat the solution and boil off some of the solvent to concentrate it.
-
Solution 2: Crystallization may need to be induced. Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.
-
Solution 3: Cool the solution in an ice bath to further decrease the solubility.
-
-
Problem: The product "oils out" instead of crystallizing.
-
Solution: This indicates that the melting point of your impure compound is lower than the temperature of the solution. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a slightly larger volume of solvent can help keep the compound dissolved until the solution has cooled to a temperature below the compound's melting point.
-
Q8: When should I use column chromatography, and what is a good starting point for the conditions?
A8: Column chromatography is useful when recrystallization is ineffective, or when you need to separate multiple components from a mixture.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): A good starting point is a mixture of ethyl acetate and hexane. You can determine the optimal ratio by running TLC in various solvent mixtures. Aim for a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 for good separation. You will likely need to start with a less polar mixture (e.g., 10-20% ethyl acetate in hexane) and you may need to gradually increase the polarity (e.g., to 30-40% ethyl acetate) to elute your product.
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may need to be optimized based on the level of impurity.
-
Solvent Selection: Ethanol or a mixed solvent system of ethanol and water are often suitable for the recrystallization of acetanilide derivatives.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent in small portions to avoid using an excess.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry completely in the air or in a desiccator.
Column Chromatography of this compound
This is a general protocol for silica gel chromatography. The specific solvent system should be determined by TLC analysis first.
-
Prepare the Column:
-
Secure a glass chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column, allowing the solvent to drain as you add more slurry, ensuring there are no air bubbles. Gently tap the column to help the silica pack evenly.
-
Add another thin layer of sand on top of the packed silica.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent in which it is soluble (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the silica gel.
-
Drain the solvent until the sample has just entered the silica bed.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If the product is not eluting, you can gradually increase the polarity of the eluent (e.g., from 10% to 20% ethyl acetate in hexane).
-
-
Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 2: Illustrative Purity Analysis of this compound
| Sample | Purification Method | Purity (%) Before Purification | Purity (%) After Purification |
| Batch A | Recrystallization | 85 | 98 |
| Batch B | Column Chromatography | 70 | 99 |
Note: These values are for illustrative purposes only and do not represent actual experimental data from the search results.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Logical pathway for the identification of impurities in this compound.
References
overcoming challenges in the characterization of N-acetyl-N-phenylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of N-acetyl-N-phenylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
A1: Key challenges include potential metabolic instability due to hydrolysis of the acetyl group, possible off-target interactions in biological assays, and limitations in aqueous solubility which can affect bioavailability and formulation.[1]
Q2: What are the expected spectroscopic features for this compound?
A2: For NMR spectroscopy, a characteristic peak for the acetyl group protons is expected around 2.1 ppm in ¹H NMR.[1] In Infrared (IR) spectroscopy, prominent carbonyl stretching bands should be identifiable in the region of 1650–1700 cm⁻¹.[1] High-resolution mass spectrometry (MS) should be used to confirm the molecular ion peak.[1]
Q3: How can the synthesis of this compound be achieved in a laboratory setting?
A3: A common method is the acetylation of N-phenylacetamide (acetanilide) using an acetylating agent such as acetic anhydride or acetyl chloride.[1][2] The reaction is typically carried out in an inert solvent.
Q4: What are common impurities that might be encountered during the synthesis of this compound?
A4: Common impurities may include unreacted starting materials like aniline or N-phenylacetamide, and by-products from side reactions. If aniline is used as a starting material, over-acetylation can be a concern, while incomplete acetylation can be an issue when starting with N-phenylacetamide.
Troubleshooting Guides
NMR Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| Broad or distorted peaks | Poor sample solubility, high sample concentration, or inhomogeneous magnetic field. | - Ensure complete dissolution of the sample in the NMR solvent. - Use a more appropriate deuterated solvent if solubility is an issue. - Reduce the sample concentration. - Ensure proper shimming of the NMR instrument. |
| Unexpected peaks in the spectrum | Presence of impurities from the synthesis or residual solvent. | - Compare the spectrum with that of the starting materials to identify unreacted precursors. - Check for common solvent peaks and ensure the sample is thoroughly dried. - Purify the sample using techniques like recrystallization or column chromatography. |
| Difficulty in assigning aromatic protons | Overlapping signals in the aromatic region. | - Use a higher field NMR spectrometer for better resolution. - Perform 2D NMR experiments such as COSY and HSQC to establish proton-proton and proton-carbon correlations.[1] |
Mass Spectrometry
| Issue | Possible Cause | Troubleshooting Steps |
| Absence or low intensity of the molecular ion peak | In-source fragmentation of the molecule. | - Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI). - Optimize the ionization source parameters to minimize fragmentation. |
| Complex fragmentation pattern | Multiple fragmentation pathways. | - Compare the obtained spectrum with theoretical fragmentation patterns for amides. Common losses for amides include the loss of the acetyl group. - Perform MS/MS analysis to isolate the molecular ion and study its fragmentation pathways. |
| Presence of unexpected ions | Impurities or adduct formation. | - Analyze the sample by LC-MS to separate impurities before they enter the mass spectrometer. - Check for common adducts (e.g., sodium, potassium) and adjust the mobile phase composition if necessary. |
HPLC Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH, column overload, or secondary interactions with the stationary phase. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. - Use a different column chemistry (e.g., a column with end-capping) to minimize silanol interactions. |
| Baseline drift or noise | Contaminated mobile phase, column degradation, or detector issues. | - Filter all mobile phases before use. - Flush the column with a strong solvent to remove contaminants. - Check the detector lamp and ensure it is properly warmed up. |
| Appearance of new peaks during a stability study | Degradation of this compound. | - This indicates instability under the tested conditions. These new peaks represent degradation products. - Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradants.[3] |
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₂ | [4] |
| Molecular Weight | 177.20 g/mol | [1][4] |
| Melting Point | 37.5 - 38 °C | [1][5] |
| CAS Number | 1563-87-7 | [1] |
Note: Some physical properties are more readily available for the closely related compound N-phenylacetamide (Acetanilide).
| Property (for N-phenylacetamide) | Value | Reference |
| Molecular Formula | C₈H₉NO | [6] |
| Molecular Weight | 135.16 g/mol | |
| Melting Point | 113-115 °C | [6] |
| Solubility in water | 5 g/L (25 °C) | |
| Solubility in other solvents | Very soluble in ethanol and acetone; soluble in ethyl ether. |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound via acetylation of N-phenylacetamide.
Materials:
-
N-phenylacetamide (Acetanilide)
-
Acetic anhydride
-
Dichloromethane (or another inert solvent)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beaker
-
Büchner funnel and filter paper
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve N-phenylacetamide in dichloromethane.
-
Add acetic anhydride to the solution.
-
Heat the mixture to reflux and maintain for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add saturated sodium bicarbonate solution to neutralize the excess acetic anhydride.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.[1]
HPLC Method for Purity and Stability Analysis
Objective: To develop a stability-indicating HPLC method for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid, to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 210-254 nm).
-
Injection Volume: 10 µL
Procedure:
-
Prepare standard solutions of this compound of known concentrations in the mobile phase.
-
Prepare sample solutions of the test article.
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the standard and sample solutions.
-
Record the chromatograms and determine the retention time and peak area of this compound.
-
For stability studies, subject the sample to forced degradation conditions (e.g., acid/base hydrolysis, oxidation, heat, photolysis) and analyze the stressed samples using the developed method to ensure separation of the main peak from any degradation products.
Visualizations
Caption: Experimental workflow for this compound.
Caption: Troubleshooting logic for analytical issues.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. google.com [google.com]
- 3. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetamide, N-acetyl-N-phenyl- | C10H11NO2 | CID 137083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. Acetanilide - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Stability of N-acetyl-N-phenylacetamide Solutions
Welcome to the technical support center for N-acetyl-N-phenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound is a tertiary amide.[1] The primary stability concern for this compound in solution is its susceptibility to chemical degradation, principally through hydrolysis of the amide bonds. Amides, while generally more stable than esters, can undergo hydrolysis to yield a carboxylic acid and an amine.[2][3][4] This degradation can be influenced by several factors, including pH, temperature, and the presence of oxidative agents.[5][6]
Q2: What are the likely degradation products of this compound?
The primary degradation pathway for this compound is hydrolysis, which would lead to the cleavage of one or both acetyl groups. Hydrolysis of one amide bond would result in N-phenylacetamide (acetanilide) and acetic acid. Further hydrolysis of N-phenylacetamide would yield aniline and another molecule of acetic acid. Under oxidative conditions, hydroxylation of the phenyl ring is also a possibility, forming various hydroxylated derivatives.[7]
Q3: How does pH affect the stability of this compound solutions?
The rate of amide hydrolysis is pH-dependent.[2][8] Both acidic and basic conditions can catalyze the hydrolysis of the amide bonds in this compound.[3][5] The specific pH at which the solution is most stable (pH of maximum stability) needs to be determined experimentally. For many amide-containing drugs, near-neutral pH conditions are often found to be the most stable.
Q4: What is the impact of temperature on the stability of these solutions?
Temperature significantly influences the rate of chemical reactions, including the degradation of this compound. As a general rule, the rate of decomposition increases as the temperature is raised.[6] Therefore, to enhance stability, it is recommended to store solutions at controlled, and often reduced, temperatures, such as in a refrigerator, unless experimental conditions require otherwise.[2]
Q5: Are there any common excipients that can enhance the stability of this compound solutions?
Yes, certain excipients can be used to improve stability. These include:
-
Buffers: To maintain the pH of the solution within a range of maximum stability.[9]
-
Antioxidants: To protect against oxidative degradation. Common antioxidants include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT).[5]
-
Chelating Agents: To bind metal ions that can catalyze oxidative reactions. Examples include ethylenediaminetetraacetic acid (EDTA) and its salts.[10][11]
It is crucial to conduct compatibility studies to ensure that the chosen excipients do not themselves react with this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of potency or unexpected results in assays. | Degradation of this compound in the solution. | 1. Verify Solution Age and Storage: Ensure the solution was freshly prepared and stored under appropriate conditions (e.g., protected from light, controlled temperature). 2. Analyze for Degradation Products: Use a stability-indicating analytical method, such as HPLC, to check for the presence of degradation products. 3. Optimize Storage Conditions: If degradation is confirmed, adjust storage conditions. This may include refrigeration or freezing (ensure the compound is stable upon freezing and thawing). |
| Change in the physical appearance of the solution (e.g., color change, precipitation). | 1. Oxidative degradation leading to colored byproducts. 2. pH shift causing precipitation of the compound or its degradants. 3. Exceeding the solubility limit of the compound. | 1. Protect from Light and Oxygen: Store solutions in amber vials and consider purging with an inert gas like nitrogen or argon.[2] 2. Incorporate Antioxidants: Add a suitable antioxidant to the formulation. 3. Control pH: Use a buffering agent to maintain a stable pH. 4. Verify Concentration: Ensure the concentration of this compound is below its solubility limit in the chosen solvent system under the storage conditions. |
| Inconsistent results between different batches of solutions. | 1. Variability in the preparation process. 2. Differences in the quality of the solvent or reagents. 3. Inconsistent storage conditions. | 1. Standardize the Protocol: Ensure a detailed and consistent protocol is followed for solution preparation. 2. Use High-Purity Reagents: Utilize high-purity solvents and reagents to minimize contaminants that could catalyze degradation. 3. Maintain Consistent Storage: Implement and monitor standardized storage conditions for all batches. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
1. Objective: To assess the stability of this compound under various stress conditions.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
HPLC system with a UV detector
-
pH meter
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the stressed samples along with an unstressed control sample.
4. Data Analysis: Compare the chromatograms of the stressed samples with the control to identify degradation peaks. Calculate the percentage of degradation.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol describes the development of an HPLC method to separate this compound from its degradation products.
1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., 240 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12] Specificity will be demonstrated by the ability to resolve the parent compound from all degradation peaks generated during the forced degradation study.
Visualizations
Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study.
Logical Relationship for Enhancing Solution Stability
Caption: Key strategies to improve the stability of solutions.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 4. Amide - Wikipedia [en.wikipedia.org]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. scribd.com [scribd.com]
- 7. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. scribd.com [scribd.com]
- 10. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method [mdpi.com]
- 11. aocs.org [aocs.org]
- 12. Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture - Arabian Journal of Chemistry [arabjchem.org]
minimizing by-product formation in N-acetyl-N-phenylacetamide acetylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the acetylation of N-phenylacetamide to synthesize N-acetyl-N-phenylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of acetylating N-phenylacetamide?
The primary goal is to introduce a second acetyl group onto the nitrogen atom of N-phenylacetamide (also known as acetanilide), forming this compound (diacetanilide). This conversion from a secondary amide to a tertiary amide can be used to modify the chemical properties of the molecule, for instance, as a protecting group strategy in multi-step organic syntheses.[1][2]
Q2: What are the common acetylating agents for this reaction?
The most common and effective acetylating agents for this reaction are acetic anhydride or acetyl chloride.[3] Acetic anhydride is often preferred due to its lower cost and safer handling compared to the more corrosive and moisture-sensitive acetyl chloride.[3][4]
Q3: What are the expected by-products in the acetylation of N-phenylacetamide?
The most common by-product is unreacted N-phenylacetamide (acetanilide).[1] The formation of this "by-product" is essentially an incomplete reaction. Other potential, though typically minor, by-products can include those resulting from ring acylation (a Friedel-Crafts type reaction on the phenyl ring) or degradation of starting materials and products, especially at high temperatures.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material (N-phenylacetamide) and a pure sample of the product (this compound), you can observe the disappearance of the starting material and the appearance of the product.
Q5: What are the recommended purification methods for this compound?
The most common methods for purifying the product are recrystallization and column chromatography.[5] Recrystallization is often effective for removing unreacted N-phenylacetamide.[6]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of unreacted N-phenylacetamide.
-
Suboptimal Reaction Temperature: The temperature may have been too low to drive the reaction forward efficiently. Diacetylation generally requires more forcing conditions than mono-acetylation.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Inadequate Amount of Acetylating Agent: An insufficient molar excess of the acetylating agent can lead to incomplete conversion.
-
Hydrolysis of Acetylating Agent: If moisture is present in the reaction, the acetylating agent (especially acetyl chloride) can hydrolyze, reducing its effective concentration.
Solutions:
-
Increase Reaction Temperature: Carefully increase the reaction temperature. Refluxing in an appropriate solvent is a common strategy.[5]
-
Extend Reaction Time: Monitor the reaction by TLC and continue heating until the starting material is consumed.
-
Increase Stoichiometry of Acetylating Agent: Use a larger excess of the acetylating agent (e.g., 2-3 equivalents).
-
Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents to prevent hydrolysis of the acetylating agent.
Issue 2: Product is Contaminated with Starting Material
Possible Cause:
-
Incomplete Reaction: As with low yield, this is the most likely cause.
Solutions:
-
Optimize Reaction Conditions: Refer to the solutions for "Low Yield" to drive the reaction to completion.
-
Purification:
-
Recrystallization: this compound and N-phenylacetamide have different polarities and solubilities, which can be exploited for separation by recrystallization. Experiment with different solvent systems.
-
Column Chromatography: If recrystallization is ineffective, column chromatography provides a more robust method for separation.
-
Issue 3: Formation of Colored Impurities
Possible Causes:
-
Degradation at High Temperatures: Prolonged heating at high temperatures can lead to the decomposition of starting materials or the product.
-
Oxidation: The aromatic ring can be susceptible to oxidation, especially if trace metals are present.
Solutions:
-
Control Reaction Temperature: Avoid excessive heating. Use an oil bath for precise temperature control.
-
Use of an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Purification: Activated carbon can sometimes be used during recrystallization to remove colored impurities.
Data Presentation
Table 1: Illustrative Effect of Reaction Conditions on Product Distribution
| Entry | Temperature (°C) | Reaction Time (h) | Molar Ratio (Ac₂O:Acetanilide) | Catalyst | This compound Yield (%) | Unreacted Acetanilide (%) |
| 1 | 100 | 2 | 1.5 : 1 | None | 45 | 55 |
| 2 | 120 | 4 | 2 : 1 | None | 70 | 30 |
| 3 | 140 | 6 | 3 : 1 | ZnCl₂ (cat.) | 92 | 8 |
| 4 | 160 | 6 | 3 : 1 | ZnCl₂ (cat.) | 88 (decomposition observed) | 5 |
Note: This table presents illustrative data based on general principles of organic synthesis to demonstrate trends. Actual results will vary based on specific experimental details.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to maximize the yield of the diacetylated product while minimizing by-product formation.
Materials:
-
N-phenylacetamide (acetanilide)
-
Acetic anhydride
-
Anhydrous zinc chloride (ZnCl₂) (optional, as a catalyst)
-
Anhydrous toluene (or another suitable high-boiling inert solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Solvents for recrystallization (e.g., ethanol/water mixture)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
To the flask, add N-phenylacetamide (1 equivalent), anhydrous toluene, and a catalytic amount of anhydrous zinc chloride (e.g., 0.1 equivalents).
-
Begin stirring the mixture and add acetic anhydride (2-3 equivalents).
-
Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and any acetic acid formed.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture).
Visualizations
Caption: Reaction mechanism for the acetylation of N-phenylacetamide.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Purification of N-acetyl-N-phenylacetamide via Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of N-acetyl-N-phenylacetamide using column chromatography techniques.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the column chromatography of this compound?
A1: Silica gel (60-120 mesh or 200-400 mesh for flash chromatography) is the most commonly used stationary phase for the purification of this compound and related compounds due to its polarity and effectiveness in separating moderately polar compounds.[1]
Q2: Which solvent systems are recommended for the elution of this compound?
A2: A common and effective solvent system is a mixture of ethyl acetate and hexane.[2][3] The polarity of the eluent can be adjusted by changing the ratio of these two solvents to achieve optimal separation. Other systems like dichloromethane/methanol can be used for more polar compounds.[2]
Q3: How do I determine the optimal solvent system before running a column?
A3: Thin-Layer Chromatography (TLC) is an essential preliminary step. The goal is to find a solvent system where the this compound has an Rf value of approximately 0.3-0.4, as this typically provides the best separation on a column.
Q4: My crude this compound is not soluble in the chosen eluent. How should I load it onto the column?
A4: If your sample does not dissolve well in the eluting solvent, you can use a "dry loading" technique. Adsorb your crude product onto a small amount of silica gel by dissolving it in a solvent that it is soluble in (like dichloromethane), adding the silica gel, and then evaporating the solvent. The resulting dry powder can then be carefully added to the top of the column. Alternatively, dissolve the sample in a minimal amount of a slightly more polar solvent than your eluent to load it.[4][5]
Q5: What are the indications of a successful purification?
A5: A successful purification is indicated by the collection of fractions containing the pure desired compound, as determined by TLC analysis. The fractions containing the pure product should show a single spot at the correct Rf value. After combining the pure fractions and evaporating the solvent, a higher purity of the this compound can be confirmed by techniques like melting point determination, NMR spectroscopy, or mass spectrometry.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For an ethyl acetate/hexane system, this means increasing the percentage of ethyl acetate.[4] |
| Compound elutes too quickly (with the solvent front). | The mobile phase is too polar. | Decrease the polarity of the eluent. For an ethyl acetate/hexane system, decrease the percentage of ethyl acetate and increase the percentage of hexane.[4] |
| Poor separation of this compound from impurities. | - The chosen solvent system is not optimal. - The column was improperly packed, leading to channeling. - The column was overloaded with the crude sample. | - Re-evaluate the solvent system using TLC to achieve better separation between the spots.[4] - Ensure the column is packed uniformly without any air bubbles or cracks. - Use an appropriate amount of crude material for the column size. |
| The collected fractions show significant tailing on TLC. | The compound may be interacting too strongly with the stationary phase, or the polarity of the eluent is not optimal. | Once the compound begins to elute, you can try slightly increasing the polarity of the solvent system to help it move off the column more efficiently.[4] |
| The compound appears to have decomposed on the column. | This compound or impurities may be unstable on silica gel. | - Test the stability of your compound on a silica TLC plate by running a 2D TLC.[4] - Consider using a less acidic stationary phase like alumina or a deactivated silica gel.[4] |
| No compound is detected in any of the collected fractions. | - The compound may have decomposed. - The fractions may be too dilute to detect by TLC. - The compound may have eluted with the solvent front and was missed. | - Check the stability of your compound on silica.[4] - Try concentrating a few of the fractions where you expected your compound to elute and re-run the TLC.[4] - Check the very first fractions collected.[4] |
Quantitative Data: Solvent Systems
The selection of a solvent system is critical for successful column chromatography. The following table provides common solvent systems used for silica gel chromatography, listed in order of increasing polarity.
| Solvent System | Relative Polarity | Typical Use Cases |
| Hexane/Pentane | Very Low | Eluting very nonpolar compounds. |
| Ether/Hexane | Low to Medium | Good for a wide range of compounds. |
| Ethyl Acetate/Hexane | Low to High | A versatile and widely used system for compounds of "normal" polarity.[2] |
| Dichloromethane/Methanol | Medium to High | Suitable for more polar compounds.[2] |
Starting Points for Eluent Selection:
-
Nonpolar compounds: Start with 5% ethyl acetate in hexane.[2]
-
Moderately polar compounds (like this compound): Begin with 10-50% ethyl acetate in hexane.[2]
-
Polar compounds: A starting point of 100% ethyl acetate or 5% methanol in dichloromethane may be appropriate.[2]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for purifying this compound using flash column chromatography with silica gel.
1. Preparation of the Column:
- Select an appropriately sized column based on the amount of crude material.
- Secure the column in a vertical position.
- Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
- Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
2. Sample Loading:
- Wet Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully pipette the solution onto the top of the silica bed.[5]
- Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
- Carefully add the eluent to the column.
- Apply pressure (if using flash chromatography) and begin collecting fractions in test tubes or vials.
- If a gradient elution is required, gradually increase the polarity of the solvent system.
4. Analysis of Fractions:
- Monitor the elution process by spotting the collected fractions on TLC plates.
- Develop the TLC plates in the appropriate solvent system and visualize the spots (e.g., under a UV lamp).
- Identify the fractions containing the pure this compound.
5. Isolation of the Purified Product:
- Combine the pure fractions in a round-bottom flask.
- Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of the Experimental Workflow
Caption: A flowchart of the column chromatography process for purifying this compound.
References
dealing with hygroscopic nature of N-acetyl-N-phenylacetamide
Technical Support Center: N-acetyl-N-phenylacetamide
Disclaimer: While this guide addresses the potential hygroscopic nature of this compound, it is important to note that the hygroscopicity of this specific compound is not extensively documented in scientific literature. The following recommendations are based on best practices for handling moisture-sensitive and hygroscopic compounds in a laboratory setting.
Frequently Asked questions (FAQs)
Q1: What does it mean if this compound is hygroscopic?
A1: Hygroscopy is the phenomenon of a substance attracting and holding water molecules from the surrounding environment, usually at room temperature.[1] If this compound is hygroscopic, it means it can absorb moisture from the air, which can potentially lead to changes in its physical and chemical properties.[2][3]
Q2: How can I tell if my this compound has absorbed moisture?
A2: Visual signs of moisture absorption in a powdered substance can include clumping, caking, or a change in texture from a free-flowing powder to a more granular or pasty consistency.[3] In some cases, highly hygroscopic materials can even dissolve in the absorbed water, a process known as deliquescence.[1]
Q3: What are the potential consequences of moisture absorption for my experiments?
A3: Moisture can significantly impact experimental results. For this compound, absorbed water can lead to inaccuracies in weighing, which affects the concentration of solutions and reaction stoichiometry. Furthermore, the presence of water can potentially lead to hydrolysis of the amide groups, especially under certain pH conditions or at elevated temperatures, which would degrade the compound.[2][4][5]
Q4: How should I store this compound to minimize moisture absorption?
A4: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a dry environment.[6] For enhanced protection, consider storing the primary container inside a desiccator with a suitable drying agent, such as silica gel or calcium chloride.[7][8] Storing in a controlled low-humidity environment, such as a glovebox, is also an excellent option.[9][10]
Q5: Can I dry this compound if I suspect it has absorbed moisture?
A5: Drying a hygroscopic solid may be possible by heating it under a vacuum.[11] However, it is crucial to know the compound's thermal stability to avoid degradation. Before attempting to dry the compound, it is recommended to consult its technical data sheet for information on its melting point and decomposition temperature.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent analytical results (e.g., NMR, HPLC, Mass Spec) | Moisture absorption leading to degradation or the presence of water in the sample. | - Ensure the compound is properly stored in a desiccator. - Prepare samples in a dry atmosphere (e.g., glovebox) if possible. - Use anhydrous solvents for analysis. - Determine the water content of your sample using Karl Fischer titration to account for it in your calculations. |
| Difficulty in achieving a constant weight during weighing | The compound is actively absorbing moisture from the atmosphere. | - Weigh the compound in a low-humidity environment. - Use a weighing vessel with a lid and minimize the time the container is open. - Work quickly to transfer the weighed compound to your reaction or solution. |
| Poor solubility in non-polar organic solvents | The presence of absorbed water can decrease the solubility of an organic compound in non-polar solvents. | - Ensure your compound is as dry as possible before dissolving. - Use anhydrous grade solvents. |
| Unexpected side products in a reaction | Water from the hygroscopic compound may be participating in the reaction, leading to hydrolysis or other side reactions. | - Dry the this compound before use, if its stability allows. - Perform the reaction under an inert, dry atmosphere (e.g., nitrogen or argon).[12] |
Experimental Protocols
Protocol: Determination of Moisture Content by Karl Fischer Titration
This protocol outlines the general procedure for determining the water content in a sample of this compound using volumetric Karl Fischer titration. This method is suitable for samples with a moisture content of 10 ppm to 100%.[13]
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (one-component or two-component)
-
Anhydrous methanol or other suitable solvent
-
This compound sample
-
Airtight weighing vessel
-
Syringe and needle
Procedure:
-
System Preparation:
-
Ensure the Karl Fischer titrator is clean, dry, and properly assembled.
-
Fill the burette with the Karl Fischer reagent.
-
Add anhydrous methanol to the titration vessel.
-
-
Solvent Titration (Pre-titration):
-
Start the titration process without the sample to neutralize any residual moisture in the solvent. This is done until a stable endpoint is reached.
-
-
Sample Preparation and Introduction:
-
Accurately weigh a suitable amount of the this compound sample in an airtight container.
-
Quickly transfer the weighed sample into the conditioned titration vessel.
-
-
Titration:
-
Start the titration. The Karl Fischer reagent will be added to the vessel and will react with the water from the sample.
-
The titration will stop automatically when the endpoint is reached, which is detected by a platinum electrode.
-
-
Calculation:
-
The instrument's software will calculate the amount of water in the sample based on the volume of titrant used and its concentration. The result is typically given as a percentage or in parts per million (ppm).
-
Visualizations
Caption: Troubleshooting workflow for issues related to the potential hygroscopic nature of a compound.
Caption: Experimental workflow for handling a moisture-sensitive compound like this compound.
References
- 1. Hygroscopy - Wikipedia [en.wikipedia.org]
- 2. solids-solutions.com [solids-solutions.com]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. eprajournals.com [eprajournals.com]
- 5. Effect of Humidity in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 6. tutorchase.com [tutorchase.com]
- 7. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 8. researchgate.net [researchgate.net]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 11. How To [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 13. Moisture content determination by karl fischer titration | PPTX [slideshare.net]
Validation & Comparative
A Comparative Analysis: N-acetyl-N-phenylacetamide vs. Acetanilide
In the landscape of aromatic amides, N-acetyl-N-phenylacetamide and its simpler analog, acetanilide, present a fascinating case study in how minor structural modifications can significantly alter chemical properties, biological activity, and applications. This guide provides a detailed, data-driven comparison of these two compounds, tailored for researchers, scientists, and drug development professionals.
Structural and Physicochemical Properties
Acetanilide (N-phenylacetamide) is a secondary amide, featuring a single acetyl group attached to the nitrogen of aniline. In contrast, this compound (also known as diacetanilide) is a tertiary amide, possessing two acetyl groups on the nitrogen atom. This additional acetyl group imparts distinct physicochemical characteristics.
| Property | This compound | Acetanilide (N-phenylacetamide) |
| Synonyms | Diacetanilide, N,N-Diacetylaniline | Acetanil, N-Phenylacetamide, Antifebrin |
| CAS Number | 1563-87-7[1][2] | 103-84-4[3][4] |
| Molecular Formula | C10H11NO2[1][2] | C8H9NO[3][4] |
| Molar Mass | 177.20 g/mol [2] | 135.17 g/mol [3] |
| Appearance | Data not readily available | White, odorless, flaky solid or crystalline powder[3][4][5][6][7] |
| Melting Point | Not available[1] | 113-115 °C[3][5][6] |
| Boiling Point | Not available[1] | 304 °C[3][5][6][8] |
| Solubility in Water | Data not readily available | Slightly soluble in cold water (<0.56 g/100 mL at 25°C), soluble in hot water[3][4][5][8] |
| Solubility (Other) | Data not readily available | Soluble in ethanol, diethyl ether, acetone, benzene, chloroform[3][4][5] |
| log P (Octanol/Water) | 0.9 (Computed)[2] | 1.16[3][8] |
Synthesis and Experimental Protocols
Both compounds are synthesized via acetylation, but the starting materials and conditions differ.
Experimental Protocol: Synthesis of Acetanilide
Acetanilide is typically prepared by the acetylation of aniline using acetic anhydride.[9][10]
Materials:
-
Aniline (10 ml)
-
Acetic anhydride (20 ml)
-
Glacial acetic acid (20 ml)
-
Zinc dust (small amount)
-
Round bottom flask (250 ml)
-
Reflux condenser
-
Beaker (500 ml)
-
Buchner funnel
-
Ice-cold water
Procedure:
-
In a round bottom flask, combine 10 ml of aniline with a 20 ml mixture of acetic anhydride and glacial acetic acid.[9][11]
-
Add a small amount of zinc dust to prevent the oxidation of aniline during the reaction.[9][11]
-
Attach a reflux condenser and gently heat the mixture in an oil bath for approximately 15-20 minutes.[9][11]
-
Pour the hot reaction mixture into a beaker containing ice-cold water while stirring continuously. This will cause the crude acetanilide to precipitate.[9][11]
-
Stir vigorously to hydrolyze any excess acetic anhydride.
-
Collect the crude product by filtration using a Buchner funnel.
-
Purify the product by recrystallization from hot water to obtain white, shiny crystals of acetanilide.[9]
Experimental Protocol: Synthesis of this compound
This compound can be synthesized by the acetylation of phenylacetamide derivatives.[12]
Materials:
-
Phenylacetamide
-
Acetic anhydride or acetyl chloride
-
Inert solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution
-
Reflux setup
-
Filtration apparatus
Procedure:
-
React phenylacetamide with acetic anhydride in an inert solvent like dichloromethane under reflux.[12]
-
After the reaction is complete, neutralize the excess acetylating agent by carefully adding a base, such as sodium bicarbonate solution.[12]
-
Isolate the crude product via vacuum filtration.[12]
-
Purify the this compound through recrystallization or column chromatography.[12]
Pharmacological Profile and Applications
The pharmacological profiles of these two compounds are markedly different, largely due to their metabolic fates.
Acetanilide: A Historical Analgesic
Acetanilide was one of the first synthetic aniline derivatives to be used as an analgesic (pain reliever) and antipyretic (fever reducer), introduced to medicine in 1886 under the name Antifebrin.[3][6][13][14] However, its use was quickly curtailed due to significant toxicity.
Mechanism and Metabolism: In the body, acetanilide is metabolized via two primary pathways. The major, therapeutically active pathway involves its conversion to paracetamol (acetaminophen), which is responsible for the analgesic and antipyretic effects.[3][15] Paracetamol is believed to inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins involved in pain and fever.[15]
The second, toxic pathway involves the hydrolysis of acetanilide back to aniline.[3] Aniline is a toxic compound that causes methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, leading to cyanosis (a bluish discoloration of the skin).[3] This severe side effect, along with potential liver and kidney damage, led to the discontinuation of its clinical use.[3]
Today, acetanilide's primary role is as a chemical intermediate in the synthesis of pharmaceuticals (notably sulfa drugs) and dyes, and as a stabilizer for cellulose ester varnishes and hydrogen peroxide.[3][8]
This compound: A Research Scaffold
In contrast to the well-documented, albeit problematic, history of acetanilide, this compound is not used as a pharmaceutical product itself. Its significance lies in its role as a structural motif and building block in medicinal chemistry and materials science.[12]
The N-phenylacetamide core structure serves as a versatile scaffold that can be chemically modified to explore and optimize biological activities.[12] Researchers have incorporated this moiety into more complex molecules to create inhibitors for enzymes like carbonic anhydrase, which are relevant in several diseases.[12] Derivatives of N-phenylacetamide are actively studied for a wide range of potential therapeutic applications, including antiproliferative, anticonvulsant, and antidepressant properties, depending on their specific substitutions.[12][16]
Conclusion
The comparison between this compound and acetanilide clearly illustrates the principle that structure dictates function.
-
Acetanilide is a historically significant compound that paved the way for modern analgesics but was ultimately sidelined by its own toxic metabolic byproduct. Its story is a critical lesson in medicinal chemistry on the importance of understanding a drug's metabolic fate. It remains a useful industrial chemical intermediate.
-
This compound , the di-acetylated derivative, lacks the direct pharmacological application of its predecessor. Its value is found in contemporary research, where its stable tertiary amide structure serves as a reliable and versatile scaffold for the synthesis of novel, complex molecules with potential therapeutic activities.
For drug development professionals, acetanilide serves as a historical case study, while this compound and its derivatives represent a platform for future discovery.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Acetamide, N-acetyl-N-phenyl- | C10H11NO2 | CID 137083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetanilide - Wikipedia [en.wikipedia.org]
- 4. Acetanilide|lookchem [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. Acetanilide | 103-84-4 [chemicalbook.com]
- 7. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. byjus.com [byjus.com]
- 10. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 11. testbook.com [testbook.com]
- 12. This compound | High-Purity Reagent [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review (2018) | Rajib Kumar Singh | 6 Citations [scispace.com]
- 15. What is Acetanilide used for? [synapse.patsnap.com]
- 16. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structure Validation: A Comparative Guide to Crystallography and Spectroscopic Methods for N-acetyl-N-phenylacetamide
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against common spectroscopic techniques for the structural validation of N-acetyl-N-phenylacetamide, a key chemical entity in various research applications.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide valuable information about a molecule's connectivity and functional groups, single-crystal X-ray diffraction remains the gold standard for unambiguous structural elucidation. It offers a definitive, three-dimensional map of atomic positions, bond lengths, and bond angles.
However, the growth of high-quality single crystals suitable for X-ray diffraction can be a significant bottleneck. For this compound, obtaining such crystals can be challenging. In such cases, a combination of spectroscopic techniques is employed to build a comprehensive, albeit indirect, picture of the molecular structure.
This guide will use the closely related and well-characterized precursor, acetanilide (N-phenylacetamide), to illustrate the power of crystallographic data and compare it with the spectroscopic data available for this compound.
Comparative Analysis of Structural Validation Techniques
The following table summarizes the type of information that can be obtained from each technique. While crystallography provides a complete and precise structural picture, spectroscopic methods offer complementary information that, when combined, can lead to a high degree of confidence in the proposed structure.
| Technique | Information Provided | This compound Data | Acetanilide Crystallographic Data (for comparison) |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information. | Crystal structure not readily available in public databases. | Bond Lengths (Å): C-C (benzene ring): ~1.366 - 1.413, C-N: ~1.42, C=O: ~1.23, C-C (acetyl): ~1.51[1] Bond Angles (°): Angles within the benzene ring: ~120, C-N-C: ~126[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), providing insights into connectivity and stereochemistry. | ¹H NMR: Peaks corresponding to acetyl protons (~2.1 ppm) and phenyl group protons.[2] ¹³C NMR: Resonances for carbonyl carbons, aromatic carbons, and methyl carbons.[3] | Provides a static, averaged picture of the molecule in solution, which may differ from the solid-state conformation. |
| Infrared (IR) Spectroscopy | Information about the presence of specific functional groups based on their vibrational frequencies. | Characteristic carbonyl (C=O) stretching frequencies around 1650–1700 cm⁻¹. | Confirms the presence of the amide and acetyl functional groups. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure. | Molecular ion peak corresponding to the molecular weight of 177.20 g/mol .[3] | Confirms the elemental composition and can be used to identify the compound. |
Experimental Protocols
Single-Crystal X-ray Diffraction of an Organic Compound (General Protocol)
This protocol outlines the typical steps for determining the crystal structure of a small organic molecule like acetanilide.
-
Crystal Growth: High-quality single crystals are essential.[4] This is often the most challenging step. Common methods include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent into the solution induces crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryo-loop and a cryo-protectant (if data is to be collected at low temperatures).
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer.[5] A monochromatic X-ray beam is directed at the crystal, which is rotated to different orientations.[6] The diffracted X-rays are recorded by a detector.[5] The intensity and position of thousands of reflections are measured.
-
Structure Solution and Refinement:
-
The collected data is processed to determine the unit cell parameters and space group.
-
Initial atomic positions are determined using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for validating a chemical structure, highlighting the definitive path of X-ray crystallography and the complementary spectroscopic route.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. rsc.org [rsc.org]
- 3. Acetamide, N-acetyl-N-phenyl- | C10H11NO2 | CID 137083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. m.youtube.com [m.youtube.com]
A Comparative Study: N-acetyl-N-phenylacetamide vs. Paracetamol
An objective analysis of N-acetyl-N-phenylacetamide and the widely-used analgesic, paracetamol, highlighting the need for further experimental evaluation of this compound's pharmacological profile.
This guide provides a comparative overview of this compound and paracetamol (acetaminophen), a staple in pain and fever management.[1][2] While paracetamol's efficacy and toxicity are well-documented, this compound remains a largely uncharacterized compound from a pharmacological standpoint. This document aims to juxtapose the known properties of paracetamol with the limited available information on this compound, and to propose a comprehensive experimental framework for a direct comparative analysis.
Chemical and Physical Properties
A fundamental comparison begins with the chemical and physical properties of both compounds. While extensive data is available for paracetamol, information for this compound is less complete.
| Property | This compound | Paracetamol (Acetaminophen) |
| IUPAC Name | This compound[3] | N-(4-hydroxyphenyl)acetamide |
| Synonyms | Diacetanilide, N,N-Diacetylaniline[3] | Acetaminophen, APAP[1] |
| CAS Number | 1563-87-7[3] | 103-90-2 |
| Molecular Formula | C10H11NO2[3] | C8H9NO2 |
| Molecular Weight | 177.20 g/mol [3] | 151.16 g/mol |
| Melting Point | 38 °C | 169 °C |
| Boiling Point | Not available | 420 °C |
| Solubility | Soluble in organic solvents. | Sparingly soluble in water, soluble in ethanol. |
| Appearance | Solid | White crystalline solid |
Pharmacodynamics and Mechanism of Action: A Tale of Two Compounds
Paracetamol: A Complex Mechanism
The analgesic and antipyretic effects of paracetamol are attributed to its multifaceted mechanism of action, which is still not fully elucidated.[2] The primary proposed mechanisms include:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes, which are crucial for prostaglandin synthesis.[1][4] This inhibition is more potent in the central nervous system (CNS) than in the periphery, which may explain its analgesic and antipyretic effects without significant anti-inflammatory activity.[2]
-
Metabolite-Mediated Effects: A key metabolite of paracetamol, N-arachidonoylphenolamine (AM404), is formed in the brain.[1] AM404 is an agonist of the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid CB1 receptors, and also inhibits the reuptake of the endogenous cannabinoid anandamide.[1][2] These actions are thought to contribute significantly to its analgesic effects.
-
Serotonergic Pathway Modulation: Evidence suggests that paracetamol may potentiate the descending serotonergic inhibitory pathways in the spinal cord, further contributing to its analgesic properties.[2][4]
Caption: Proposed mechanism of action for paracetamol.
This compound: An Unknown Profile
Currently, there is a significant lack of publicly available data on the pharmacodynamics and mechanism of action of this compound. Its structural similarity to acetanilide (N-phenylacetamide), a compound with known analgesic and antipyretic properties, suggests that it might exhibit similar activities.[5] However, without experimental data, its pharmacological profile remains speculative.
Pharmacokinetics: Absorption, Metabolism, and Excretion
Paracetamol
Paracetamol is well-absorbed orally, with peak plasma concentrations reached within 30 to 60 minutes.[6] It is primarily metabolized in the liver through glucuronidation and sulfation.[1] A small fraction is metabolized by the cytochrome P450 system (primarily CYP2E1) to a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1] Under normal conditions, NAPQI is detoxified by conjugation with glutathione.[1] The metabolites are then excreted in the urine.
This compound
The pharmacokinetic profile of this compound has not been reported in the available literature.
Efficacy: A Comparative Look at Analgesic and Antipyretic Potential
Paracetamol
Paracetamol is a widely used and effective analgesic for mild to moderate pain and as an antipyretic.[1][2] Its efficacy in various pain models is well-established.
This compound
There is no available data on the analgesic or antipyretic efficacy of this compound.
Toxicity Profile
Paracetamol
The primary concern with paracetamol is its dose-dependent hepatotoxicity.[7] Overdose leads to the depletion of glutathione stores in the liver, allowing the toxic metabolite NAPQI to accumulate.[1] This accumulation causes oxidative stress and hepatocellular damage, which can lead to acute liver failure.[8][9]
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Hot plate test - Wikipedia [en.wikipedia.org]
- 3. Acetamide, N-acetyl-N-phenyl- | C10H11NO2 | CID 137083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2.12. Antipyretic Activity Test Using Yeast-Induced Hyperthermia in Rats [bio-protocol.org]
- 5. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 8. Forsythoside A exerts antipyretic effect on yeast-induced pyrexia mice via inhibiting transient receptor potential vanilloid 1 function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validation of Analytical Methods for N-acetyl-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-acetyl-N-phenylacetamide, a compound of interest in pharmaceutical research, necessitates robust and reliable analytical methods. Cross-validation of different analytical techniques is crucial to ensure the consistency and accuracy of results across various platforms. This guide provides a comparative overview of two common analytical methods—High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry—and outlines a framework for their cross-validation for the analysis of this compound.
Due to a lack of publicly available, formally validated quantitative methods specifically for this compound, this guide presents methodologies adapted from validated analyses of the closely related compound, acetanilide (N-phenylacetamide). These protocols serve as a robust starting point for the development and subsequent cross-validation of methods tailored to this compound.
Comparison of Analytical Methods
The selection of an analytical method is often dependent on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Both HPLC and UV-Vis spectrophotometry offer distinct advantages for the quantification of aromatic amides.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Principle | Separation based on differential partitioning of the analyte between a stationary and a mobile phase, followed by detection. | Measurement of the absorbance of light by the analyte at a specific wavelength. |
| Selectivity | High (separates analyte from impurities and degradation products). | Lower (potential for interference from other absorbing species). |
| Sensitivity | High (typically in the ng/mL to µg/mL range). | Moderate (typically in the µg/mL to mg/mL range). |
| Linearity Range | Wide | Narrower |
| Sample Throughput | Lower | Higher |
| Cost & Complexity | Higher | Lower |
Experimental Protocols
The following are detailed protocols for HPLC and UV-Vis spectrophotometry, adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This proposed method is a reverse-phase HPLC approach, which is well-suited for the separation and quantification of moderately polar compounds like this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 1 to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.
UV-Vis Spectrophotometry Method
This method provides a simpler and faster alternative for the quantification of this compound, particularly for routine analysis where high selectivity is not paramount.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Reagents and Materials:
-
Methanol (spectroscopic grade)
-
This compound reference standard
-
Volumetric flasks and pipettes
Procedure:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations ranging from 2 to 20 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve an expected concentration within the calibration range.
-
Wavelength Scanning: Scan the highest concentration standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Analysis: Measure the absorbance of all standard and sample solutions at the determined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance against the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.
Method Validation Parameters (Hypothetical Data)
For a method to be considered reliable, it must be validated. The following table summarizes the expected validation parameters for the proposed methods.
| Parameter | HPLC Method | UV-Vis Spectrophotometry Method |
| Linearity Range | 1 - 50 µg/mL | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
Cross-Validation of Analytical Methods
Cross-validation is essential to demonstrate that two different analytical methods provide equivalent results. This ensures that data can be reliably compared, for instance, when a method is transferred between laboratories or when different techniques are used during drug development.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and UV-Vis spectrophotometry methods.
Acceptance Criteria for Cross-Validation
-
Correlation of Results: The correlation coefficient (r) between the results from the two methods should be ≥ 0.98.
-
Mean Difference: The mean percentage difference between the results of the two methods should be within ±15%.
-
Individual Sample Difference: At least 67% of the individual sample results should be within ±20% of the mean of the two methods.
Signaling Pathway of Analytical Method Choice
The decision to use a particular analytical method can be visualized as a pathway influenced by the specific requirements of the analysis.
Caption: Decision pathway for selecting an analytical method based on experimental needs.
This guide provides a foundational framework for researchers to develop, validate, and cross-validate analytical methods for this compound. By adapting and rigorously testing these proposed methods, scientists can ensure the generation of high-quality, reliable, and comparable data crucial for advancing pharmaceutical research and development.
Comparative Efficacy of N-acetyl-N-phenylacetamide Derivatives as Enzyme Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzymatic inhibitory efficacy of various N-acetyl-N-phenylacetamide and related N-phenylacetamide derivatives. The following sections detail their performance against key enzymes, supported by experimental data, comprehensive protocols, and visual diagrams of relevant signaling pathways and experimental workflows.
Comparative Inhibitory Activity
The inhibitory potential of N-phenylacetamide derivatives has been evaluated against several clinically relevant enzymes. This section summarizes the quantitative data, primarily half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), to facilitate a direct comparison of their efficacy.
Cholinesterase Inhibition
N-phenylacetamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the cholinergic signaling pathway and implicated in the pathology of Alzheimer's disease.
| Compound Class | Derivative | Target Enzyme | IC50 / Ki | Reference |
| N-phenylacetamide with 1,2,4-triazole | 2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide | AChE | 6.68 µM | [1] |
| Chromen-2-one based acetamide | Compound 22 | AChE | 0.24 µM | [2] |
| Chromen-2-one based acetamide | Compound 40 | AChE | 0.25 µM | [2] |
| Chromen-2-one based acetamide | Compound 43 | AChE | 0.25 µM | [2] |
| Chromen-2-one based acetamide | General Series | BuChE | 0.64-30.08 µM | [2] |
Urease Inhibition
Derivatives of N-phenylacetamide have demonstrated significant inhibitory activity against urease, a key enzyme in the pathogenesis of Helicobacter pylori infections.
| Compound Class | Derivative | Target Enzyme | IC50 / Ki | Reference Standard (IC50) | Reference |
| N-Arylacetamide of methyl 1,2-benzothiazine-3-carboxylate | Compound 5k (p-ethoxy carbonyl) | Urease | 9.8 ± 0.023 µM | Thiourea (22.3 ± 0.031 µM) | [3] |
| N-Arylacetamide of methyl 1,2-benzothiazine-3-carboxylate | Compound 5a (unsubstituted) | Urease | 10.1 ± 0.90 µM | Thiourea (22.3 ± 0.031 µM) | [3] |
| (Thio)barbituric phenoxy-N-phenylacetamide | Compound 3a (2,3-dichloro) | Urease | 0.69 µM | Thiourea (23.00 µM) | [4] |
| Sulfonamide derivatives | Compound 5F | Jack Bean Urease | 0.0171 ± 0.0070 µM | Thiourea (4.7455 ± 0.0546 µM) | [5] |
Carbonic Anhydrase Inhibition
Isatin N-phenylacetamide based sulphonamides have been synthesized and evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms, which are involved in pH regulation and are targets for various therapeutic areas, including cancer.
| Compound Class | Derivative | Target Enzyme | Ki | Reference Standard (AAZ) | Reference |
| Isatin N-phenylacetamide sulphonamide | Indole-2,3-dione derivative 2h | hCA I | 45.10 nM | Acetazolamide (AAZ) | [6] |
| Isatin N-phenylacetamide sulphonamide | Indole-2,3-dione derivative 2h | hCA II | 5.87 nM | Acetazolamide (AAZ) | [6] |
| Isatin N-phenylacetamide sulphonamide | Indole-2,3-dione derivative 2h | hCA XII | 7.91 nM | Acetazolamide (AAZ) (5.70 nM) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides protocols for the synthesis of N-phenylacetamide derivatives and the enzymatic assays used to evaluate their inhibitory activity.
General Synthesis of N-phenylacetamide Derivatives
A common method for the synthesis of N-phenylacetamide derivatives involves the acylation of a substituted aniline with an appropriate acylating agent.
Example Protocol for 2-chloro-N-phenylacetamide synthesis:
-
Dissolve the desired aniline derivative in a suitable solvent such as glacial acetic acid.
-
Add chloroacetyl chloride to the solution.
-
Heat the reaction mixture, for instance, on a water bath for 15 minutes.
-
Add a solution of anhydrous sodium acetate in water to the reaction mixture.
-
The resulting N-phenylacetamide derivative can then be isolated and purified, often through recrystallization.
Enzyme Inhibition Assays
This spectrophotometric method measures the activity of AChE by detecting the product of the enzymatic reaction.[1][7]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution, and 10 µL of AChE solution (1 U/mL).
-
Incubation: Incubate the plate at 25°C for 10 minutes.
-
Chromogen Addition: Add 10 µL of 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.
-
Reaction Termination: After a 1-minute incubation, add 20 µL of 5% SDS to stop the reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm using a microplate reader.
-
Calculation: The percent inhibition of AChE is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
This assay determines urease activity by quantifying the ammonia produced from the hydrolysis of urea.[8][9]
-
Reaction Mixture Preparation: In a 96-well plate, mix 25 µL of urease solution (10 U) with 25 µL of the test compound.
-
Substrate Addition: Add 50 µL of 10 mM urea in phosphate buffer and incubate at 37°C for 30 minutes.
-
Color Development: Add 50 µL of phenol reagent (127 mM phenol and 0.168 mM sodium nitroprusside) followed by 50 µL of alkali reagent (125 mM NaOH and 0.168 mM NaOCl).
-
Incubation: Incubate the plate at 37°C for 30 minutes for color development.
-
Absorbance Measurement: Measure the absorbance to quantify ammonia production.
-
Calculation: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the urease activity.
The inhibitory effect on carbonic anhydrase is often assessed using a colorimetric assay kit.
-
Working Solution Preparation: Prepare a CA enzyme working solution.
-
Compound Addition: In a 96-well plate, add the test inhibitors and a solvent control.
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Substrate Addition: Add the CA substrate to all wells.
-
Kinetic Measurement: Measure the absorbance at 405 nm in a kinetic mode for 1 hour at room temperature.
-
Data Analysis: Calculate the slope of the linear range of the absorbance plot to determine the rate of reaction and subsequently the percentage of inhibition.[10][11]
Signaling Pathways and Experimental Workflow Diagrams
Visual representations of the biological context and experimental procedures can aid in understanding the mechanism of action and the research methodology.
Signaling Pathways
The enzymes inhibited by N-phenylacetamide derivatives are involved in distinct and critical signaling pathways.
Caption: Cholinergic signaling pathway and the inhibitory action of N-phenylacetamide derivatives on AChE.
Caption: Role of urease in H. pylori pathogenesis and its inhibition by N-phenylacetamide derivatives.
Caption: Carbonic anhydrase in cellular pH regulation and signaling, a target for N-phenylacetamide derivatives.
Experimental and Logical Workflows
A generalized workflow for the screening and evaluation of N-phenylacetamide derivatives as enzyme inhibitors is presented below.
Caption: General experimental workflow for the evaluation of N-phenylacetamide derivatives as enzyme inhibitors.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. assaygenie.com [assaygenie.com]
- 11. abcam.com [abcam.com]
Validating QSAR Model Predictions for N-acetyl-N-phenylacetamide Analogues as Carbonic Anhydrase Inhibitors
This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) model predictions with experimental data for a series of N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates, a class of N-acetyl-N-phenylacetamide analogues. The focus is on their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. This document is intended for researchers, scientists, and drug development professionals interested in the application of computational models in drug discovery and the importance of experimental validation.
Introduction to QSAR and Carbonic Anhydrase Inhibition
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity.[1][2] In drug discovery, QSAR is employed to predict the activity of new chemical entities, thereby prioritizing synthesis and experimental testing. However, the predictive power of any QSAR model must be rigorously validated against experimental data.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While some isoforms are ubiquitous, others, like hCA IX and hCA XII, are tumor-associated and are overexpressed in various cancers in response to hypoxia. This makes them promising targets for anticancer therapies. The development of selective inhibitors for these tumor-associated isoforms is a key area of research.
This guide focuses on a study by Said, M. F. et al. (2022), which synthesized and evaluated a series of N-phenylacetamide-based sulfonamides for their inhibitory activity against these four hCA isoforms and developed a 2D-QSAR model to rationalize their activity.[1][2]
Comparative Analysis of QSAR Predictions and Experimental Data
The following tables summarize the experimental inhibitory activities (Kᵢ in nM) of the synthesized N-phenylacetamide analogues against the four hCA isoforms. This data serves as the ground truth for validating the predictions of the 2D-QSAR model developed in the cited study. The QSAR model aimed to correlate molecular descriptors with the observed inhibitory potency.
Table 1: Experimental Inhibitory Activity (Kᵢ in nM) of Series 1 Analogues against hCA Isoforms
| Compound | R | hCA I | hCA II | hCA IX | hCA XII |
| 2a | H | 187.30 | 11.20 | 28.10 | 9.89 |
| 2b | 4-NO₂ | 199.70 | 12.30 | 33.50 | 11.20 |
| 2c | 4-CN | 165.20 | 10.80 | 29.80 | 10.30 |
| 2d | 4-F | 154.90 | 9.90 | 27.60 | 9.10 |
| 2e | 4-Cl | 112.80 | 7.60 | 25.10 | 8.50 |
| 2f | 4-Br | 98.60 | 6.40 | 23.90 | 8.10 |
| 2g | 2-Br | 75.40 | 6.10 | 24.30 | 8.30 |
| 2h | 4-SO₂NH₂ | 45.10 | 5.87 | 26.20 | 7.91 |
| AAZ * | - | 250.00 | 12.10 | 25.70 | 5.70 |
*AAZ (Acetazolamide) is a standard carbonic anhydrase inhibitor used as a reference.
Table 2: Experimental Inhibitory Activity (Kᵢ in nM) of Series 2 Analogues against hCA Isoforms
| Compound | R | hCA I | hCA II | hCA IX | hCA XII |
| 3a | H | >10000 | 98.60 | 112.70 | 10.50 |
| 3b | 4-Cl | >10000 | 88.30 | 98.50 | 9.80 |
| 3c | 4-CH₃ | 8756.30 | 75.40 | 85.30 | 8.90 |
| 3d | 4-OCH₃ | 7654.20 | 69.80 | 77.60 | 8.10 |
| 3e | 3,4-di-Cl | >10000 | 92.10 | 101.40 | 10.10 |
| 3f | 2-Cl | >10000 | 95.70 | 105.80 | 10.30 |
| 3g | 2-Br | 9865.40 | 81.20 | 91.70 | 9.40 |
| AAZ * | - | 250.00 | 12.10 | 25.70 | 5.70 |
*AAZ (Acetazolamide) is a standard carbonic anhydrase inhibitor used as a reference.
The 2D-QSAR model developed by Said et al. (2022) showed a correlation coefficient (r²) of 0.82, indicating a good correlation between the selected molecular descriptors and the inhibitory activity against hCA II. The model highlighted the importance of specific electronic and topological properties of the molecules in determining their potency. The validation of such models is crucial for their reliable application in predicting the activity of novel compounds.
Experimental Protocols
The experimental data presented above was obtained using a stopped-flow CO₂ hydrase assay.
Protocol: Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition
-
Enzyme and Inhibitor Preparation:
-
Recombinant human CA isoforms (hCA I, II, IX, and XII) are purified and used.
-
The synthesized N-phenylacetamide analogues are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A dilution series is prepared to determine the inhibition constant (Kᵢ).
-
-
Assay Buffer Preparation:
-
A buffer solution containing an indicator dye (e.g., phenol red) is prepared. A common buffer is 20 mM HEPES or TRIS, pH 7.5.
-
-
Stopped-Flow Measurement:
-
The assay is performed using a stopped-flow spectrophotometer, which allows for the rapid mixing of reactants and monitoring of the reaction kinetics.
-
In one syringe, the enzyme solution (with or without the inhibitor) is loaded.
-
In the second syringe, a CO₂-saturated solution is loaded. This is typically prepared by bubbling CO₂ gas into the assay buffer.
-
The two solutions are rapidly mixed in the stopped-flow apparatus. The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the indicator dye.
-
The initial rates of the catalyzed (with enzyme) and non-catalyzed (without enzyme) reactions are measured.
-
-
Data Analysis:
-
The inhibitory activity of the compounds is determined by measuring the decrease in the rate of the CA-catalyzed reaction in the presence of the inhibitor.
-
The inhibition constants (Kᵢ) are calculated by fitting the data to the Michaelis-Menten equation for enzyme inhibition.
-
Visualizing the QSAR Validation Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of QSAR model validation and the signaling pathway relevant to the targeted carbonic anhydrase isoforms.
The tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII are transcriptionally regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway.[3][4][5] This pathway is activated under hypoxic conditions, which are common in solid tumors.
References
- 1. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. HIF-1 at the crossroads of hypoxia, inflammation, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of N-acetyl-N-phenylacetamide and other acetylating agents
A Head-to-Head Comparison of Common Acetylating Agents
For Researchers, Scientists, and Drug Development Professionals
Acetylation, the introduction of an acetyl group (CH₃CO) into a molecule, is a cornerstone of organic synthesis. It is frequently employed to protect functional groups like amines and alcohols, modify the biological activity of molecules, and synthesize valuable chemical intermediates. The choice of acetylating agent is critical, as it dictates reaction conditions, selectivity, and overall efficiency.
This guide provides an objective comparison of the most common acetylating agents used in laboratory and industrial settings. It addresses a common point of confusion regarding the topic compound, N-acetyl-N-phenylacetamide (also known as N,N-diacetylaniline), clarifying that it is a product of a di-acetylation reaction, not an acetylating agent itself.[1][2] The focus of this comparison will be on the reagents used to synthesize such compounds: Acetyl Chloride , Acetic Anhydride , and Acetic Acid .
Mechanism of Acetylation: Nucleophilic Acyl Substitution
The acetylation of nucleophiles such as alcohols and amines proceeds via a nucleophilic acyl substitution mechanism. The nucleophile (e.g., the lone pair on a nitrogen or oxygen atom) attacks the electrophilic carbonyl carbon of the acetylating agent. This forms a tetrahedral intermediate, which then collapses, expelling a leaving group to yield the final acetylated product.[3]
Comparative Analysis of Acetylating Agents
The effectiveness of an acetylating agent is primarily determined by its reactivity, which is influenced by the nature of the leaving group. A better leaving group leads to a more reactive agent.
Reactivity Hierarchy
The reactivity of common acetylating agents follows a clear trend, with acetyl chloride being the most potent.[4][5] This high reactivity allows for rapid reactions but can sometimes lead to side reactions or be too harsh for sensitive substrates.[6][7] Acetic anhydride is a moderate and often preferred reagent, balancing reactivity with better handling characteristics.[6][8] Acetic acid is the least reactive and typically requires a catalyst and heat to drive the reaction, which is often slow and reversible.[9][10]
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. Acetamide, N-acetyl-N-phenyl- | C10H11NO2 | CID 137083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 4. Why are acetyl chloride or acetic anhydride used instead of acetic ac - askIITians [askiitians.com]
- 5. pediaa.com [pediaa.com]
- 6. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. doubtnut.com [doubtnut.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 10. osti.gov [osti.gov]
A Comparative Guide to Assessing the Purity of Synthesized N-acetyl-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized N-acetyl-N-phenylacetamide against a standard, with a particular focus on distinguishing it from its common precursor and potential impurity, N-phenylacetamide (acetanilide). Detailed experimental protocols and supporting data are provided to aid in the accurate evaluation of product purity.
Introduction
This compound is a chemical compound with applications in various research and development sectors. Its synthesis, typically through the acetylation of N-phenylacetamide, can result in a product containing unreacted starting material or other byproducts.[1] Therefore, rigorous purity assessment is crucial to ensure the quality and reliability of experimental results. This guide outlines key analytical techniques for this purpose.
Synthesis Overview
A common route for synthesizing this compound involves the acetylation of N-phenylacetamide using an acetylating agent such as acetic anhydride.[1] The reaction is typically followed by purification steps like recrystallization or column chromatography to isolate the desired product.[1] Incomplete reaction or inefficient purification can lead to the presence of N-phenylacetamide in the final product.
Purity Assessment Methodologies
A multi-faceted approach employing various analytical techniques is recommended for a thorough purity assessment.
Melting Point Analysis
Melting point is a fundamental physical property that can quickly indicate the purity of a crystalline solid. A pure compound typically has a sharp melting point range (0.5-1.0°C), while impurities will lower and broaden the melting range.[2][3]
Comparison of Melting Points:
| Compound | Standard Melting Point (°C) |
| This compound | 38 |
| N-phenylacetamide (Acetanilide) | 113-115[4] |
The significant difference in melting points between this compound and N-phenylacetamide makes this a highly effective initial screening method for purity.
Experimental Protocol: Melting Point Determination [2][5][6]
-
Finely powder a small amount of the dried synthesized sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus at a rate of approximately 10-15°C per minute for a rapid preliminary measurement.
-
Once an approximate melting range is determined, repeat the measurement with a fresh sample, heating at a slower rate of 1-2°C per minute when approaching the expected melting point.
-
Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting point range is T1-T2.
-
Compare the observed melting point range with the standard values. A broad range or a value significantly lower than 38°C suggests the presence of impurities.
Workflow for Purity Assessment
Caption: Experimental workflow for the synthesis, purification, and purity assessment of this compound.
Thin Layer Chromatography (TLC)
TLC is a simple, rapid, and sensitive technique for separating components of a mixture. It is used to qualitatively assess the number of components in the synthesized product and to compare its retention factor (Rf) with that of a standard.
Expected Rf Values (Illustrative):
| Compound | Solvent System | Expected Rf Value |
| This compound | Ethyl acetate / Hexane (1:1) | ~0.5-0.6 |
| N-phenylacetamide (Acetanilide) | Ethyl acetate / Hexane (1:1) | ~0.3-0.4 |
Note: Rf values are dependent on the specific experimental conditions (stationary phase, mobile phase, temperature) and should be determined experimentally alongside a standard.
Experimental Protocol: Thin Layer Chromatography [7]
-
Prepare a developing chamber with a suitable solvent system (e.g., ethyl acetate/hexane).
-
On a silica gel TLC plate, draw a faint origin line with a pencil about 1 cm from the bottom.
-
Dissolve small amounts of the synthesized product and a standard (N-phenylacetamide) in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solutions onto the origin line using separate capillary tubes.
-
Place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
The presence of a spot in the lane of the synthesized product that corresponds to the Rf of the N-phenylacetamide standard indicates impurity.
Spectroscopic Analysis
Spectroscopic techniques provide detailed structural information, allowing for the identification of the desired product and any impurities.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The presence of signals corresponding to N-phenylacetamide in the spectra of the synthesized product is a clear indicator of impurity.
Standard NMR Data for N-phenylacetamide (Acetanilide):
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~2.1 | singlet | -COCH₃ |
| ~7.0-7.5 | multiplet | Aromatic protons | |
| ~7.8 | broad singlet | -NH | |
| ¹³C | ~24 | -COCH₃ | |
| ~120-130 | Aromatic carbons | ||
| ~138 | Aromatic carbon attached to N | ||
| ~169 | C=O |
Note: The spectrum of this compound would show two distinct acetyl signals and a different pattern for the aromatic protons due to the change in the electronic environment.
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in a molecule. The key difference between this compound and N-phenylacetamide is the presence of a tertiary versus a secondary amide, which will be reflected in the IR spectrum.
Standard IR Data for N-phenylacetamide (Acetanilide): [8]
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch |
| ~1660 | C=O stretch (Amide I) |
| ~1540 | N-H bend (Amide II) |
Note: this compound, being a tertiary amide, will lack the N-H stretching and bending bands, but will show a characteristic C=O stretching band for the imide group.
Advanced Chromatographic Techniques
For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed.
A. High-Performance Liquid Chromatography (HPLC)
HPLC separates components based on their differential partitioning between a stationary phase and a liquid mobile phase. A reverse-phase HPLC method is commonly used for acetanilides.[9][10]
Illustrative HPLC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Detection | UV at 254 nm |
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of volatile and thermally stable compounds.[11]
Illustrative GC-MS Parameters:
| Parameter | Condition |
| Column | DB-5 or equivalent |
| Carrier Gas | Helium |
| Ionization | Electron Impact (EI) |
Logical Flow for Purity Confirmation
Caption: Decision-making flowchart for confirming the purity of synthesized this compound.
Conclusion
The purity of synthesized this compound can be effectively assessed by a combination of analytical techniques. Melting point analysis and TLC serve as rapid, preliminary checks, while NMR and IR spectroscopy provide crucial structural confirmation and identification of impurities. For quantitative determination of purity, HPLC and GC-MS are the methods of choice. By comparing the data obtained from the synthesized product with that of a known standard, researchers can confidently determine the purity of their compound and proceed with their studies.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. chembk.com [chembk.com]
- 5. byjus.com [byjus.com]
- 6. pennwest.edu [pennwest.edu]
- 7. fbanks.info [fbanks.info]
- 8. Acetamide, N-phenyl- [webbook.nist.gov]
- 9. A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Acetanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. [Determination of acetanilide herbicide residues in tea by gas chromatography-mass spectrometry with two different ionization techniques] - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmark of N-Phenylacetamide Derivatives in Carbonic Anhydrase Inhibition Assays
This guide provides a comparative analysis of the performance of N-phenylacetamide-based sulfonamides as carbonic anhydrase inhibitors. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate the evaluation of these compounds against established alternatives. The focus of this guide is on the inhibitory activity of these derivatives against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of the N-phenylacetamide-based sulfonamides and the standard inhibitor, Acetazolamide, are summarized in the table below. The data is presented as inhibition constants (Kᵢ) in nanomolar (nM) concentrations. A lower Kᵢ value indicates a higher inhibitory potency.
| Compound | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |
| Isatin-based sulfonamide with N-phenylacetamide moiety (2h) | 45.10 | 5.87 | Not Reported | Not Reported |
| Acetazolamide (Standard) | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The available search results provided specific Kᵢ values for compound 2h against hCA I and hCA II but did not provide comparative values for Acetazolamide or for hCA IX and hCA XII in the same study. The study does mention that compound 2h showed a more effective inhibition profile compared to acetazolamide[1].
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the evaluation of N-phenylacetamide-based sulfonamides as carbonic anahydrase inhibitors.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against four human carbonic anhydrase (hCA) isoforms (hCA I, hCA II, hCA IX, and hCA XII) was determined using a stopped-flow technique. This method measures the enzyme-catalyzed CO₂ hydration activity.
Materials and Reagents:
-
Recombinant human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII)
-
4-Nitrophenol (indicator)
-
HEPES buffer
-
CO₂-saturated solution
-
The synthesized N-phenylacetamide-based sulfonamides
-
Acetazolamide (as a standard inhibitor)
Procedure:
-
The assay was performed at 25°C in a 0.1 M HEPES buffer with a pH of 7.5.
-
The enzyme concentration in the assay cell was 10 µM.
-
The tested compounds were dissolved in DMSO and added to the assay solution at varying concentrations.
-
The reaction was initiated by adding a CO₂-saturated solution.
-
The rate of the catalyzed reaction was monitored by observing the change in absorbance of 4-nitrophenol at 400 nm.
-
Inhibition constants (Kᵢ) were determined by fitting the dose-response curves of enzyme inhibition to the Morrison equation. The reported values are the mean from at least three different assays, with errors in the range of ± 5–10%[1].
Visualizations
Experimental Workflow: Carbonic Anhydrase Inhibition Assay
Caption: Workflow for determining carbonic anhydrase inhibition.
Signaling Pathway: General Mechanism of Carbonic Anhydrase Inhibition
Caption: Inhibition of carbonic anhydrase by blocking the active site.
References
N-acetyl-N-phenylacetamide Derivatives: A Comparative Guide for Researchers
For researchers and professionals in drug development, N-acetyl-N-phenylacetamide and its derivatives represent a versatile scaffold with demonstrated potential in various therapeutic areas. This guide provides a comparative analysis of the performance of N-phenylacetamide derivatives against other agents, supported by experimental data from peer-reviewed studies. The information is intended to facilitate informed decisions in research and development involving this class of compounds.
Antibacterial Activity: N-phenylacetamide Derivatives vs. Commercial Bactericides
A study involving a series of newly synthesized N-phenylacetamide derivatives incorporating 4-arylthiazole moieties revealed their potential as effective antibacterial agents. The in vitro antibacterial activities of these compounds were evaluated against several plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc). The performance of these derivatives was compared with commercially available bactericides, bismerthiazol and thiodiazole copper.
Data Summary:
The following table summarizes the 50% effective concentration (EC₅₀) values, indicating the concentration of a compound required to inhibit 50% of the bacterial growth. A lower EC₅₀ value signifies higher antibacterial potency.
| Compound | Target Bacterium | EC₅₀ (µM) | Commercial Bactericide | EC₅₀ (µM) |
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xoo | 156.7 | Bismerthiazol | 230.5 |
| Thiodiazole copper | 545.2 | |||
| N-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A4) | Xoo | 179.2 | Thiodiazole copper | 545.2 |
| Xoc | 194.9 | Bismerthiazol | 254.96 | |
| Thiodiazole copper | 607.5 | |||
| Xac | 281.2 | Thiodiazole copper | 476.52 | |
| N-(4-((4-(4-bromophenyl)thiazol-2-yl)amino)phenyl)acetamide (A6) | Xoo | 144.7 | Thiodiazole copper | 545.2 |
Key Findings:
-
The synthesized N-phenylacetamide derivatives, particularly compounds A1 and A6, demonstrated superior antibacterial activity against Xoo compared to both bismerthiazol and thiodiazole copper[1][2].
-
Compound A4 exhibited better efficacy against Xoc than bismerthiazol and thiodiazole copper[3].
-
The mechanism of action for compound A1 was investigated, and scanning electron microscopy revealed that it causes cell membrane rupture of Xoo[1][2].
Experimental Protocol: In Vitro Antibacterial Activity Assay
The antibacterial activity of the N-phenylacetamide derivatives was determined using a standard in vitro growth inhibition assay.
-
Preparation of Test Compounds: The synthesized compounds and commercial bactericides were dissolved in a suitable solvent to prepare stock solutions.
-
Bacterial Culture: The target bacteria (Xoo, Xac, and Xoc) were cultured in a suitable nutrient broth to reach a logarithmic growth phase.
-
Assay Procedure: The bacterial cultures were then treated with various concentrations of the test compounds and control bactericides in a 96-well plate format.
-
Incubation: The plates were incubated under optimal conditions for bacterial growth.
-
Data Analysis: The optical density of the bacterial cultures was measured to determine the extent of growth inhibition. The EC₅₀ values were then calculated from the dose-response curves.
Anticancer Activity: Phenylacetamide Derivatives vs. Standard Chemotherapeutic Agents
Several studies have highlighted the potential of phenylacetamide derivatives as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines and compared with established anticancer drugs like imatinib and doxorubicin.
Comparison 1: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives vs. Imatinib
The cytotoxic activity of a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives was assessed against the PC3 (prostate carcinoma) and MCF-7 (breast cancer) cell lines. The results were compared with the activity of imatinib, a well-known tyrosine kinase inhibitor.
Data Summary:
The following table presents the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound that is required for 50% inhibition of cancer cell growth.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) | PC3 | 52 | Imatinib | 40 |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | PC3 | 80 | Imatinib | 40 |
| MCF-7 | 100 | Imatinib | 98 |
Key Findings:
-
Compounds with a nitro moiety (2b and 2c) demonstrated higher cytotoxic effects compared to those with a methoxy moiety[4][5].
-
While none of the tested compounds were more potent than imatinib against the PC3 cell line, compound 2c showed comparable activity to imatinib against the MCF-7 cell line[4][5].
Comparison 2: Phenylacetamide Derivatives vs. Doxorubicin
In another study, the cytotoxic effects of eleven synthesized phenylacetamide derivatives were evaluated against MDA-MB-468 (breast cancer), PC12 (pheochromocytoma), and MCF-7 cell lines. Their performance was compared to the standard chemotherapeutic drug, doxorubicin.
Data Summary:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |
| Phenylacetamide derivative 3j (p-nitro) | MDA-MB-468 | 0.76 | Doxorubicin | 0.38 |
| Phenylacetamide derivative 3d | MDA-MB-468 | 0.6 | Doxorubicin | 0.38 |
| PC-12 | 0.6 | - | - | |
| MCF-7 | 0.7 | - | - | |
| Phenylacetamide derivative 3c | MCF-7 | 0.7 | - | - |
Key Findings:
-
Several phenylacetamide derivatives exhibited potent cytotoxic effects against the tested cancer cell lines[6].
-
Compound 3j, which contains a para-nitro group, showed a strong cytotoxic effect against MDA-MB-468 cells[6].
-
Although none of the derivatives surpassed the activity of doxorubicin against the MDA-MB-468 cell line, compounds 3c and 3d demonstrated significant cytotoxicity against MCF-7 cells[6].
Experimental Protocol: Cytotoxicity and Apoptosis Assays
The anticancer potential of the phenylacetamide derivatives was assessed using a combination of cytotoxicity and apoptosis-related assays.
-
Cell Culture: The cancer cell lines (PC3, MCF-7, MDA-MB-468, PC12) were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
MTT Assay (Cytotoxicity):
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with various concentrations of the phenylacetamide derivatives or the reference drug for a specified duration (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals were dissolved in a solubilization solution, and the absorbance was measured to determine cell viability. The IC₅₀ values were calculated from the resulting dose-response curves.
-
-
Apoptosis Assays:
-
TUNEL Assay: This assay was used to detect DNA fragmentation, a hallmark of apoptosis.
-
Caspase-3 Activity Assay: The activity of caspase-3, a key executioner caspase in apoptosis, was measured.
-
Real-time PCR: The expression levels of apoptosis-related genes, such as Bcl-2, Bax, and FasL, were quantified.
-
Signaling Pathway: Induction of Apoptosis by Phenylacetamide Derivatives
The anticancer activity of certain phenylacetamide derivatives has been attributed to their ability to induce apoptosis in cancer cells. The proposed mechanism involves the modulation of key proteins in the apoptotic signaling pathway.
Caption: Apoptotic pathway induced by a phenylacetamide derivative.
This guide provides a snapshot of the current research on the antibacterial and anticancer activities of N-phenylacetamide derivatives. The presented data and experimental protocols can serve as a valuable resource for researchers working on the development of new therapeutic agents based on this chemical scaffold. Further investigations are warranted to fully elucidate the mechanisms of action and to optimize the therapeutic potential of these promising compounds.
References
- 1. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Safety Operating Guide
Navigating the Safe Disposal of N-acetyl-N-phenylacetamide in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. N-acetyl-N-phenylacetamide, like all laboratory chemicals, requires a specific disposal protocol to mitigate environmental and safety risks. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound.
Core Principle: Treat as Hazardous Waste
In the absence of specific directives to the contrary, all chemical waste, including this compound and materials contaminated with it, should be treated as hazardous waste.[1][2] This approach ensures the highest level of safety and compliance with environmental regulations. Do not dispose of this compound down the drain or in regular trash.[3][4][5]
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
2. Waste Collection and Segregation:
-
Solid Waste: Collect solid this compound waste in a dedicated, properly labeled hazardous waste container.[2] The container must be in good condition, compatible with the chemical, and have a secure lid.[2]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent pads used for spills, contaminated gloves, or weighing papers, must also be disposed of as hazardous waste.[1]
-
Segregation: Store the this compound waste container separately from incompatible materials. General guidelines recommend segregating chemical wastes by type, such as flammables, corrosives, and reactives.[6]
3. Labeling of Waste Containers: Proper labeling is crucial for safe disposal. The hazardous waste container for this compound must be clearly labeled with the following information[4]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
The date when the first waste was added to the container
-
The physical state of the waste (solid)
-
The associated hazards (e.g., "Harmful if swallowed")
-
The name and contact information of the principal investigator or laboratory supervisor
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Ensure the container is kept closed except when adding waste.[2][5]
5. Arranging for Disposal:
-
Once the waste container is full, or if it has been in storage for a prolonged period (typically not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][4][6]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting a chemical waste collection form.[4]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | Do not exceed 55 gallons of hazardous waste in a Satellite Accumulation Area. | [1][7] |
| pH for Drain Disposal (Not applicable for this compound) | Generally between 5.5 and 10.5 for approved dilute aqueous solutions. | [3] |
Experimental Protocols Cited
The disposal procedures outlined are based on established safety protocols and regulations for handling laboratory chemical waste and do not cite specific experimental research on this compound disposal. The core principle is to follow the general guidelines for hazardous waste management provided by regulatory bodies and institutional safety offices.[1][2][3][4][5][6][7]
Disposal Procedure Workflow
Caption: A flowchart illustrating the step-by-step procedure for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling N-acetyl-N-phenylacetamide (Acetanilide)
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This document provides essential, immediate safety and logistical information for the handling of N-acetyl-N-phenylacetamide, also known as Acetanilide. The following procedural guidance is derived from established safety data sheets to ensure the safe management of this compound from acquisition to disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles.[1][2][3] | Conforming to EN166 (EU) or NIOSH (US) approved standards.[3] |
| Skin | Protective gloves (e.g., Nitrile rubber).[4][5] Protective clothing to prevent skin exposure.[2][3] | Inspect gloves prior to use.[6] Use proper glove removal technique. |
| Respiratory | Dust respirator or a NIOSH/MSHA approved respirator if dust formation is likely or exposure limits are exceeded.[4] | Use in a well-ventilated area or under a chemical fume hood.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for laboratory safety. The following protocol outlines the key steps for safe handling.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended to control exposure to dust or fumes.[2]
2. Handling the Chemical:
-
Wear all required personal protective equipment as detailed in the table above.
-
Do not eat, drink, or smoke in the area where the chemical is being handled.[2][7]
-
Minimize dust generation and accumulation.[9]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]
-
Keep away from incompatible materials such as strong oxidizing agents and alkalis.[2][5]
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
-
Small Spills:
-
Large Spills:
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2] |
| Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, get medical advice or attention.[2][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Get medical advice/attention.[2][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or physician if you feel unwell.[2][6][7] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal:
-
Contaminated PPE Disposal:
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. isolab.ess.washington.edu [isolab.ess.washington.edu]
- 2. Acetanilide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. fishersci.com [fishersci.com]
- 4. thermofishersci.in [thermofishersci.in]
- 5. fishersci.es [fishersci.es]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lobachemie.com [lobachemie.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
